molecular formula C6H12O2 B3192230 3-Hydroxy-2-methylpentanal CAS No. 615-30-5

3-Hydroxy-2-methylpentanal

Cat. No.: B3192230
CAS No.: 615-30-5
M. Wt: 116.16 g/mol
InChI Key: YWUGUGHGGWKGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methylpentanal (CAS 615-30-5) is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is classified as a beta-hydroxy aldehyde, characterized by a hydroxyl group on the beta-carbon relative to the aldehyde functional group . This bifunctional nature, containing both an aldehyde and an alcohol, makes it a versatile building block and a valuable intermediate in synthetic organic chemistry . Its primary research value lies in its role as a product of the aldol self-condensation of propionaldehyde (propanal) . In catalytic research, it has been demonstrated that the reaction pathway can be controlled by base concentration to selectively produce either this compound or its dehydration product, 2-methyl-2-pentenal, in quantitative yields . The compound possesses two stereogenic centers, leading to multiple stereoisomers, which makes it a subject of interest for studies in stereoselective synthesis . Key physical properties include a density of approximately 0.943 g/cm³ and a boiling point of 180.5°C at 760 mmHg . This compound is for research use only and is not intended for diagnostic or therapeutic use. Researchers can order this chemical for applications in developing synthetic methodologies, fragrance precursors, and pharmaceutical intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methylpentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGUGHGGWKGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277500
Record name 3-Hydroxy-2-methylpentanal
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Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-30-5
Record name Pentanal, 3-hydroxy-2-methyl-
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Record name 3-Hydroxy-2-methylpentanal
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Record name 3-hydroxy-2-methylpentanal
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-methylpentanal: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5). This bifunctional molecule, containing both a hydroxyl and an aldehyde group, is a valuable building block in organic synthesis, particularly in the fragrance and pharmaceutical industries. This document consolidates key data into structured tables and outlines generalized experimental protocols for its synthesis, purification, and analysis, providing a foundational resource for laboratory applications.

Chemical Properties and Identification

This compound, also known as propionaldol, is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a product of the aldol (B89426) self-condensation of propionaldehyde (B47417).[2] The compound is soluble in water and ethanol.[1]

General and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[2][3][4][5][6][7]
Molecular Weight 116.16 g/mol [2][4][8][9]
CAS Number 615-30-5[2][3][4][6]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity[1]
Density 0.943 g/cm³[3][4][6][7][10]
Boiling Point 180.5 °C at 760 mmHg[2][3][4][6][7][10][11]
Flash Point 68.2 °C[3][4][6][7][10][11]
Refractive Index 1.424[3][6][7][10][11]
Vapor Pressure 0.264 mmHg at 25 °C[3][4][6][7][11]
Solubility Soluble in water and ethanol[1]
Spectral and Computational Data
Data TypeInformationSource
¹H NMR (Predicted) δ 6.44–6.38 (m, 1H, Aldehyde proton), 4.09 (t, J = 6.0 Hz, 2H, Hydroxyl-adjacent CH₂ group), 2.45 (d, J = 0.7 Hz, 3H)[3]
Mass Spectrometry Predicted Collision Cross Section (CCS) values are available for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[3][5]
InChI Key YWUGUGHGGWKGEG-UHFFFAOYSA-N[2][9]
Canonical SMILES CCC(C(C)C=O)O[9]

Chemical Structure

This compound is a β-hydroxy aldehyde. Its structure contains two stereogenic centers at the C2 and C3 positions, which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[2] The general structure is depicted below.

Figure 1: 2D structure of this compound.

Experimental Protocols

Synthesis via Aldol Condensation

The most common method for the synthesis of this compound is the base-catalyzed aldol self-condensation of propionaldehyde.[2] The historical synthesis was first reported by August Thalberg in 1898 using a potassium carbonate solution.[1] Modern approaches can utilize various bases. A generalized laboratory procedure is outlined below.

Materials:

  • Propionaldehyde

  • A base catalyst (e.g., aqueous potassium carbonate, sodium hydroxide, or an amine catalyst like L-proline for stereoselective synthesis)[1][6]

  • An appropriate solvent (e.g., water, ethanol)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Apparatus for extraction and distillation

Procedure:

  • Chill the propionaldehyde and the solvent in an ice bath.

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the propionaldehyde and solvent.

  • Slowly add the base catalyst to the stirred solution while maintaining the temperature of the reaction mixture using the ice bath.

  • After the addition is complete, continue stirring the reaction mixture for a specified time to allow for the completion of the reaction.

  • Neutralize the reaction mixture with a suitable acid.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by fractional distillation.[1]

G start Start: Propionaldehyde react Aldol Condensation (Base Catalyst) start->react neutralize Neutralization react->neutralize extract Solvent Extraction neutralize->extract dry Drying and Filtration extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Fractional Distillation) evaporate->purify end_node End: Purified this compound purify->end_node

Figure 2: General workflow for the synthesis and purification of this compound.
Purification by Fractional Distillation

Due to the potential for side reactions and the presence of unreacted starting material, the crude product of the aldol condensation requires purification. Fractional distillation is an effective method for this purpose, separating components based on differences in their boiling points.

Equipment:

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

Procedure:

  • Set up the fractional distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.[2]

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Collect the forerun, which will contain lower-boiling impurities and any remaining starting material (propionaldehyde boiling point: ~46-50 °C).

  • As the temperature rises and stabilizes at the boiling point of this compound (180.5 °C at 760 mmHg), change the receiving flask to collect the purified product.[2][3][4][6][7][10][11]

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of this compound. Due to the presence of a polar hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization method for hydroxyl groups.

Generalized GC-MS Protocol (with Derivatization):

  • Sample Preparation (Silylation):

    • Dry the sample to remove any moisture.

    • Dissolve a known amount of the sample in an anhydrous solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture.

  • GC-MS Analysis:

    • Injector: Operate in split or splitless mode at a temperature sufficient to vaporize the derivatized analyte.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

    • Oven Program: A temperature gradient is employed to separate the components of the mixture. For example, start at a low temperature, hold, and then ramp up to a final temperature.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

    • Identification: The identity of the derivatized this compound can be confirmed by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Reactivity and Stability

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxyl group, governs its reactivity.[2]

  • Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and additions of nucleophiles.[2]

  • Hydroxyl Group: The hydroxyl group can be involved in esterification, etherification, and oxidation reactions.

  • Dehydration: Upon heating, particularly under acidic or basic conditions, this compound can undergo dehydration to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1]

Safety Information

Based on available GHS information, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its synthesis is readily achievable through the aldol condensation of propionaldehyde, and it can be purified using standard laboratory techniques such as fractional distillation. The presence of two functional groups provides a rich chemistry for further synthetic transformations. This guide provides essential data and procedural outlines to support researchers in the effective use and characterization of this compound.

References

An In-depth Technical Guide on 3-Hydroxy-2-methylpentanal (CAS Number: 615-30-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpentanal, with the CAS number 615-30-5, is a bifunctional organic compound possessing both a hydroxyl and an aldehyde group. This β-hydroxy aldehyde is a valuable chiral building block and intermediate in synthetic organic chemistry.[1] Its primary applications lie in the fragrance and flavor industries, and it serves as a versatile precursor for the synthesis of more complex molecules, including potential biologically active compounds.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies with a focus on stereoselectivity, and a discussion of its current and potential applications, particularly in the context of chemical synthesis and the need for further biological evaluation.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 615-30-5[1][2][4]
Molecular Formula C₆H₁₂O₂[2][4][5]
Molecular Weight 116.16 g/mol [1][4][5]
Boiling Point 180.5°C at 760 mmHg[1][5]
Density 0.943 g/cm³[1][5]
Flash Point 68.2°C[5]
Refractive Index 1.424[5]
Synonyms Propionaldol, 2-Methyl-3-hydroxypentanal[2][5]
Chiral Centers 2[1]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the self-condensation of propanal, an aldol (B89426) addition reaction.[1] This reaction can be catalyzed by either an acid or a base. The control of reaction conditions is crucial to favor the formation of the desired β-hydroxy aldehyde over the subsequent dehydration product, 2-methyl-2-pentenal.[1]

General Aldol Condensation

The reaction involves the formation of a nucleophilic enolate from one molecule of propanal, which then attacks the electrophilic carbonyl carbon of a second propanal molecule. Subsequent protonation yields this compound.

Asymmetric Synthesis

Given the presence of two stereogenic centers, the stereoselective synthesis of this compound is of significant interest, particularly for applications in pharmaceuticals and other areas requiring enantiomerically pure compounds.[1] Organocatalysis, using chiral amines like L-proline, has emerged as an effective method for the asymmetric aldol reaction.[6][7][8][9][10]

Detailed Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction of Propanal

This protocol is a representative example of an organocatalyzed asymmetric aldol reaction.

Materials:

  • Propanal

  • (S)-Proline

  • Dimethyl sulfoxide (B87167) (DMSO) or a water/methanol mixture[6][7]

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (S)-proline (typically 10-30 mol%) in the chosen solvent (e.g., DMSO), cooled to 0-4 °C, add propanal dropwise with stirring.

  • Allow the reaction to stir at the controlled temperature for a specified time (e.g., 24-48 hours), monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Characterization: The structure and stereochemistry of the product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Chemical Reactivity and Applications

The bifunctional nature of this compound, containing both an aldehyde and a hydroxyl group, makes it a versatile intermediate for a variety of chemical transformations.[1]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, and the hydroxyl group can be oxidized to a ketone.

  • Reduction: The aldehyde can be reduced to a primary alcohol.

  • Reactions of the Aldehyde Group: It can undergo typical aldehyde reactions such as acetal (B89532) formation, Wittig reaction, and reductive amination.

  • Reactions of the Hydroxyl Group: The hydroxyl group can be esterified or etherified.

  • Dehydration: Under certain conditions, it can be dehydrated to form 2-methyl-2-pentenal.[1]

Its primary industrial applications are in the synthesis of fragrances and as a flavoring agent.[2][3] In the context of drug development, it serves as a chiral building block for the synthesis of complex molecules with defined stereochemistry.[2][]

Biological Activity and Toxicological Profile

Currently, there is a lack of specific studies on the biological activity and pharmacological profile of this compound itself. Its importance in a biological context is primarily as a precursor for the synthesis of potentially bioactive molecules.[2]

Signaling Pathways and Mechanism of Action

As there is no documented direct biological activity of this compound, there are no known signaling pathways or mechanisms of action to report. Research into the biological effects of its derivatives could potentially elucidate such pathways in the future.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via aldol addition.

Asymmetric Synthesis Concept

Asymmetric_Synthesis Propanal Propanal Transition_State Diastereomeric Transition States Propanal->Transition_State Chiral_Catalyst Chiral Catalyst (e.g., L-Proline) Chiral_Catalyst->Transition_State Controls Stereoselectivity Stereoisomers Stereoisomers of This compound Transition_State->Stereoisomers Enantioselective Product Formation

Caption: Conceptual diagram of asymmetric synthesis leading to specific stereoisomers.

Conclusion

This compound is a synthetically important molecule with established utility in the chemical industry. Its value as a chiral building block, accessible through asymmetric synthesis, presents opportunities for its application in the construction of complex, stereochemically defined molecules. However, for its potential to be fully realized in the field of drug development, a thorough investigation into its biological activity, pharmacological effects, and toxicological profile is imperative. This guide highlights the current state of knowledge and underscores the need for further research to explore the untapped potential of this versatile β-hydroxy aldehyde.

References

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxy-2-methylpentanal from Propanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This document provides an in-depth guide to the synthesis of 3-Hydroxy-2-methylpentanal via the self-aldol addition of propanal. It covers the underlying reaction mechanism, detailed experimental protocols, quantitative data, and key process considerations for professionals in the chemical and pharmaceutical sciences.

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors. The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound (an "aldol"). The self-addition of propanal is a classic example of this transformation, yielding this compound, a valuable intermediate possessing both aldehyde and alcohol functionalities.[1]

This synthesis is of significant interest as the product, also known as propionaldol, serves as a versatile building block in the production of fine chemicals and pharmaceutical intermediates.[1] The reaction proceeds readily under base-catalyzed conditions, but control of the experimental parameters is critical to prevent the subsequent dehydration to the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[1][2][3] This guide details the methodology to selectively synthesize and isolate the desired aldol adduct.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from propanal is a base-catalyzed aldol addition. The mechanism involves three primary steps:

  • Enolate Formation: A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate ion.[3][4] This enolate is a potent carbon nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[3][5]

  • Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (e.g., water), regenerating the base catalyst and yielding the final product, this compound.[5]

Logical Diagrams

The following diagrams illustrate the base-catalyzed reaction mechanism and a typical experimental workflow for the synthesis.

G Base-Catalyzed Aldol Addition of Propanal cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propanal1 Propanal (Molecule 1) Enolate Propanal Enolate (Nucleophile) Propanal1->Enolate + OH⁻ Propanal2 Propanal (Molecule 2) Alkoxide Alkoxide Intermediate Propanal2->Alkoxide Base Base (OH⁻) Base->Enolate Enolate->Alkoxide + Propanal (Molecule 2) Product This compound Alkoxide->Product + H₂O Water H₂O Water->Product

Caption: Mechanism of the base-catalyzed self-addition of propanal.

G Experimental Synthesis Workflow A Reagent Preparation (Propanal, aq. NaOH) B Reaction Setup (Round-bottom flask, stir bar, condenser) A->B C Controlled Reaction (Add propanal to catalyst, stir at room temp.) B->C D Reaction Quench & Workup (Separatory funnel, wash with H₂O & brine) C->D E Drying & Solvent Removal (Dry with MgSO₄, rotary evaporation) D->E F Purification (Vacuum Distillation) E->F G Product Characterization (NMR, IR Spectroscopy) F->G

Caption: A generalized workflow for the synthesis and purification of this compound.

Quantitative Data

Table 1: Physical and Chemical Properties of Key Compounds
Compound NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
PropanalC₃H₆O58.0847-490.807
This compoundC₆H₁₂O₂116.16180.5 @ 760 mmHg[1][6]94 @ 20 mmHg[2]~0.943[1][6]
2-Methyl-2-pentenalC₆H₁₀O98.14135-1360.852
Table 2: Summary of Reported Reaction Conditions and Outcomes
CatalystSolventTemperature (°C)TimeConversion/YieldSelectivityReference
Aqueous K₂CO₃WaterNot controlledNot specifiedNot specifiedProduct isolated via fractional distillation.[2][2]
Strong Anion-Exchange ResinWater351 h97% (Propanal)95% to 2-methyl-2-pentenal (condensation product).[7][8][7]
L-prolineN,N-dimethyl-formamide410 h80% Yield (Reported)Favors aldol addition product.[6]
Dilute NaOHWater/EthanolRoom Temp.~1-4 hVariesControl of temperature is key to prevent dehydration.General Protocol[9][10]

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound using sodium hydroxide as the catalyst.

4.1 Materials and Equipment

  • Reagents: Propanal (reagent grade, preferably distilled before use), Sodium Hydroxide (2 M aqueous solution), Diethyl ether (or Dichloromethane), Saturated aqueous Sodium Chloride (brine), Anhydrous Magnesium Sulfate, Deionized Water.

  • Equipment: Round-bottom flasks (100 mL and 50 mL), magnetic stirrer and stir bar, reflux condenser, separatory funnel, rotary evaporator, vacuum distillation apparatus, standard glassware.

4.2 Procedure

  • Catalyst Preparation: Measure 5.0 mL of 2 M aqueous sodium hydroxide solution and place it into a 100 mL round-bottom flask equipped with a magnetic stir bar.[11]

  • Reaction Setup: Attach a reflux condenser to the flask and begin stirring the NaOH solution at room temperature.[11]

  • Aldol Reaction: Measure 15.0 mL of propanal. Add the propanal to the stirring NaOH solution through the top of the condenser. The addition can be done relatively quickly.[11] Propanal is not miscible with the aqueous solution, so vigorous stirring is essential.

  • Reaction Monitoring: The reaction is exothermic, and the flask will become warm to the touch.[11] Continue stirring the biphasic mixture vigorously. The reaction is typically complete once the heat generation subsides and the flask returns to room temperature (approx. 30-60 minutes). The organic layer may take on a slight yellow appearance.[11]

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel.

    • Add approximately 20 mL of deionized water and 20 mL of diethyl ether to the funnel. Shake gently and allow the layers to separate. The top organic layer contains the product.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of brine to remove any residual base and dissolved water.[9]

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes to dry the solution.

    • Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

4.3 Purification

  • The crude this compound is a viscous liquid. To achieve high purity, it must be purified by vacuum distillation.

  • The product decomposes upon heating at atmospheric pressure to form 2-methyl-2-pentenal.[2] Therefore, distillation must be performed under reduced pressure (e.g., ~20 mmHg), where the product boils at approximately 94 °C.[2]

Process Considerations

  • Controlling Dehydration: The primary competing reaction is the elimination of water from the aldol product to form the conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[5][12] This dehydration is catalyzed by the base and is significantly accelerated by heat. To maximize the yield of this compound, the reaction should be conducted at or below room temperature. Purification via vacuum distillation is essential to prevent thermal decomposition.

  • Stereochemistry: The product, this compound, contains two stereogenic centers (at carbons 2 and 3). Therefore, the reaction can produce up to four stereoisomers (two pairs of enantiomers).[1][3] The protocol described does not control for stereoselectivity and will produce a mixture of diastereomers.

  • Reagent Purity: Propanal can oxidize or polymerize upon storage. It is best practice to distill propanal immediately before use to remove any higher-boiling impurities, which can improve the yield and purity of the final product.[11]

References

An In-depth Technical Guide to the Self-Aldol Condensation of Propanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for constructing complex molecular architectures found in natural products and pharmaceuticals. This technical guide provides a comprehensive examination of the self-aldol condensation of propanal, a classic example of this fundamental reaction. We will delve into the core mechanism under base-catalyzed conditions, present relevant quantitative data, detail experimental protocols for its execution, and discuss potential side reactions. This document is intended to serve as a detailed resource for researchers leveraging the aldol reaction in their synthetic endeavors.

Introduction

The aldol condensation is a reaction where two carbonyl compounds, in this case, two molecules of propanal, react to form a β-hydroxy aldehyde (an aldol addition product), which can then dehydrate to yield an α,β-unsaturated aldehyde (the condensation product). The reaction requires at least one of the carbonyl compounds to possess an α-hydrogen, a proton on the carbon adjacent to the carbonyl group.[1] These protons are acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base to form a nucleophilic enolate.[2] The self-condensation of propanal ultimately yields 2-methyl-2-pentenal (B83557).[1]

The Core Mechanism: Base-Catalyzed Pathway

The self-aldol condensation of propanal is most commonly performed under base catalysis. The mechanism proceeds through several distinct, sequential steps: enolate formation, nucleophilic addition, protonation, and dehydration.

Step 1: Enolate Formation

A base, typically a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[2][3] This is a rapid and reversible equilibrium.

Step 2: Nucleophilic Attack

The newly formed enolate attacks the electrophilic carbonyl carbon of a second, unreacted propanal molecule. This key step forms a new carbon-carbon single bond and results in an alkoxide intermediate.[3]

Step 3: Protonation

The alkoxide intermediate is a strong base and is rapidly protonated by a protic solvent (e.g., water or ethanol), which was the conjugate acid of the catalyst used in Step 1. This step yields the aldol addition product, 3-hydroxy-2-methylpentanal , and regenerates the hydroxide catalyst.[3]

Step 4: Dehydration (Condensation)

Upon heating, the aldol addition product can undergo dehydration to form the final condensation product.[4] A base removes another α-hydrogen, forming an enolate. This is followed by the elimination of a hydroxide ion in a process known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3] This step is often the rate-determining step of the condensation phase and is driven forward by the formation of a stable, conjugated π-system.[3] The final product is 2-methyl-2-pentenal .

A diagrammatic representation of this pathway is provided below.

Aldol_Condensation_Mechanism Base-Catalyzed Propanal Self-Aldol Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) propanal1 Propanal enolate Propanal Enolate (Resonance Stabilized) propanal1->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide C-C Bond Formation propanal2 Propanal (Electrophile) aldol_addition This compound (Aldol Addition Product) alkoxide->aldol_addition + H₂O - OH⁻ condensation_product 2-Methyl-2-pentenal (Condensation Product) aldol_addition->condensation_product + OH⁻, Δ - H₂O, - OH⁻

Caption: Base-catalyzed mechanism of propanal self-aldol condensation.

Quantitative Data

The efficiency of the propanal self-aldol condensation is highly dependent on the catalyst and reaction conditions. While numerous catalyst systems exist, solid-phase catalysts like anion-exchange resins have shown high efficacy, offering advantages in product separation and catalyst recycling.

Catalyst TypePropanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Temperature (°C)Time (h)Catalyst Conc.Reference
Strong Anion-Exchange Resin97953510.4 g/mL[5]

Experimental Protocols

This section provides a representative protocol for the base-catalyzed self-aldol condensation of propanal.

Materials and Equipment
  • Propanal (Propionaldehyde)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flasks (50 mL, 100 mL)

  • Distillation apparatus

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • NMR Spectrometer and IR Spectrometer for characterization

Experimental Workflow

The general workflow involves purification of the starting material, the condensation reaction itself, product isolation and extraction, and finally, purification and characterization.

Experimental_Workflow General Experimental Workflow for Propanal Aldol Condensation start Start: Propanal purify 1. Purify Propanal (Simple Distillation) start->purify react 2. Reaction Setup (Add Propanal to NaOH(aq) in RBF) purify->react reflux 3. Aldol Condensation (Stir at RT, gentle reflux) react->reflux isolate 4. Isolation (Transfer to Separatory Funnel) reflux->isolate extract 5. Extraction (Extract with Diethyl Ether) isolate->extract wash 6. Wash Organic Layer (H₂O, then Brine) extract->wash dry 7. Dry & Filter (Anhydrous MgSO₄) wash->dry evaporate 8. Solvent Removal (Rotary Evaporation) dry->evaporate characterize 9. Characterization (NMR, IR Spectroscopy) evaporate->characterize end End: 2-Methyl-2-pentenal characterize->end

Caption: A typical experimental workflow for propanal self-aldol condensation.

Detailed Procedure
  • Starting Material Purification: Propanal can oxidize or polymerize on standing. It is recommended to purify it by simple distillation immediately before use. Collect the fraction boiling between 47-49°C.[6]

  • Reaction: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mL of 2 M aqueous sodium hydroxide solution.[6] While stirring vigorously, add 15.0 mL of freshly distilled propanal via pipette or dropping funnel. The reaction is exothermic and the mixture may boil.[6] Attach a reflux condenser and continue to stir the mixture until it has cooled back to room temperature, indicating the reaction has subsided.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts. Extract the product from the aqueous layer using diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 2-methyl-2-pentenal, can be further purified by distillation if necessary.

Product Characterization Data

The primary products of the reaction are the aldol addition product, which can be isolated under milder conditions (no heat), and the final condensation product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound (Aldol Addition Product)C₆H₁₂O₂116.16Aldehyde CHO (~9.6), CH-OH (~3.5-4.0), CH₃ groups (~0.9-1.2)Carbonyl C=O (~205), CH-OH (~70), Alkyl carbons (~10-40)
2-Methyl-2-pentenal (Condensation Product)C₆H₁₀O98.14Aldehyde CHO (~9.4), Vinylic CH (~6.4), Allylic CH₂ (~2.3), Vinylic CH₃ (~1.7), Alkyl CH₃ (~1.1)Carbonyl C=O (~195), Vinylic carbons (~155, ~145), Alkyl carbons (~10-25)

(Note: Exact chemical shifts can vary based on solvent and concentration. The data for this compound is estimated based on typical values for such functional groups, while data for 2-methyl-2-pentenal is based on available spectral data.)[7][8][9]

Potential Side Reactions

While the self-condensation of propanal is relatively straightforward, other reactions can occur, leading to a complex product mixture. These include:

  • Higher-Order Condensations: The initial aldol product can react further with another molecule of propanal to form trimers and other higher-order oligomers.[10]

  • Cyclization: The linear trimer can undergo an intramolecular condensation and aromatization to form 1,3,5-trimethylbenzene.[10]

  • Acetal/Hemiacetal Formation: In aqueous or alcoholic media, propanal can react to form hemiacetals and acetals, including the cyclic trimer 2,4,6-triethyl-1,3,5-trioxane.[10]

Careful control of reaction conditions—such as temperature, reaction time, and stoichiometry—is crucial to maximize the yield of the desired dimer product and minimize these side reactions.

Conclusion

The self-aldol condensation of propanal is a powerful and illustrative C-C bond-forming reaction. A thorough understanding of its multi-step mechanism, from enolate generation to E1cB dehydration, is essential for its successful application. By carefully controlling experimental parameters and utilizing efficient catalytic systems, high yields and selectivities of the desired α,β-unsaturated aldehyde can be achieved. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively employ this reaction in the synthesis of valuable chemical intermediates.

References

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2-methylpentanal, a product of the aldol (B89426) addition of propanal, is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group.[1][2] This structure gives rise to two stereogenic centers at carbons 2 and 3, resulting in the existence of four distinct stereoisomers. These stereoisomers are of significant interest in stereoselective synthesis, serving as versatile chiral building blocks for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[2][3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their stereochemical relationships, physicochemical properties, a detailed experimental protocol for their stereoselective synthesis, and a method for their chiral separation and analysis.

Stereoisomers and Their Relationships

The presence of two chiral centers in this compound leads to four possible stereoisomers, which can be categorized into two pairs of enantiomers. The syn diastereomers are (2R,3R)-3-hydroxy-2-methylpentanal and (2S,3S)-3-hydroxy-2-methylpentanal, while the anti diastereomers are (2R,3S)-3-hydroxy-2-methylpentanal and (2S,3R)-3-hydroxy-2-methylpentanal. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

G 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereochemical relationships of this compound isomers.

Data Presentation: Physicochemical Properties

The stereoisomers of this compound exhibit distinct physicochemical properties, which are summarized in the table below. While enantiomeric pairs share identical boiling points and densities, their interaction with plane-polarized light, as measured by specific rotation, is equal in magnitude but opposite in direction. Diastereomers, on the other hand, have different physical properties.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Boiling Point (°C) 180.5180.5181.2181.2
Density (g/cm³) 0.9430.9430.9450.945
Specific Rotation [α]D (c=1, CHCl3) +15.8°-15.8°+8.2°-8.2°
HPLC Retention Time (min) 12.414.110.911.8
Illustrative data based on a Chiralpak AD-H column.

Experimental Protocols

1. Stereoselective Synthesis: L-Proline Catalyzed Aldol Addition of Propanal

This protocol describes the organocatalytic self-condensation of propanal to yield this compound, with a focus on achieving diastereoselectivity. L-proline is known to catalyze this reaction, often favoring the formation of the syn diastereomers.[2]

Materials and Reagents:

  • Propanal (freshly distilled)

  • L-Proline

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with L-proline (10 mol%), add anhydrous DMSO.

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add propanal (1.0 equivalent) to the stirred solution over a period of 30 minutes.

  • Allow the reaction to stir at 0°C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

2. Chiral Separation and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the separation and quantification of the four stereoisomers of this compound using a chiral stationary phase (CSP).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or refractive index detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (for UV-Vis) or use a refractive index detector.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the synthesized this compound mixture in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve if quantification is desired.

  • Filter all samples through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Identify the peaks corresponding to each stereoisomer based on their retention times.

  • Calculate the diastereomeric ratio and enantiomeric excess from the peak areas.

Experimental Workflow Visualization

The overall workflow from synthesis to analysis is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Analysis Reagents Propanal + L-Proline in DMSO Reaction Aldol Addition @ 0°C, 24h Reagents->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Flash Chromatography Workup->Purification SamplePrep Sample Preparation Purification->SamplePrep Isolated Product HPLCSeparation Chiral HPLC Separation SamplePrep->HPLCSeparation DataAnalysis Data Analysis (dr, ee) HPLCSeparation->DataAnalysis

Workflow for synthesis and analysis of this compound.

References

Spectroscopic Profile of 3-Hydroxy-2-methylpentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5), a versatile chiral building block in organic synthesis. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol [1] Appearance: Colorless to pale yellow liquid Boiling Point: 180.5°C at 760 mmHg Density: 0.943 g/cm³

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, experimentally verified ¹H and ¹³C NMR data sets with full assignments for this compound have been identified in publicly available databases or literature at the time of this compilation. The following data is based on typical chemical shifts for similar structural motifs and should be used as a reference guide. Experimental verification is highly recommended.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6Doublet1HH-1 (Aldehyde)
~3.8Multiplet1HH-3
~2.5Multiplet1HH-2
~1.5Multiplet2HH-4
~1.1Doublet3HC2-CH₃
~0.9Triplet3HH-5
BroadSinglet1HOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~205C-1 (Aldehyde)
~73C-3
~55C-2
~25C-4
~14C-5
~11C2-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (Alcohol)
2960-2850StrongC-H stretch (Alkyl)
2850-2750MediumC-H stretch (Aldehyde)
1725-1705StrongC=O stretch (Aldehyde)
1470-1450MediumC-H bend (Alkyl)
1100-1000MediumC-O stretch (Alcohol)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for aliphatic aldehydes and secondary alcohols.

Table 4: Mass Spectrometry Data (GC-MS, EI)

m/zRelative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
98Moderate[M-H₂O]⁺
87Moderate[M-CHO]⁺
71Moderate[M-C₂H₅O]⁺
58High[C₃H₆O]⁺ (McLafferty rearrangement)
41High[C₃H₅]⁺
29High[CHO]⁺ or [C₂H₅]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are generalized methodologies based on standard practices for this type of compound.

NMR Spectroscopy

A sample of this compound would typically be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5 or equivalent). The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam, and the resulting fragments are analyzed. The NIST Mass Spectrometry Data Center indicates that a spectrum for this compound was obtained using a CH7 instrument.[1]

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this analysis is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (-OH, -CHO) NMR->Functional_Groups IR IR IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Final Structure of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow illustrating the contribution of each spectroscopic technique to the final structural determination.

This diagram shows how NMR spectroscopy is crucial for determining the connectivity of the carbon and hydrogen atoms, while both NMR and IR spectroscopy identify the key functional groups (hydroxyl and aldehyde). Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern, which supports the proposed structure. The combination of these techniques leads to an unambiguous structural assignment.

References

An In-depth Technical Guide to the Physical Properties of Beta-Hydroxy Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-hydroxy aldehydes are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) on the carbon atom beta to an aldehyde group (-CHO).[1] This structural arrangement, commonly resulting from the aldol (B89426) addition reaction, imparts a unique combination of physical and chemical properties that make these compounds valuable intermediates in organic synthesis and relevant in various biological pathways.[2][3] This guide provides a comprehensive overview of the core physical properties of beta-hydroxy aldehydes, detailed experimental protocols for their characterization, and visual representations of key concepts.

Core Physical Properties

The physical properties of beta-hydroxy aldehydes are largely dictated by the interplay between the polar aldehyde and hydroxyl functional groups. These groups allow for hydrogen bonding, which significantly influences their boiling points and solubility.[2][4]

Boiling Point

Beta-hydroxy aldehydes exhibit higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions arising from the polar carbonyl group.[4][5] However, their boiling points are generally lower than those of corresponding alcohols because the intermolecular hydrogen bonding is less extensive.[4][6] The presence of both a hydroxyl and a carbonyl group allows for hydrogen bonding with water molecules, affecting their physical state.[4][7] For instance, 3-hydroxybutanal, a common beta-hydroxy aldehyde, is a liquid at room temperature.[7]

Solubility

The presence of both the hydroxyl and aldehyde groups enables beta-hydroxy aldehydes, particularly those with shorter carbon chains, to act as both hydrogen bond donors and acceptors. This capability allows them to form multiple hydrogen bonds with water molecules, rendering them water-soluble.[4][7] Their solubility tends to decrease as the length of the carbon chain increases, due to the growing dominance of the nonpolar hydrocarbon portion.[4] They are also typically soluble in alcohols and some other organic solvents.[7]

General Characteristics

Many small beta-hydroxy aldehydes, such as 3-hydroxybutanal, appear as colorless to pale yellow liquids, sometimes with a faint, pleasant odor.[7][8] Their polarity and capacity for hydrogen bonding are key determinants of their reactivity and utility in various chemical transformations.[2][7]

Data Presentation: Physical Properties of 3-Hydroxybutanal (Aldol)

The following table summarizes the key physical properties of 3-hydroxybutanal, a representative beta-hydroxy aldehyde.

PropertyValueSource
Molecular Formula C₄H₈O₂[9]
Molar Mass 88.11 g/mol [7][9]
Appearance Colorless to pale yellow liquid[7][8]
Melting Point < 25 °C (298.15 K)[9]
Boiling Point 156 °C (429.15 K)[7]; 83 °C at 20 mmHg[8][9][7][8][9]
Density 0.9940 g/cm³[7]; 1.103 g/cm³ at 20 °C[8][7][8]
Refractive Index 1.4238 at 20 °C[8][9]
Solubility Miscible with water; soluble in alcohols[7][8]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of beta-hydroxy aldehydes. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information for unambiguous identification.[10]

Infrared (IR) Spectroscopy

The IR spectrum of a beta-hydroxy aldehyde is distinguished by the presence of absorption bands for both the hydroxyl and carbonyl groups.[10]

  • O-H Stretching: A broad absorption band typically appears in the region of 3500-3200 cm⁻¹. This broadening is a result of hydrogen bonding. Intramolecular hydrogen bonding between the beta-hydroxyl group and the aldehyde's carbonyl oxygen can cause this band to shift to a lower frequency (3500-3400 cm⁻¹).[10]

  • C=O Stretching: A strong, sharp absorption band is observed for the carbonyl group. For a saturated aldehyde, this peak is typically found around 1730 cm⁻¹.[11]

  • Aldehydic C-H Stretching: Two characteristic weak to medium absorption bands can be seen around 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹, which are diagnostic for the aldehyde functional group.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

  • ¹H NMR Spectroscopy:

    • Aldehydic Proton (-CHO): A highly deshielded proton that appears as a distinctive signal in the 9-10 ppm region.[12][13] It will typically be split by any protons on the alpha-carbon.[13]

    • Hydroxyl Proton (-OH): Appears as a broad singlet, with a chemical shift that is dependent on concentration and solvent, typically in the 2-5 ppm range.[10]

    • Proton on Hydroxyl-Bearing Carbon (-CH-OH): This proton is deshielded and usually appears as a multiplet in the 3.5-4.5 ppm range.[10]

    • Alpha-Protons (-CH₂-CHO): Protons on the carbon adjacent to the carbonyl group are deshielded and absorb around 2.0-2.5 ppm.[11][12]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon gives a characteristic signal in the highly deshielded region of 190-215 ppm.[11][12]

    • Hydroxyl-Bearing Carbon (C-OH): The carbon attached to the hydroxyl group typically resonates in the 60-80 ppm range.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure. Beta-hydroxy carbonyl compounds often undergo characteristic fragmentation pathways, including α-cleavage and dehydration (loss of a water molecule).[10][14] The McLafferty rearrangement is another common fragmentation pathway for aldehydes that possess a γ-hydrogen.[14]

Data Presentation: Spectroscopic Data for Beta-Hydroxy Aldehydes
Spectroscopic TechniqueFunctional GroupCharacteristic Signal/RegionSource
IR Spectroscopy O-H (hydroxyl)Broad, 3500-3200 cm⁻¹[10]
C=O (aldehyde)Strong, sharp, ~1730 cm⁻¹ (unconjugated)[11]
C-H (aldehyde)Two weak bands, 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹[12][13]
¹H NMR Spectroscopy -CHO (aldehyde H)9-10 ppm[12][13]
-CH-OH (carbinol H)3.5-4.5 ppm[10]
-OH (hydroxyl H)Broad, 2-5 ppm[10]
α-CH₂ (alpha to C=O)2.0-2.5 ppm[11][12]
¹³C NMR Spectroscopy C=O (aldehyde C)190-215 ppm[11][12]
-C-OH (carbinol C)60-80 ppm[10]

Experimental Protocols

The primary synthetic route to beta-hydroxy aldehydes is the Aldol Addition reaction.[3][15] This reaction involves the nucleophilic addition of an enolate ion to an aldehyde or ketone.[3]

Synthesis via Aldol Addition (Generalized Protocol)

This protocol describes a base-catalyzed self-aldol addition of an aldehyde.

Materials:

  • Aldehyde with at least one alpha-hydrogen

  • Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Apparatus for distillation (optional, for purification)

Procedure:

  • Cool the starting aldehyde in an ice bath with stirring.

  • Slowly add a catalytic amount of dilute aqueous NaOH solution to the cooled aldehyde. Maintain the temperature to control the reaction rate and minimize side reactions, such as the subsequent dehydration (aldol condensation).[16]

  • Allow the reaction to stir for a specified time (e.g., 30-60 minutes) while monitoring the progress by a suitable method (e.g., TLC).

  • Neutralize the reaction mixture by adding a dilute acid (e.g., acetic acid) to quench the catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude beta-hydroxy aldehyde.

  • Purify the product if necessary, typically by vacuum distillation, as beta-hydroxy aldehydes can be heat-sensitive and may dehydrate to form α,β-unsaturated aldehydes.[17]

Characterization Protocol (Generalized)

Objective: To confirm the structure of the synthesized beta-hydroxy aldehyde using spectroscopic methods.

Procedure:

  • IR Spectroscopy:

    • Prepare a sample of the purified product. For a liquid, this can be done as a neat film between two salt (NaCl or KBr) plates.

    • Obtain the IR spectrum and identify the key absorption bands: the broad O-H stretch (~3400 cm⁻¹), the strong C=O stretch (~1730 cm⁻¹), and the characteristic aldehyde C-H stretches (~2720 and ~2820 cm⁻¹).

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Acquire the ¹H NMR spectrum. Identify the signals corresponding to the aldehydic proton (9-10 ppm), the proton on the hydroxyl-bearing carbon (3.5-4.5 ppm), and the hydroxyl proton (variable, broad signal). Analyze the splitting patterns to confirm connectivity.

    • Acquire the ¹³C NMR spectrum. Identify the carbonyl carbon signal (190-215 ppm) and the hydroxyl-bearing carbon signal (60-80 ppm).

  • Mass Spectrometry:

    • Introduce a sample of the product into the mass spectrometer.

    • Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern for characteristic losses, such as the loss of water (M-18).

Mandatory Visualizations

General Structure of a Beta-Hydroxy Aldehyde

Caption: General structure of a beta-hydroxy aldehyde.

Aldol Addition Reaction Mechanism

Aldol_Addition start Aldehyde + Base (OH⁻) enolate Enolate Formation (Nucleophile) start->enolate Step 1: Deprotonation of α-H alkoxide Alkoxide Intermediate enolate->alkoxide Step 2: Nucleophilic Attack aldehyde2 Second Aldehyde Molecule (Electrophile) aldehyde2->alkoxide protonation Protonation (from H₂O) alkoxide->protonation Step 3 product β-Hydroxy Aldehyde protonation->product

Caption: Mechanism of the base-catalyzed aldol addition.

Experimental Workflow: Synthesis and Characterization

Workflow reaction Aldol Addition Reaction (Aldehyde + Base) workup Workup (Neutralization, Extraction, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure β-Hydroxy Aldehyde purification->product analysis Spectroscopic Analysis product->analysis ir IR analysis->ir nmr ¹H & ¹³C NMR analysis->nmr ms MS analysis->ms conclusion Structure Confirmed ir->conclusion nmr->conclusion ms->conclusion

Caption: Workflow for synthesis and characterization.

References

The Role of 3-Hydroxy-2-methylpentanal in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylpentanal is a significant volatile flavor compound that contributes a characteristic sweet and fruity aroma to a variety of food and beverage products.[1][2] Formed primarily through the aldol (B89426) condensation of propanal, its presence in food is intricately linked to major flavor-generating pathways, including the Maillard reaction, Strecker degradation of amino acids, and lipid oxidation. This technical guide provides an in-depth exploration of the chemical properties, formation mechanisms, and sensory characteristics of this compound. It also delves into the analytical methodologies for its identification and the potential physiological implications of short-chain aldehydes, offering a comprehensive resource for professionals in flavor chemistry and drug development.

Chemical Properties and Sensory Profile

This compound, also known as propionaldol, is a β-hydroxy aldehyde with the molecular formula C₆H₁₂O₂.[3][4] It is a colorless to pale yellow liquid with a characteristic sweet and fruity odor.[1] Due to the presence of two chiral centers at the C2 and C3 positions, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] The specific sensory properties of each stereoisomer may differ, influencing the overall flavor profile it imparts. While broadly described as "fruity," detailed sensory analysis to elucidate more specific flavor notes is not extensively available in public literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][4]
Molecular Weight 116.16 g/mol [1][4]
CAS Number 615-30-5[1][4]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, fruity[1][2]
Boiling Point 180.5°C at 760 mmHg[1][5]
Density 0.943 g/cm³[1][5]
Synonyms 2-Methyl-3-hydroxypentanal, Propionaldol[1][6]

Formation Pathways in Food Systems

The primary formation route of this compound is the self-aldol condensation of propanal.[3] Therefore, understanding the origins of propanal in food is key to understanding the presence of this compound. Propanal is generated through several key chemical reactions that occur during food processing, particularly with the application of heat.

Aldol Condensation of Propanal

In this reaction, two molecules of propanal react in the presence of a catalyst (acid or base) to form this compound. This reaction is a fundamental process in organic chemistry and a significant pathway for the formation of flavor compounds in food. Upon heating, this compound can undergo dehydration to form 2-methyl-2-pentenal, another flavor compound with different sensory characteristics.

Caption: Aldol condensation of propanal to form this compound.

Sources of Propanal in Food

Propanal is not typically a primary component of raw food materials but is formed during processing. The main pathways for its generation are:

  • Strecker Degradation of Amino Acids: This reaction involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. Specifically, the amino acids threonine and isoleucine can degrade to form propanal.

  • Lipid Oxidation: The oxidation of unsaturated fatty acids, particularly omega-3 and omega-6 fatty acids, generates a variety of volatile compounds, including propanal. This process can occur through autoxidation or be enzyme-mediated.

G cluster_0 Precursor Formation cluster_1 Product Formation Amino Acids (Threonine, Isoleucine) Amino Acids (Threonine, Isoleucine) Propanal Propanal Amino Acids (Threonine, Isoleucine)->Propanal Strecker Degradation This compound This compound Propanal->this compound Aldol Condensation Unsaturated Fatty Acids Unsaturated Fatty Acids Unsaturated Fatty Acids->Propanal Lipid Oxidation Maillard Reaction Maillard Reaction α-Dicarbonyls α-Dicarbonyls Maillard Reaction->α-Dicarbonyls α-Dicarbonyls->Propanal reacts with amino acids

Caption: Key pathways for the formation of this compound in food.

Quantitative Data

Despite its recognized role as a flavoring agent, specific quantitative data for this compound in various food matrices is not widely available in the public domain. Similarly, its odor and taste thresholds, which are crucial for determining its impact on flavor, have not been extensively reported. This lack of data may be due to the compound's transient nature, its presence in complex mixtures, or the proprietary nature of such information within the flavor industry.

Experimental Protocols

The analysis of volatile compounds like this compound typically involves a multi-step process encompassing extraction, separation, and identification. While specific, detailed protocols for this particular compound are not readily found, a general workflow can be outlined.

Extraction

The goal of extraction is to isolate volatile and semi-volatile compounds from the food matrix. Common techniques include:

  • Headspace Analysis:

    • Static Headspace (SHS): The vapor phase in equilibrium with the sample in a sealed vial is injected into the gas chromatograph.

    • Dynamic Headspace (DHS) or Purge-and-Trap: An inert gas is passed through the sample, and the purged volatiles are collected on a sorbent trap before being thermally desorbed for analysis.

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb the analytes. The fiber is then transferred to the GC inlet for thermal desorption.

Separation and Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample extract is injected into a GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the column. The separated compounds then enter a mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries (e.g., NIST).[4]

  • Gas Chromatography-Olfactometry (GC-O): To determine the sensory relevance of the separated compounds, GC-O is employed.[7] The effluent from the GC column is split between a chemical detector (like MS) and a sniffing port, where a trained sensory panelist can assess the odor of each eluting compound and its intensity.[8]

G Food Sample Food Sample Extraction Extraction Food Sample->Extraction Headspace/SPME GC Separation GC Separation Extraction->GC Separation MS Detection MS Detection GC Separation->MS Detection Identification Olfactometry (Sniffing Port) Olfactometry (Sniffing Port) GC Separation->Olfactometry (Sniffing Port) Sensory Analysis Data Analysis Data Analysis MS Detection->Data Analysis Olfactometry (Sniffing Port)->Data Analysis Flavor Profile Flavor Profile Data Analysis->Flavor Profile

Caption: Generalized experimental workflow for the analysis of volatile flavor compounds.

Role in Drug Development and Biological Systems

While the primary context for this compound is flavor chemistry, the broader class of short-chain aldehydes has been studied for their physiological effects. This is of interest to drug development professionals for understanding potential bioactivity and toxicology.

Interaction with Cellular Receptors

Recent research has indicated that some short-chain aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor involved in various physiological processes, including taste perception. Activation of CaSR can elicit a "kokumi" sensation, which is described as a richness, continuity, and mouthfulness that enhances other tastes like sweet, salty, and umami. While this has not been specifically demonstrated for this compound, its structural similarity to other bioactive aldehydes suggests a potential for such interactions.

G Short-chain Aldehyde This compound (potential ligand) CaSR Calcium-Sensing Receptor (GPCR) Short-chain Aldehyde->CaSR Allosteric Modulation G_protein G-protein activation CaSR->G_protein Signaling_Cascade Intracellular Signaling (e.g., PLC activation, Ca2+ release) G_protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., taste modulation, neurotransmitter release) Signaling_Cascade->Cellular_Response

Caption: Potential signaling pathway for taste modulation by short-chain aldehydes.

Toxicological Considerations

Aldehydes are reactive electrophiles that can interact with biological macromolecules such as proteins and DNA. This reactivity is the basis for their potential cytotoxicity. While this compound is used as a food-safe flavoring agent, high concentrations of aldehydes, in general, can lead to cellular stress and adverse health effects. The human body possesses detoxification pathways, primarily involving aldehyde dehydrogenases (ALDHs), which metabolize aldehydes to their corresponding carboxylic acids. The balance between the formation and detoxification of aldehydes is crucial for cellular homeostasis.

Conclusion

This compound is a valuable contributor to the fruity and sweet aromas of many foods and beverages. Its formation is a direct consequence of fundamental food chemistry reactions, making it an important marker for flavor development in thermally processed foods. While there is a notable gap in the publicly available quantitative and detailed sensory data for this specific compound, the established methodologies for volatile flavor analysis provide a clear framework for its investigation. For professionals in drug development, the potential for interaction of such short-chain aldehydes with cellular receptors like CaSR opens an interesting avenue for research into taste modulation and other physiological effects. Further research is warranted to quantify its presence in various foods, determine its sensory thresholds, and elucidate its specific biological activities.

References

3-Hydroxy-2-methylpentanal: A Technical Overview for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Formulation Scientists

3-Hydroxy-2-methylpentanal is a key β-hydroxy aldehyde used as a versatile intermediate and building block in the fragrance industry.[1][2] Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for significant chemical transformations, making it a valuable precursor in the synthesis of various fragrance materials.[1] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and safety considerations relevant to its application in fragrance formulations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its sweet, fruity odor.[2][3] It is characterized by the presence of two stereogenic centers, leading to the existence of multiple stereoisomers, which is a key consideration in stereoselective synthesis for fragrance applications.[1][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-30-5[1][2][6][7]
Molecular Formula C₆H₁₂O₂[1][2][6][7]
Molecular Weight 116.16 g/mol [1][7][8]
Appearance Colorless to pale yellow liquid[3]
Odor Sweet, fruity[3][6]
Boiling Point 180.5°C at 760 mmHg[1][6][7][9]
Density 0.943 g/cm³[1][6][7][9]
Flash Point 68.2°C[6][7][9]
Vapor Pressure 0.264 mmHg at 25°C[6][7][9]
Refractive Index 1.424[3][6][9]
LogP 0.59230[3]
Topological Polar Surface Area 37.3 Ų[2]

Synthesis and Manufacturing

The most prominent industrial synthesis of this compound is achieved through the self-condensation of propanal (propionaldehyde) via an Aldol addition reaction.[1] This reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed process, a propanal molecule is deprotonated to form a nucleophilic enolate, which subsequently attacks the electrophilic carbonyl carbon of a second propanal molecule. The resulting alkoxide is then protonated to yield the final β-hydroxy aldehyde product.[1] Reaction conditions such as temperature and catalyst concentration can be controlled to favor the formation of this compound over its dehydration product, 2-methyl-2-pentenal.[1]

G Start Starting Materials (Propanal) Reaction Aldol Condensation Reaction Start->Reaction Catalyst Base or Acid Catalyst (e.g., NaOH, Et3N) Catalyst->Reaction Quench Reaction Quenching / Neutralization Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification QC Quality Control Analysis Purification->QC Final Final Product: This compound QC->Final

A generalized workflow for the synthesis of this compound.

Analytical and Quality Control Protocols

To ensure the purity and identity of this compound for fragrance applications, standardized analytical methods are employed. Gas chromatography is the primary technique for assessing purity and identifying impurities.

This protocol outlines a general procedure for the analysis of this compound. Specific parameters may require optimization based on the available instrumentation.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent such as acetone (B3395972) or diethyl ether.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280°C.

  • Data Analysis: The purity is determined by calculating the peak area percentage. The main peak corresponding to this compound is integrated, and its area is expressed as a percentage of the total integrated area of all peaks in the chromatogram.

G Sample Receive Batch Sample Prep Sample Preparation (Dilution) Sample->Prep GCMS GC-MS Analysis (Identity & Impurity Profile) Prep->GCMS GCFID GC-FID Analysis (Purity Assay) Prep->GCFID Physical Physical Tests (Refractive Index, Density) Prep->Physical Review Data Review vs. Specification GCMS->Review GCFID->Review Physical->Review Pass Batch Release Review->Pass Pass Fail Batch Rejection/ Investigation Review->Fail Fail

A typical quality control workflow for fragrance ingredient analysis.

Safety, Regulation, and Metabolism

The safety of fragrance ingredients is paramount and is overseen by bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).[10] Aldehydes, as a chemical class, are known for their potential to cause skin sensitization through the formation of Schiff bases with skin proteins.[11]

Table 2: GHS Hazard Information

Hazard CodeDescriptionReference(s)
H227 Combustible liquid[8]
H315 Causes skin irritation[8]
H319 Causes serious eye irritation[8]
H335 May cause respiratory irritation[8]

Note: This information is based on GHS classifications provided by a limited number of notifiers to the ECHA C&L Inventory and may not be comprehensive.

Upon topical application, fragrance ingredients can undergo metabolic transformation by enzymes present in the skin.[12][13] Aldehydes and alcohols are primarily metabolized by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) enzymes, which are constitutively expressed in the human epidermis.[13][14] For this compound, two primary metabolic pathways are plausible:

  • Oxidation of the Aldehyde: The aldehyde moiety can be oxidized by ALDH to the corresponding carboxylic acid, 3-hydroxy-2-methylpentanoic acid.[15] This is often a detoxification pathway, as carboxylic acids are generally less reactive and sensitizing than their aldehyde precursors.[14]

  • Oxidation of the Alcohol: The secondary alcohol group can be oxidized by ADH to a ketone, yielding 2-methyl-3-oxopentanal.

These metabolic steps are crucial in determining the ultimate toxicological profile and sensitization potential of the ingredient.[14][16]

G Parent This compound (Applied to Skin) Metabolite1 Metabolite A: 3-Hydroxy-2-methylpentanoic acid (Detoxification) Parent->Metabolite1 Oxidation Metabolite2 Metabolite B: 2-Methyl-3-oxopentanal Parent->Metabolite2 Oxidation ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Metabolite1 ADH Alcohol Dehydrogenase (ADH) ADH->Metabolite2 Excretion Further Metabolism & Excretion Metabolite1->Excretion Metabolite2->Excretion

Plausible metabolic pathways of this compound in the skin.

As of the latest available information, this compound is not explicitly listed under a specific restriction or prohibition in the publicly available IFRA Standards library.[10][17][18][19][20] However, all fragrance ingredients must undergo a comprehensive safety assessment by RIFM.[18] Formulators must ensure that the use of this ingredient, and any potential impurities, complies with all current IFRA Standards and regional regulations. It is critical to consult the most recent version of the IFRA Standards and the RIFM database for definitive guidance on usage levels and restrictions in various consumer product categories.

References

Unveiling the Biological Potential of 3-Hydroxy-2-methylpentanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activity of 3-Hydroxy-2-methylpentanal. While direct research on the specific biological functions of this compound is currently limited, this document provides a framework for investigation, detailing relevant experimental protocols and potential signaling pathways for consideration.

Introduction

This compound, a β-hydroxy aldehyde, is a known intermediate in organic synthesis and is utilized in the fragrance and flavoring industries.[1] Its structural motifs, including a hydroxyl group and an aldehyde, suggest the potential for diverse biological interactions. However, a thorough investigation into its specific pharmacological effects has yet to be extensively reported. This guide outlines established methodologies to explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including solvent selection and dosage calculations.

PropertyValueReference
Molecular FormulaC6H12O2[1][2]
Molecular Weight116.16 g/mol [3]
CAS Number615-30-5[1]
AppearanceColorless liquid[1]
Boiling Point180.5°C at 760 mmHg[3]
Density~0.943 g/cm³[3]

Potential Biological Activities and Investigative Approaches

Based on the chemical structure of this compound, several potential biological activities can be hypothesized. This section details the experimental protocols to investigate these activities.

Cytotoxicity Assessment

Determining the cytotoxic potential of a compound is a critical first step in assessing its biological activity and therapeutic window.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIC50 (µM)
HEK293 (Human Embryonic Kidney)MTT AssayData Not Available
HepG2 (Human Hepatocellular Carcinoma)MTT AssayData Not Available
RAW 264.7 (Murine Macrophage)MTT AssayData Not Available

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate and solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

MTT Assay Experimental Workflow
Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by measuring its effect on inflammatory mediators in stimulated immune cells.

Table 3: Hypothetical Anti-inflammatory Data for this compound

AssayCell LineStimulantEndpointInhibition (%) at X µM
Griess AssayRAW 264.7LPSNitric OxideData Not Available
ELISARAW 264.7LPSTNF-αData Not Available
ELISARAW 264.7LPSIL-6Data Not Available
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages and treat with various concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

A potential mechanism for anti-inflammatory activity could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) HMP This compound HMP->IKK potential inhibition

Hypothetical NF-κB Inhibition Pathway
Antimicrobial Activity Assessment

The aldehyde functional group in this compound suggests potential antimicrobial activity.

Table 4: Hypothetical Antimicrobial Activity Data for this compound

OrganismAssayMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliBroth MicrodilutionData Not Available
Staphylococcus aureusBroth MicrodilutionData Not Available
Candida albicansBroth MicrodilutionData Not Available
  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Serial dilution of This compound B->C D Incubate under appropriate conditions C->D E Determine MIC (visual inspection) D->E

Broth Microdilution Workflow for MIC

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The detailed protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial effects offer a starting point for researchers. Future studies should focus on performing these and other relevant assays to generate empirical data. Elucidation of its mechanism of action through pathway analysis and in vivo studies will be crucial in determining the therapeutic potential of this compound. The information presented here is intended to catalyze further research into the pharmacology of this compound.

References

The Genesis of Propionaldol Synthesis: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of organic chemistry, the synthesis of propionaldol (3-hydroxy-2-methylpentanal) marks a significant milestone in the broader history of the aldol (B89426) reaction. While the general aldol condensation was independently discovered by Charles-Adolphe Wurtz and Alexander Borodin in 1872, the first documented synthesis of propionaldol is credited to August Thalberg in 1898. [1] This guide provides an in-depth technical examination of the discovery and historical development of propionaldol synthesis, tailored for researchers, scientists, and drug development professionals.

The Initial Discovery: Thalberg's 1898 Experiment

The first reported synthesis of propionaldol was achieved by August Thalberg through the self-condensation of propionaldehyde.[1] His experimental approach, though rudimentary by modern standards, laid the foundational methodology for this important reaction.

Experimental Protocol: Thalberg (1898)

The following protocol is based on the description of Thalberg's original experiment:[1]

Objective: To synthesize this compound (propionaldol) via the self-condensation of propionaldehyde.

Reactants:

  • Propionaldehyde

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • Propionaldehyde was treated with an aqueous solution of potassium carbonate.

  • The reaction was conducted without any external temperature control.

  • A notable observation was the formation of 2-methyl-2-pentenal (B83557) as a byproduct, resulting from the dehydration of the initially formed propionaldol.

  • The primary product, propionaldol, was isolated from the reaction mixture by fractional distillation.

Quantitative Data: Detailed quantitative data, such as reactant concentrations, reaction time, and yield, were not explicitly detailed in the readily available summaries of Thalberg's original publication. Access to the full 1898 article in Monatshefte für Chemie und verwandte Teile anderer Wissenschaften would be required for a complete quantitative analysis.

The Underlying Chemistry: Reaction Mechanism

The synthesis of propionaldol proceeds via a base-catalyzed aldol addition mechanism. The key steps are outlined below:

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Propionaldehyde1 Propionaldehyde Enolate Enolate (Nucleophile) Propionaldehyde1->Enolate OH⁻ (Base) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Propionaldehyde2 Propionaldehyde (Electrophile) Propionaldehyde2->Alkoxide Propionaldol Propionaldol Alkoxide->Propionaldol Water H₂O Water->Propionaldol

Figure 1: Base-catalyzed aldol addition mechanism for propionaldol synthesis.

Historical Evolution of Propionaldol Synthesis

Following Thalberg's initial discovery, the synthesis of propionaldol and other aldol products underwent significant methodological advancements. The evolution of this synthesis focused on improving reaction control, increasing yields, and achieving stereoselectivity.

Time PeriodKey DevelopmentsCatalyst/ReagentsSignificance
Late 19th Century Initial discovery and isolation.Weak inorganic bases (e.g., K₂CO₃).Established the fundamental feasibility of the reaction.
Early to Mid-20th Century Introduction of stronger bases and better temperature control.Alkali metal hydroxides (NaOH, KOH).Improved reaction rates and yields.
Mid to Late 20th Century Development of stereoselective methods.Chiral catalysts, Lewis acids.Enabled the synthesis of specific stereoisomers of propionaldol.
Late 20th Century to Present Emergence of organocatalysis and green chemistry approaches.Proline and other small organic molecules.Provided more environmentally friendly and efficient synthetic routes.

Table 1: Historical advancements in propionaldol synthesis.

Experimental Workflow: From Discovery to Modern Methods

The experimental workflow for propionaldol synthesis has evolved from a simple, uncontrolled reaction to highly sophisticated and controlled processes.

Experimental_Workflow Thalberg {Thalberg (1898)|- Propionaldehyde - Aq. K₂CO₃ - No Temperature Control - Fractional Distillation } Early20th {Early 20th Century|- Propionaldehyde - Stronger Base (e.g., NaOH) - Controlled Temperature - Improved Distillation } Thalberg->Early20th Improved Control Mid20th {Mid 20th Century|- Propionaldehyde - Lewis Acid / Chiral Catalysts - Stereocontrol - Chromatography } Early20th->Mid20th Stereoselectivity Modern {Modern Methods|- Propionaldehyde - Organocatalysts (e.g., Proline) - Green Solvents - Asymmetric Synthesis - Spectroscopic Analysis } Mid20th->Modern Efficiency & Sustainability

Figure 2: Evolution of the experimental workflow for propionaldol synthesis.

References

thermodynamic vs kinetic control in aldol addition of propanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Thermodynamic vs. Kinetic Control in the Aldol (B89426) Addition of Propanal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aldol addition is a cornerstone of C-C bond formation in organic synthesis. When applied to substrates like propanal, the reaction creates up to two new stereocenters, making the control of diastereoselectivity a critical challenge. This guide elucidates the principles of thermodynamic and kinetic control as applied to the self-aldol addition of propanal, providing a framework for selectively synthesizing the syn or anti diastereomers. Under kinetically controlled conditions, characterized by the use of strong, hindered bases at low temperatures, the reaction proceeds irreversibly through the (Z)-enolate to yield the syn-aldol product.[1][2] Conversely, thermodynamically controlled conditions, which employ weaker bases at higher temperatures, allow for equilibration to the more stable (E)-enolate, favoring the formation of the anti-aldol product.[3][4] Understanding and applying these principles is paramount for the stereocontrolled synthesis of complex molecules in academic and pharmaceutical research.

Core Concepts: Enolate Geometry and the Zimmerman-Traxler Model

The diastereomeric outcome of the propanal aldol addition is dictated by the geometry of the enolate intermediate—(Z) or (E)—and the subsequent topography of the reaction's transition state. The Zimmerman-Traxler model provides a robust rationalization for this selectivity, postulating a six-membered, chair-like transition state where the metal cation (e.g., Li+) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[5]

  • (Z)-Enolate to syn-Product: Under kinetic control, the less stable but more rapidly formed (Z)-enolate is generated.[1] To minimize steric hindrance in the transition state, the methyl group of the enolate and the ethyl group of the incoming aldehyde both occupy pseudo-equatorial positions. This arrangement leads directly to the syn diastereomer.[5]

  • (E)-Enolate to anti-Product: Under thermodynamic control, the reaction is reversible, allowing the enolate to equilibrate to the more stable (E)-isomer. In the corresponding Zimmerman-Traxler transition state, the ethyl group of the aldehyde again occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the formation of the anti diastereomer.[1]

The following diagram illustrates these competing pathways.

G cluster_main cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control propanal Propanal z_enolate (Z)-Lithium Enolate (Kinetic Product) propanal->z_enolate LDA, THF -78 °C (Irreversible) e_enolate (E)-Enolate (Thermodynamic Product) propanal->e_enolate NaOEt, EtOH 25 °C (Reversible) z_ts Zimmerman-Traxler TS (Chair-like) z_enolate->z_ts + Propanal z_enolate->e_enolate Equilibration syn_product syn-Aldol Adduct (3-Hydroxy-2-methylpentanal) z_ts->syn_product e_ts Zimmerman-Traxler TS (Chair-like) e_enolate->e_ts + Propanal anti_product anti-Aldol Adduct (this compound) e_ts->anti_product

Figure 1. Kinetic vs. Thermodynamic Pathways in Propanal Aldol Addition.

Data Summary: Conditions and Stereochemical Outcomes

The choice of base, solvent, and temperature critically determines whether the reaction proceeds under kinetic or thermodynamic control, thereby dictating the major diastereomeric product.

Control TypeBaseSolventTemperatureKey FeaturePredominant EnolateMajor Aldol ProductTypical syn:anti Ratio
Kinetic LDA (Lithium Diisopropylamide)THF-78 °CIrreversible enolate formation[1](Z)-Enolatesyn>80:20[1]
Thermodynamic NaOEt (Sodium Ethoxide)EtOH25 °CReversible enolate formation[3](E)-EnolateantiMixture / Favors anti

Experimental Protocols

The following protocols provide detailed methodologies for achieving kinetic and thermodynamic control in the self-aldol addition of propanal.

Protocol 1: Kinetically Controlled Synthesis of syn-3-Hydroxy-2-methylpentanal

This procedure utilizes a strong, non-nucleophilic base at low temperature to irreversibly generate the lithium enolate, followed by the addition of a second equivalent of propanal.[6]

Materials:

Workflow Diagram:

G start Start: Inert Atmosphere (N₂/Ar) prep_lda 1. Prepare LDA Solution - Add n-BuLi to Diisopropylamine in THF - Stir at -10 °C for 15 min start->prep_lda cool_lda 2. Cool LDA Solution to -78 °C (Dry Ice/Acetone Bath) prep_lda->cool_lda add_propanal1 3. Form Enolate (Kinetic) - Slowly add Propanal (1.0 eq) to LDA - Stir at -78 °C for 30 min cool_lda->add_propanal1 add_propanal2 4. Aldol Addition - Slowly add Propanal (1.0 eq) to enolate solution - Stir at -78 °C for 1 hour add_propanal1->add_propanal2 quench 5. Quench Reaction - Add sat. aq. NH₄Cl solution add_propanal2->quench workup 6. Workup - Warm to RT, separate layers - Extract aqueous layer with Et₂O quench->workup dry 7. Dry & Concentrate - Combine organic layers, dry over MgSO₄ - Concentrate in vacuo workup->dry purify 8. Purify (Column Chromatography) dry->purify

Figure 2. Workflow for Kinetically Controlled Aldol Addition.

Procedure:

  • LDA Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and diisopropylamine (1.1 equivalents). Cool the solution to -10 °C and add n-BuLi (1.05 equivalents) dropwise. Stir for 15 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Slowly add distilled propanal (1.0 equivalent) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Aldol Addition: To the enolate solution at -78 °C, add a second portion of distilled propanal (1.0 equivalent) dropwise. The reaction is typically rapid. Stir the mixture for 1 hour at -78 °C.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the syn-aldol adduct.

Protocol 2: Thermodynamically Controlled Synthesis of this compound

This procedure uses a weaker, catalytic base in a protic solvent at room temperature, allowing the reaction to reach equilibrium and favor the more stable product.[3][4]

Materials:

  • Propanal

  • Anhydrous Ethanol (B145695) (EtOH)

  • Sodium ethoxide (NaOEt) or Sodium hydroxide (B78521) (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add anhydrous ethanol and a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents).

  • Aldol Addition: Add propanal (1.0 equivalent) to the basic ethanol solution at room temperature with stirring. The reaction is typically exothermic.

  • Equilibration: Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours) to allow the system to reach thermodynamic equilibrium. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup: Cool the reaction mixture in an ice bath and neutralize by adding 1 M HCl until the solution is slightly acidic (pH ~6).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or distillation to isolate the aldol adducts. This procedure will yield a mixture of diastereomers, expected to be enriched in the anti product.

Conclusion and Implications

The ability to selectively generate either the syn or anti diastereomer of the propanal aldol adduct is a powerful tool in synthetic chemistry. Kinetic control, achieved through the irreversible formation of the (Z)-lithium enolate at low temperatures, provides reliable access to the syn product. In contrast, thermodynamic control allows for equilibration to favor the more stable anti product, although often with lower selectivity. For drug development professionals, mastering this stereocontrol is essential, as the specific stereochemistry of a molecule is often directly linked to its biological activity and pharmacological profile. The principles and protocols detailed in this guide provide a foundational understanding for the rational design of complex, stereochemically-defined synthetic targets.

References

In-Depth Technical Guide: Stability and Decomposition of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 3-Hydroxy-2-methylpentanal. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed insights into the molecule's degradation pathways, analytical methodologies for its study, and structured data for easy reference.

Introduction

This compound, an aldol (B89426) addition product of propionaldehyde, is a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] This structure imparts a specific reactivity profile that is crucial to understand for its handling, storage, and application in various chemical syntheses. Its stability is a key parameter, particularly in pharmaceutical applications where impurities and degradation products can significantly impact safety and efficacy. This guide outlines the primary decomposition pathways, provides protocols for stability testing, and details analytical methods for the identification and quantification of this compound and its degradants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
Boiling Point94 °C (at 20 mmHg)[2]
AppearanceColorless liquid[3]
SolubilityReadily soluble in water[2]

Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents. The primary decomposition pathways are dehydration, retro-aldol condensation, and oxidation.

Thermal Decomposition: Dehydration

Upon heating, this compound readily undergoes dehydration, an elimination reaction, to form the more stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[2] This is the most commonly cited decomposition pathway.

G Dehydration of this compound A This compound B 2-Methyl-2-pentenal A->B Δ (Heat) C H₂O A->C Δ (Heat)

Caption: Dehydration pathway of this compound.

pH-Dependent Decomposition

Acidic and Basic Conditions: Both acidic and basic conditions can catalyze the dehydration reaction. Additionally, under basic conditions, a retro-aldol condensation can occur, leading to the formation of propionaldehyde.

G pH-Dependent Decomposition Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 2-Methyl-2-pentenal + H₂O A->B H⁺ C This compound D 2-Methyl-2-pentenal + H₂O C->D OH⁻ E Propionaldehyde C->E OH⁻ (Retro-Aldol)

Caption: Acid- and base-catalyzed decomposition pathways.

Oxidative Decomposition

The aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 3-hydroxy-2-methylpentanoic acid.

G Oxidative Decomposition Pathway A This compound B 3-Hydroxy-2-methylpentanoic acid A->B [O]

Caption: Oxidation of this compound.

Quantitative Stability Data

While specific kinetic data for the decomposition of this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected outcomes based on forced degradation studies of similar β-hydroxy aldehydes. The extent of degradation is generally targeted between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[4]

Stress ConditionReagents and ConditionsExpected Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl, reflux for 4 hours2-Methyl-2-pentenal
Basic Hydrolysis 0.1 M NaOH, reflux for 2 hours2-Methyl-2-pentenal, Propionaldehyde
Oxidation 3% H₂O₂, room temperature, 24 hours3-Hydroxy-2-methylpentanoic acid
Thermal Degradation 60°C, 48 hours2-Methyl-2-pentenal
Photodegradation UV light (254 nm), 24 hoursPotential for various photolytic products

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products are provided below.

Forced Degradation Experimental Workflow

G Forced Degradation Experimental Workflow A Prepare stock solution of This compound B Subject aliquots to stress conditions: - Acidic Hydrolysis - Basic Hydrolysis - Oxidation - Thermal - Photolytic A->B C Neutralize acidic and basic samples B->C D Dilute all samples to appropriate concentration for analysis B->D C->D E Analyze by Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) D->E F Identify and quantify degradation products E->F

Caption: General workflow for forced degradation studies.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Reflux apparatus

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Reflux the mixture at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Reflux the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid residue in an oven at 60°C for 48 hours.

    • After the specified time, dissolve the residue in methanol and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

Analytical Method: Stability-Indicating HPLC-UV

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the main peak from all degradation product peaks.

Analytical Method: GC-MS for Identification

Objective: To identify the volatile degradation products, particularly 2-methyl-2-pentenal and propionaldehyde.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-200.

Sample Preparation: The degraded samples can be directly injected after appropriate dilution. For improved sensitivity for the aldehyde, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.

Conclusion

The stability of this compound is primarily challenged by thermal stress, leading to dehydration. Acidic and basic conditions can also promote decomposition, with the potential for retro-aldol condensation under basic conditions. The aldehyde functionality is also a site for oxidative degradation. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for ensuring the quality and safety of products containing this compound. The provided experimental protocols offer a framework for conducting forced degradation studies and for developing robust, stability-indicating analytical methods. The use of orthogonal analytical techniques such as HPLC-UV and GC-MS is recommended for comprehensive analysis and characterization of all potential degradation products.

References

Methodological & Application

Application Notes and Protocols for the Base-Catalyzed Aldol Condensation of Propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the base-catalyzed self-condensation of propanal, a classic example of an aldol (B89426) condensation reaction. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, leading to the formation of β-hydroxy aldehydes and their corresponding α,β-unsaturated derivatives. These structural motifs are prevalent in many natural products and pharmaceutical compounds.[1]

The protocol outlined below details the reaction using sodium hydroxide (B78521) as the catalyst. The primary product is 3-hydroxy-2-methylpentanal, which can subsequently undergo dehydration to yield 2-methyl-2-pentenal, particularly with heating.[2][3]

Reaction Scheme

The base-catalyzed aldol condensation of propanal proceeds in two main stages: the aldol addition to form a β-hydroxy aldehyde, followed by a dehydration (condensation) step to yield an α,β-unsaturated aldehyde.

1. Aldol Addition:

Propanalthis compound

2. Dehydration (Condensation):

3-hydroxy-2-methylpentanal2-methyl-2-pentenal

Experimental Protocol

This protocol describes a laboratory-scale procedure for the synthesis of this compound and its subsequent dehydration product, 2-methyl-2-pentenal, using sodium hydroxide as the catalyst.

Materials and Equipment:

  • Propanal (reagent grade)

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15.0 mL of propanal. It is advisable to purify the propanal by distillation prior to use to remove any acidic impurities that may have formed during storage.

  • Addition of Catalyst: To the stirring propanal, slowly add 5.0 mL of a 2 M aqueous sodium hydroxide solution. The reaction is exothermic, and the mixture may become warm and cloudy.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the aldol addition product, this compound, is typically rapid.

  • Workup:

    • Once the reaction is complete (as determined by TLC or after stirring for a designated time, e.g., 1 hour), transfer the reaction mixture to a separatory funnel.

    • Add 20 mL of diethyl ether to the separatory funnel and shake gently.

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Products:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product mixture.

    • The primary product, this compound, can be purified by vacuum distillation.

    • To promote the formation of the dehydration product, 2-methyl-2-pentenal, the reaction mixture can be heated to a gentle reflux. The lower boiling dehydration product can be selectively removed from the reaction mixture by distillation as it forms, driving the equilibrium towards the condensed product.

Data Presentation

The following tables summarize the key quantitative data for the reactants and products involved in the base-catalyzed aldol condensation of propanal.

Table 1: Physical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
PropanalC₃H₆O58.0846-500.807
This compoundC₆H₁₂O₂116.16180.50.943
2-methyl-2-pentenalC₆H₁₀O98.14136-1370.854

Data sourced from various chemical databases.

Table 2: Spectroscopic Data for Product Characterization

CompoundIR Spectroscopy (cm⁻¹)¹H NMR Spectroscopy (δ ppm)¹³C NMR Spectroscopy (δ ppm)
This compound 3400 (br, O-H), 2970 (C-H), 1725 (C=O)9.6 (s, 1H, CHO), 3.8 (m, 1H, CH-OH), 2.4 (m, 1H, CH-CHO), 1.5 (m, 2H, CH₂), 1.1 (d, 3H, CH₃), 0.9 (t, 3H, CH₃)~205 (CHO), ~70 (CH-OH), ~55 (CH-CHO), ~25 (CH₂), ~15 (CH₃), ~10 (CH₃)
2-methyl-2-pentenal 2970 (C-H), 1685 (C=O, conjugated), 1640 (C=C)9.4 (s, 1H, CHO), 6.5 (t, 1H, =CH), 2.3 (q, 2H, CH₂), 1.8 (s, 3H, =C-CH₃), 1.1 (t, 3H, CH₃)~195 (CHO), ~150 (=C-CH₃), ~140 (=CH), ~25 (CH₂), ~15 (CH₃), ~12 (CH₃)

Diagrams

Reaction Mechanism Pathway

aldol_condensation cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation cluster_dehydration Dehydration (Condensation) Propanal1 Propanal Enolate Enolate (Nucleophile) Propanal1->Enolate Deprotonation OH_minus OH⁻ Propanal2 Propanal (Electrophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C bond formation H2O_1 H₂O Aldol_Product This compound Alkoxide->Aldol_Product Protonation H2O_2 H₂O Dehydration_Product 2-methyl-2-pentenal Aldol_Product->Dehydration_Product -H₂O Heat Heat H2O_3 H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

experimental_workflow start Start reactants 1. Combine Propanal and 2M NaOH solution start->reactants reaction 2. Stir at Room Temperature reactants->reaction workup 3. Quench and Extract with Diethyl Ether reaction->workup wash 4. Wash with Water and Brine workup->wash dry 5. Dry with Anhydrous MgSO₄ wash->dry evaporate 6. Concentrate via Rotary Evaporation dry->evaporate purify 7. Purify by Vacuum Distillation or Heat for Dehydration evaporate->purify characterize 8. Characterize Product (NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for aldol condensation.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2-methylpentanal (CAS No. 615-30-5) is a beta-hydroxy aldehyde, an important organic compound with the molecular formula C₆H₁₂O₂.[1] Its bifunctional nature, containing both an aldehyde and a hydroxyl group, makes it a versatile intermediate in organic synthesis.[1] It is a key building block for various fine chemicals, including pharmaceuticals and fragrance precursors.[2][3] The primary and most prominent method for its synthesis is the aldol (B89426) self-condensation of propanal (propionaldehyde).[1][4] This reaction can be catalyzed by either an acid or a base, where a nucleophilic enolate formed from one propanal molecule attacks the electrophilic carbonyl carbon of a second molecule.[1]

These notes provide a detailed protocol for the laboratory-scale synthesis of this compound via a base-catalyzed aldol condensation, along with its physicochemical properties and characterization data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 615-30-5[1][2][5]
Molecular Formula C₆H₁₂O₂[1][2][6]
Molecular Weight 116.16 g/mol [1][6][7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 180.5°C at 760 mmHg[1][5][6]
Density 0.943 g/cm³[1][3][5]
Flash Point 68.2°C[3][5][6]
Refractive Index 1.424[5][8]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a base-catalyzed aldol condensation mechanism. An alpha-proton of a propanal molecule is abstracted by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second propanal molecule. Subsequent protonation of the resulting alkoxide yields the final product, this compound.

Aldol_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Propanal1 Propanal Enolate Propanal Enolate (Nucleophile) Propanal1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Propanal1 Enolate_ref Propanal Enolate Propanal2 Propanal (Electrophile) Alkoxide Alkoxide Intermediate Propanal2->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Propanal2 Attack Water H₂O Water->Alkoxide_ref Product This compound Alkoxide_ref->Product Protonation

Caption: Base-catalyzed aldol condensation mechanism for propanal.

The overall experimental process can be visualized as a multi-step workflow, from initial reaction setup to final product characterization.

Experimental_Workflow start Start: Reagent Preparation reaction Aldol Condensation Reaction (Propanal + Base Catalyst) start->reaction quench Reaction Quenching (Addition of weak acid) reaction->quench After reaction completion extraction Work-up: Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extraction drying Drying Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purification Purification of Crude Product (Vacuum Distillation) evaporation->purification Crude product characterization Product Characterization (NMR, IR, GC-MS) purification->characterization Pure fractions end End: Pure Product characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should perform a risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Propanal (Propionaldehyde)≥99%Sigma-Aldrich, et al.Should be freshly distilled before use to remove polymers.
Sodium Hydroxide (B78521) (NaOH)Reagent GradeStandard SuppliersUsed as a 10% (w/v) aqueous solution.
Diethyl Ether (anhydrous)Reagent GradeStandard SuppliersFor extraction.
Hydrochloric Acid (HCl)1 M solutionStandard SuppliersFor neutralization/quenching.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Reagent GradeStandard SuppliersFor drying the organic phase.
Round-bottom flask (250 mL)--Equipped with a magnetic stir bar.
Dropping funnel--For controlled addition of reagents.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Distillation apparatus--For vacuum distillation.

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

  • Reagent Addition: Charge the flask with 58.1 g (1.0 mol) of freshly distilled propanal.

  • Catalysis: Begin stirring the propanal and slowly add 10 mL of a 10% aqueous sodium hydroxide solution dropwise from the dropping funnel over a period of 30 minutes. Maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is deemed complete, carefully neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7. Keep the flask in the ice bath during this process to dissipate any heat generated.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound. The product typically distills at a temperature corresponding to its boiling point at the given pressure.[1][5]

Safety Precautions:

  • Propanal is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the aldehyde proton (~9.6 ppm), the hydroxyl proton (variable), the CH-OH proton (~3.8 ppm), and aliphatic protons.
¹³C NMR A peak for the carbonyl carbon (~205 ppm), the CH-OH carbon (~70 ppm), and other aliphatic carbons.
FT-IR Broad absorption band for the O-H stretch (~3400 cm⁻¹), a strong band for the C=O stretch of the aldehyde (~1720 cm⁻¹), and C-H stretching bands (~2970, 2880, 2720 cm⁻¹).
GC-MS A peak corresponding to the molecular ion (m/z = 116.16) or characteristic fragmentation patterns.

Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Hydroxy-2-methylpentanal. The methods described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to the polar nature of this compound, derivatization is a critical step to enhance its volatility and thermal stability for GC-MS analysis.

Introduction to this compound

This compound, a β-hydroxy aldehyde, is a product of the aldol (B89426) self-condensation of propionaldehyde.[1] Its bifunctional nature, containing both a hydroxyl and an aldehyde group, makes it a versatile molecule in organic synthesis and a potential biomarker in biological systems.[1][2] Aldehydes, in general, are implicated in various physiological and pathological processes, including oxidative stress and cellular signaling.[3][4] The accurate quantification of this compound in biological matrices is therefore crucial for understanding its potential roles.

Principle of Analysis

The quantification of this compound in complex biological samples typically involves a multi-step process:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) and removal of interfering substances.

  • Derivatization: Chemical modification of the analyte to increase its volatility and improve its chromatographic properties.

  • GC-MS Analysis: Separation, identification, and quantification of the derivatized analyte.

A common and highly effective derivatization strategy for aldehydes is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable and volatile oxime derivative.[5][6] This derivatization significantly enhances sensitivity, especially when using negative chemical ionization (NCI) mode in the mass spectrometer.

Data Presentation: Quantitative Performance of Aldehyde Analysis by GC-MS

The following table summarizes typical performance data for the quantitative analysis of aldehydes using GC-MS with PFBHA derivatization, which can be expected to be similar for this compound.

ParameterTypical ValueReference
Linearity (R²)> 0.99[7]
Limit of Detection (LOD)0.005 - 1 µg/L[8][9]
Limit of Quantification (LOQ)0.01 - 5 µg/L[9]
Intraday Precision (%RSD)< 10%[7]
Interday Precision (%RSD)< 15%[7]
Recovery80 - 120%[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381) (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Human plasma (blank)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation and Derivatization

  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial.

  • Derivatization: Add 50 µL of PFBHA solution (10 mg/mL in water) to the supernatant.

  • Incubate the mixture at 60°C for 60 minutes.

  • Cool the sample to room temperature.

  • Liquid-Liquid Extraction: Add 500 µL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivative.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

3. GC-MS Parameters

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-PFBHA derivative and the internal standard derivative.

Protocol 2: Quantification of this compound in Urine by GC-MS

The protocol for urine samples is similar to that for plasma, with minor modifications in the sample preparation step.

1. Sample Preparation and Derivatization

  • Centrifuge the urine sample to remove any particulate matter.

  • Take 500 µL of the clear supernatant and spike with the internal standard.

  • Adjust pH: Adjust the pH of the urine sample to ~6-7 using a suitable buffer if necessary.

  • Derivatization: Add 100 µL of PFBHA solution (10 mg/mL in water).

  • Incubate at 60°C for 60 minutes.

  • Proceed with the Liquid-Liquid Extraction and GC-MS analysis as described in Protocol 1.

Mandatory Visualization

experimental_workflow sample Biological Sample (Plasma or Urine) is_addition Internal Standard Addition sample->is_addition precipitation Protein Precipitation (for Plasma) is_addition->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant derivatization Derivatization with PFBHA supernatant->derivatization extraction Liquid-Liquid Extraction derivatization->extraction centrifugation2 Phase Separation extraction->centrifugation2 drying Drying of Organic Layer centrifugation2->drying gcms GC-MS Analysis drying->gcms

Caption: Experimental workflow for the quantification of this compound.

aldol_addition propanal1 Propionaldehyde (Enolate Precursor) enolate Enolate (Nucleophile) propanal1->enolate Deprotonation base Base (e.g., OH-) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack propanal2 Propionaldehyde (Electrophile) propanal2->alkoxide product This compound (β-Hydroxy Aldehyde) alkoxide->product Protonation water H2O water->product

Caption: Formation of this compound via Aldol Addition.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its classification as a β-hydroxy aldehyde provides context for its potential biological significance. β-Hydroxy carbonyl compounds are common structural motifs in many natural products and biologically active molecules.[10] Their formation through aldol reactions is a fundamental carbon-carbon bond-forming process in biochemistry.[11]

Aldehydes, in general, are known to be reactive electrophiles that can interact with nucleophilic sites in proteins and DNA, potentially leading to cellular damage and contributing to disease pathogenesis.[3] They are often considered biomarkers of oxidative stress.[8] Further research is needed to elucidate the specific biological roles and signaling pathways of this compound.

References

Application Note: GC-MS Analysis of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-2-methylpentanal is a beta-hydroxy aldehyde that serves as a versatile intermediate in organic synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and in various research and development applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. However, due to the presence of a polar hydroxyl group, direct GC-MS analysis can result in poor peak shape and thermal degradation. To overcome these challenges, a derivatization step is necessary to increase the volatility and thermal stability of the analyte. This application note details a robust two-step derivatization protocol involving methoximation followed by silylation for the sensitive and accurate GC-MS analysis of this compound.

Principle of the Method

The analytical method involves two key stages prior to GC-MS analysis:

  • Methoximation: The aldehyde functional group of this compound is first converted to a methoxime derivative using methoxyamine hydrochloride. This step stabilizes the aldehyde group, preventing potential enolization and reducing the formation of multiple isomers in the GC system.

  • Silylation: The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the active hydrogen on the hydroxyl group with a nonpolar TMS group, significantly increasing the volatility of the compound.

The resulting derivatized this compound is then analyzed by GC-MS, where it can be separated from other components in the sample matrix and identified based on its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Hexane (B92381) (or other suitable solvent like Dichloromethane)

  • Internal Standard (e.g., n-Tetradecane or a suitable deuterated analog)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation (if needed)

Sample Preparation: Derivatization Protocol
  • Sample Preparation: Accurately weigh a known amount of the sample or standard into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the vial containing the methoximated sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Final Preparation: The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with anhydrous hexane to a suitable concentration.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

The identification of the derivatized this compound is confirmed by its retention time and mass spectrum. The underivatized molecule has a molecular weight of 116.16 g/mol . The derivatization process adds a methoxime group (CH₃NO) and a trimethylsilyl group (Si(CH₃)₃), resulting in a significant increase in molecular weight. The mass spectrum of the derivatized compound will exhibit characteristic fragment ions.

Table 1: Mass Spectral Data of Underivatized this compound

m/zRelative AbundanceInterpretation
58High[C₃H₆O]⁺ - McLafferty rearrangement product
29Medium[C₂H₅]⁺ - Ethyl group fragment
41Medium[C₃H₅]⁺ - Allyl cation

Note: Data obtained from public spectral libraries.[1]

Table 2: Predicted Mass Spectral Data of Derivatized this compound (Methoxime-TMS ether)

m/zRelative AbundancePredicted Interpretation
[M-15]⁺LowLoss of a methyl group from the TMS moiety
[M-89]⁺MediumLoss of the trimethylsiloxy group (-OTMS)
73High[Si(CH₃)₃]⁺ - Trimethylsilyl cation
116MediumFragment corresponding to the silylated C₄H₈O portion

Note: Predicted fragmentation patterns are based on the analysis of similar derivatized hydroxy aldehydes.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The peak area of a characteristic ion of the derivatized analyte is plotted against the concentration. The following table provides representative performance data for the analysis of similar derivatized short-chain aldehydes.

Table 3: Representative Quantitative Performance Data

ParameterValue
Estimated Retention Time 10 - 15 min (on a DB-5ms column)
Linearity Range 0.1 - 50 µg/mL (R² > 0.995)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Disclaimer: The quantitative data presented are representative values for the analysis of derivatized short-chain hydroxy aldehydes and should be verified experimentally for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample/Standard methoximation Methoximation (60°C, 30 min) sample->methoximation Add MeOx in Pyridine silylation Silylation (70°C, 60 min) methoximation->silylation Add BSTFA final_sample Derivatized Sample silylation->final_sample injection GC Injection final_sample->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway start This compound intermediate Methoxime Derivative start->intermediate + Methoxyamine HCl final Methoxime-TMS Ether Derivative (Volatile & Thermally Stable) intermediate->final + BSTFA

Caption: Two-step derivatization pathway of this compound.

References

Application Note: Stereoisomer Determination of 3-Hydroxy-2-methylpentanal using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the identification and quantification of stereoisomers of 3-Hydroxy-2-methylpentanal, an aldol (B89426) addition product, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a chiral molecule that arises from the aldol self-condensation of propanal.[1] It contains two stereogenic centers at carbons C2 and C3, which results in the formation of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The syn diastereomers are the (2R,3S) and (2S,3R) pair, while the anti diastereomers are the (2R,3R) and (2S,3S) pair.

The stereochemical outcome of the aldol reaction is of significant interest in synthetic organic chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure and stereochemistry of organic molecules.[2][3] This application note details the protocols for differentiating and quantifying the diastereomers (syn vs. anti) and determining the enantiomeric excess (ee) of each diastereomer using ¹H NMR and advanced NMR techniques.

Principle of Stereoisomer Determination by NMR

Diastereomer Differentiation: Diastereomers have distinct physical properties and, therefore, produce different NMR spectra. For aldol products like this compound, the primary method for differentiation relies on the through-bond scalar coupling (J-coupling) between the protons on the two stereocenters (H-C2 and H-C3). According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons.

  • In the anti isomer, the molecule can adopt a stable conformation where the H-C2 and H-C3 protons are in an anti-periplanar arrangement (dihedral angle ≈ 180°), resulting in a large coupling constant (typically ³J = 8-12 Hz).

  • In the syn isomer, the most stable conformations feature a gauche relationship between these protons (dihedral angle ≈ 60°), leading to a small coupling constant (typically ³J = 2-5 Hz).

Enantiomer Differentiation: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To distinguish them, it is necessary to convert them into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[4] The resulting diastereomeric esters will have distinct NMR signals, allowing for their quantification.

Experimental Workflow

The overall process for complete stereochemical determination involves a two-stage analysis. First, the diastereomeric ratio is determined on the neat sample. Second, the sample is derivatized to determine the enantiomeric excess of each diastereomer.

G cluster_0 Stage 1: Diastereomeric Ratio (d.r.) Determination cluster_1 Stage 2: Enantiomeric Excess (e.e.) Determination Sample Sample of This compound NMR1 Acquire ¹H NMR Spectrum (CDCl₃ or C₆D₆) Sample->NMR1 Deriv Derivatize with Chiral Agent (e.g., (R)-Mosher's Acid Chloride) Sample->Deriv Use original sample Analysis1 Integrate H-C2 or Aldehyde Signals for syn and anti isomers NMR1->Analysis1 Identify characteristic ³J(H2,H3) coupling Result1 Calculate Diastereomeric Ratio (d.r. = anti / syn) Analysis1->Result1 Esters Formation of Diastereomeric Mosher's Esters Deriv->Esters NMR2 Acquire ¹H or ¹⁹F NMR Spectrum Esters->NMR2 Analysis2 Integrate Resolved Signals (e.g., -OCH₃ or -CF₃) NMR2->Analysis2 Result2 Calculate Enantiomeric Excess (e.e.) for each diastereomer Analysis2->Result2 G a H2 b H3 a->b  ³J ≈ 2-5 Hz (gauche) c H2 d H3 c->d  ³J ≈ 8-12 Hz (anti-periplanar) Title Karplus Relationship for Stereoisomer Assignment

References

Application Notes and Protocols for 3-Hydroxy-2-methylpentanal as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylpentanal is a versatile and valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, along with two stereogenic centers, makes it a crucial precursor for the stereoselective synthesis of a wide array of complex molecules, including natural products and pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in stereoselective synthesis, with a focus on its application in the synthesis of the natural product (-)-Phoracantholide I.

Applications of this compound

As a chiral synthon, this compound is employed in various synthetic transformations to introduce specific stereochemistry into the target molecule. Its applications span across several areas of organic chemistry:

  • Natural Product Synthesis: It serves as a key starting material for the total synthesis of various natural products, where the precise arrangement of stereocenters is critical for biological activity.

  • Pharmaceutical Drug Development: The chiral centers in this compound can be incorporated into drug candidates to enhance their efficacy and reduce off-target effects.

  • Fragrance and Flavor Industries: The inherent chirality of this molecule and its derivatives contributes to the specific olfactory and gustatory properties of fragrances and flavorings.[1][2]

Stereoselective Synthesis of (-)-Phoracantholide I

A notable application of a chiral β-hydroxy aldehyde, conceptually similar to this compound, is in the synthesis of the macrolide natural product (-)-Phoracantholide I. The following sections detail a representative synthetic approach, outlining the key transformations and providing generalized experimental protocols.

Retrosynthetic Analysis and Strategy

The synthesis of (-)-Phoracantholide I can be envisioned through a retrosynthetic approach starting from the target macrolide. A key disconnection is the ester linkage, leading back to a hydroxy acid. The carbon backbone of this hydroxy acid can be constructed via a stereoselective Wittig reaction between a chiral aldehyde (derived from a protected this compound equivalent) and a suitable phosphonium (B103445) ylide.

Retrosynthesis Phoracantholide_I (-)-Phoracantholide I Hydroxy_Acid ω-Hydroxy Acid Phoracantholide_I->Hydroxy_Acid Macrolactonization Chiral_Aldehyde Chiral Aldehyde (from protected this compound) Hydroxy_Acid->Chiral_Aldehyde Wittig Reaction Phosphonium_Ylide Phosphonium Ylide Hydroxy_Acid->Phosphonium_Ylide Wittig Reaction

Caption: Retrosynthetic analysis of (-)-Phoracantholide I.

Experimental Protocols

The following protocols are generalized procedures for the key steps in the synthesis of (-)-Phoracantholide I, starting from a protected form of a chiral β-hydroxy aldehyde like this compound.

1. Protection of the Hydroxyl Group

To prevent interference of the hydroxyl group in subsequent reactions, it must be protected. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBS) group.

Protocol:

  • Dissolve the chiral this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography to yield the TBS-protected aldehyde.

2. Stereoselective Wittig Reaction

The protected chiral aldehyde is then subjected to a Wittig reaction to form the carbon backbone of the target molecule. The use of a specific ylide and reaction conditions can control the geometry of the newly formed double bond.

Protocol:

  • Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base like sodium hexamethyldisilazide (NaHMDS) in anhydrous tetrahydrofuran (B95107) (THF) at low temperature (-78 °C to 0 °C).

  • Add a solution of the TBS-protected aldehyde (1.0 eq) in THF to the ylide solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting unsaturated carboxylic acid by column chromatography.

3. Deprotection and Macrolactonization

The final steps involve the removal of the protecting group and the intramolecular esterification (macrolactonization) to form the ten-membered lactone ring of Phoracantholide I.

Protocol:

  • Deprotection: Dissolve the TBS-protected unsaturated carboxylic acid in THF and treat with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to remove the TBS group.

  • Macrolactonization: The resulting hydroxy acid is then cyclized. A common method is the Yamaguchi macrolactonization.

  • Purify the crude macrolide by flash column chromatography to obtain (-)-Phoracantholide I.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Please note that these are representative values and can vary based on specific reaction conditions and substrates.

StepTransformationReagentsTypical Yield (%)
1ProtectionTBSCl, Imidazole90-95
2Wittig ReactionPhosphonium Ylide, NaHMDS70-85
3MacrolactonizationYamaguchi Conditions60-75

Synthetic Workflow

The overall synthetic strategy can be visualized as a workflow, highlighting the progression from the chiral building block to the final natural product.

Synthesis_Workflow Start This compound Protected_Aldehyde TBS-Protected Aldehyde Start->Protected_Aldehyde Protection (TBSCl) Unsaturated_Acid Unsaturated Carboxylic Acid Protected_Aldehyde->Unsaturated_Acid Wittig Reaction Hydroxy_Acid ω-Hydroxy Acid Unsaturated_Acid->Hydroxy_Acid Deprotection (TBAF) Phoracantholide_I (-)-Phoracantholide I Hydroxy_Acid->Phoracantholide_I Macrolactonization

Caption: Synthetic workflow for (-)-Phoracantholide I.

Conclusion

This compound stands out as a powerful chiral building block for the stereoselective synthesis of complex organic molecules. The presented application in the synthesis of (-)-Phoracantholide I showcases a practical example of how its inherent chirality can be effectively transferred to a natural product. The provided protocols offer a foundational guide for researchers to design and execute similar synthetic strategies in their own research and development endeavors. The versatility of this synthon opens avenues for the creation of novel and structurally diverse compounds with potential applications in medicine and materials science.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxy-2-methylpentanal Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the syn-diastereomers of 3-hydroxy-2-methylpentanal, specifically the (2R,3S) and (2S,3R) enantiomers. These chiral building blocks are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents. The protocols focus on two robust and widely used methods: organocatalytic asymmetric aldol (B89426) reaction using proline and chiral auxiliary-mediated asymmetric aldol reaction using Evans oxazolidinones.

Introduction

The stereoselective synthesis of this compound is a key transformation that establishes two contiguous stereocenters. The syn-diastereomer is typically the major product in many asymmetric aldol reactions. Access to enantiomerically pure forms is crucial for the development of chiral drugs and other bioactive molecules. This guide offers a comparative overview of two powerful synthetic strategies, complete with detailed experimental procedures and expected outcomes.

Data Presentation

The following tables summarize the typical quantitative data for the asymmetric self-aldol condensation of propanal using L-proline and an Evans chiral auxiliary.

Table 1: Organocatalytic Asymmetric Aldol Reaction of Propanal

CatalystProduct EnantiomerSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Proline(2R,3S)DMSORoom Temp.70-85>20:195-99
(R)-Proline(2S,3R)DMSORoom Temp.70-85>20:195-99

Table 2: Evans Chiral Auxiliary-Mediated Asymmetric Aldol Reaction of Propanal

Chiral AuxiliaryProduct Enantiomer (after cleavage)Lewis AcidYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-benzyl-2-oxazolidinone(2S,3R)Bu₂BOTf~85>100:1
(R)-4-benzyl-2-oxazolidinone(2R,3S)Bu₂BOTf~85>100:1

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_Proline Organocatalytic Method cluster_Evans Chiral Auxiliary Method Propanal1 Propanal Aldol_Reaction_P Asymmetric Aldol Reaction Propanal1->Aldol_Reaction_P S_Proline (S)-Proline Catalyst S_Proline->Aldol_Reaction_P Product_2R3S (2R,3S)-3-Hydroxy-2-methylpentanal Aldol_Reaction_P->Product_2R3S Propanal2 Propanal R_Auxiliary (R)-4-benzyl-2-oxazolidinone Acylation Acylation Aldol_Reaction_E Asymmetric Aldol Reaction Cleavage Auxiliary Cleavage Product_2R3S_E (2R,3S)-3-Hydroxy-2-methylpentanal

Proline_Catalytic_Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium + Propanal Propanal1 Propanal (nucleophile) Enamine Enamine Intermediate Iminium->Enamine - H₂O Aldol_Adduct Iminium Adduct Enamine->Aldol_Adduct + Propanal Propanal2 Propanal (electrophile) Product (2R,3S)-Aldol Product Aldol_Adduct->Product + H₂O Product->Proline Release

Evans_Auxiliary_Logic Auxiliary Chiral Auxiliary ((R) or (S)) Propionyl_Imide N-Propionyl Imide Auxiliary->Propionyl_Imide Acylation Z_Enolate Formation of (Z)-Boron Enolate Propionyl_Imide->Z_Enolate + Bu₂BOTf, Base Zimmerman_Traxler Zimmerman-Traxler Transition State Z_Enolate->Zimmerman_Traxler + Propanal Aldol_Adduct Diastereomerically Pure Aldol Adduct Zimmerman_Traxler->Aldol_Adduct Facial Selectivity Cleavage Auxiliary Removal Aldol_Adduct->Cleavage Final_Product Enantiomerically Pure Aldol Product Cleavage->Final_Product

Experimental Protocols

Method 1: (S)-Proline Catalyzed Asymmetric Synthesis of (2R,3S)-3-Hydroxy-2-methylpentanal

This organocatalytic method provides direct access to the chiral aldol product with high enantioselectivity.[1] The use of (R)-proline will yield the (2S,3R) enantiomer.

Materials:

  • Propanal (freshly distilled)

  • (S)-Proline

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (optional, for slow addition)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add (S)-proline (20 mol%).

  • Add anhydrous DMSO to the flask to dissolve the proline.

  • Cool the mixture to the desired reaction temperature (typically room temperature).

  • Slowly add freshly distilled propanal (1.0 equivalent as the electrophile and 1.2 equivalents as the nucleophile) to the stirred solution over a period of 4-6 hours. Note: For optimal results, the propanal acting as the nucleophile can be added slowly via a syringe pump to a solution of the catalyst and the electrophilic propanal.[1]

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (2R,3S)-3-hydroxy-2-methylpentanal.

Method 2: Evans Auxiliary-Mediated Asymmetric Synthesis of (2R,3S)-3-Hydroxy-2-methylpentanal

This method utilizes a chiral auxiliary to control the stereochemical outcome of the aldol reaction, typically yielding very high diastereoselectivity.[2] The synthesis of the (2S,3R) enantiomer can be achieved by using the (S)-4-benzyl-2-oxazolidinone auxiliary.

Part A: Synthesis of the N-Propionyl Imide

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of propionyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude N-propionyl imide, which can be purified by chromatography or recrystallization.

Part B: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-(R)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Propanal (freshly distilled)

  • Dichloromethane (DCM), anhydrous

  • Phosphate (B84403) buffer (pH 7)

  • Methanol

Procedure:

  • Dissolve the N-propionyl imide in anhydrous DCM in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C.

  • Slowly add dibutylboron triflate, followed by the dropwise addition of diisopropylethylamine.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add freshly distilled propanal dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.

  • Stir vigorously for 15 minutes, then extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary

Materials:

  • Evans aldol adduct

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite

Procedure:

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract with diethyl ether to isolate the crude 3-hydroxy-2-methylpentanoic acid.

  • The resulting acid can be reduced to the desired aldehyde using standard procedures (e.g., conversion to a Weinreb amide followed by DIBAL-H reduction). Alternatively, direct reduction of the auxiliary-bound adduct to the corresponding alcohol is possible, followed by oxidation to the aldehyde. A common method involves reduction with lithium borohydride.[2]

Conclusion

Both the organocatalytic and chiral auxiliary-mediated approaches provide highly effective and stereoselective routes to the enantiomers of this compound. The choice of method will depend on factors such as the desired scale of the reaction, the availability of reagents, and the specific requirements for diastereo- and enantiopurity. The proline-catalyzed reaction offers the advantage of operational simplicity and the use of a readily available, inexpensive catalyst. The Evans auxiliary method, while requiring more synthetic steps, often provides exceptionally high levels of diastereoselectivity and a well-established, reliable protocol. These detailed notes and protocols should serve as a valuable resource for researchers in the synthesis of these important chiral building blocks.

References

Application Notes and Protocols: 3-Hydroxy-2-methylpentanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylpentanal, a bifunctional organic molecule bearing both a hydroxyl and an aldehyde group, serves as a versatile chiral building block in modern organic synthesis.[1][2] Its structure, arising from the self-aldol condensation of propanal, features two stereogenic centers, rendering it a valuable precursor for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis.

Key Applications

The utility of this compound stems from its two reactive functional groups, which can be manipulated independently or in concert to construct intricate molecular architectures. Key application areas include:

  • Precursor to Polyketide Natural Products: The repeating 1,3-dioxygenated, methyl-substituted motif found in many polyketide natural products, such as the potent anticancer agent (+)-discodermolide and the macrolide antibiotic phorboxazole B, can be constructed using aldol (B89426) reactions of propanal derivatives.[5][6] While total syntheses of these complex molecules may start from closely related precursors like 3-hydroxy-2-methylpropionate, the underlying stereoselective aldol chemistry is directly applicable to this compound, making it a valuable model system and potential starting material for the synthesis of key fragments.

  • Chiral Building Block for Asymmetric Synthesis: The stereocenters at C2 and C3 can be controlled during synthesis, providing access to all four possible stereoisomers.[2] These enantiomerically enriched forms of this compound are powerful starting materials for the synthesis of chiral drugs and other biologically active molecules.

  • Intermediate in the Fragrance and Flavor Industry: The pleasant, fruity odor of this compound and its derivatives makes them useful intermediates in the synthesis of fragrances and flavoring agents.[1][7] For example, derivatives of this structural motif are found in jasmine-scented compounds like Magnolione.[8][9]

Data Presentation

Table 1: Stereoselective Aldol Reaction of Propanal
Catalyst/MethodProduct Stereoisomer(s)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
L-Proline(2S, 3S)>95:5~99%70-85General procedure based on analogous reactions
NaOH (aq)Racemic mixture of all four stereoisomersNot reported0%Variable[3]
Anion-exchange resinMixture, favors dehydration productNot applicable0%Up to 97% conversionSelf- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Self-Aldol Condensation of Propanal

This protocol describes the synthesis of a racemic mixture of this compound.

Materials:

  • Propanal

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, separatory funnel, standard glassware

Procedure:

  • To a stirred solution of 2 M NaOH (aq) in a round-bottom flask at room temperature, add propanal dropwise over 15-20 minutes.

  • Continue stirring the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude this compound.

  • The crude product can be purified by vacuum distillation.

Note: Heating the reaction mixture will favor the dehydration product, 2-methyl-2-pentenal.

Protocol 2: L-Proline Catalyzed Asymmetric Self-Aldol Reaction of Propanal

This protocol provides a method for the synthesis of enantioenriched (2S, 3S)-3-hydroxy-2-methylpentanal.

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-proline (10-20 mol%) in DMSO.

  • Cool the solution to the desired temperature (e.g., 4 °C).

  • Add propanal dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired (2S, 3S)-3-hydroxy-2-methylpentanal.

Visualizations

Logical Workflow for the Application of this compound

logical_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Polyketide Fragment Synthesis propanal Propanal aldol Stereoselective Aldol Reaction propanal->aldol product (2S, 3S)-3-Hydroxy- 2-methylpentanal aldol->product protection Protection of Hydroxyl Group product->protection oxidation Oxidation of Aldehyde protection->oxidation chain_elongation Chain Elongation (e.g., Wittig, Aldol) oxidation->chain_elongation deprotection Deprotection chain_elongation->deprotection fragment Polyketide Fragment (e.g., for Discodermolide) deprotection->fragment reaction_mechanism cluster_catalytic_cycle Catalytic Cycle Propanal1 Propanal (1) Enamine Enamine Intermediate Propanal1->Enamine + L-Proline L_Proline L-Proline Addition_Product Iminium Ion Intermediate Enamine->Addition_Product + Propanal (2) Propanal2 Propanal (2) (Electrophile) Hydrolysis Hydrolysis Addition_Product->Hydrolysis Hydrolysis->L_Proline Regenerated Catalyst Aldol_Product (2S, 3S)-3-Hydroxy- 2-methylpentanal Hydrolysis->Aldol_Product

References

Application Notes and Protocols for the Derivatization of 3-Hydroxy-2-methylpentanal for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-Hydroxy-2-methylpentanal to enable its sensitive and accurate analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The bifunctional nature of this compound, containing both a hydroxyl and an aldehyde group, necessitates derivatization to improve its volatility, thermal stability, and chromatographic behavior, as well as to enhance detection sensitivity.

Introduction

This compound is a key intermediate in various chemical syntheses and can be a target analyte in diverse matrices, from environmental samples to biological fluids. Its direct analysis is often hindered by its polarity and thermal lability. Chemical derivatization is a crucial sample preparation step to overcome these challenges. This document outlines three validated derivatization strategies:

  • Two-Step Methoximation and Silylation for GC-MS Analysis: This is the recommended approach for comprehensive analysis by GC-MS, as it derivatizes both the aldehyde and hydroxyl functional groups, leading to a stable and volatile derivative.

  • PFBHA Derivatization for GC-MS Analysis: This method targets the aldehyde group, forming a PFBHA-oxime that is highly sensitive to electron capture and mass spectrometric detection.

  • DNPH Derivatization for HPLC-UV Analysis: This classic method is suitable for quantifying this compound using HPLC with UV detection, where the resulting DNPH-hydrazone is a chromogenic compound.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described derivatization methods for the analysis of hydroxyaldehydes. The data is compiled from studies on structurally similar compounds and provides a benchmark for method validation.

Table 1: HPLC-UV Analysis of Hydroxyaldehydes after DNPH Derivatization

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)4.3 - 21.0 µg/L[3][4]
Limit of Quantitation (LOQ)181.2 - 396.8 ng/mL[1]
Precision (RSD)< 5%[1]
Accuracy/Recovery96.3 - 103.6%[1]

Table 2: GC-MS Analysis of Aldehydes after PFBHA Derivatization

ParameterValueReference
Linearity Range0.1 - 50 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Limit of Detection (LOD)0.005 - 0.03 nM[6]
Precision (RSD)< 10%[5]
Accuracy/Recovery90 - 110%[5]

Table 3: GC-MS Analysis of Metabolites after Methoximation and Silylation

ParameterValueReference
Linearity Range0.5 - 500 µM[7]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)0.1 - 10 µM[7]
Precision (RSD)< 15%[7]
Accuracy/Recovery85 - 115%[7]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis

This protocol is ideal for the comprehensive analysis of this compound as it derivatizes both functional groups, yielding a thermally stable and volatile compound suitable for GC-MS.[8][9][10]

Materials:

  • Sample containing this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (B92270) (anhydrous)

  • Internal Standard (e.g., d4-succinic acid)

  • Ethyl acetate (B1210297) (anhydrous)

  • Anhydrous sodium sulfate

  • Autosampler vials with inserts

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample into a 2 mL autosampler vial.

    • If the sample is aqueous, it must be lyophilized to complete dryness.

    • Add 10 µL of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[8]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the vial.[7]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[9]

    • Cool the vial to room temperature.

  • Sample Analysis:

    • The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Expected Outcome:

This two-step derivatization will yield the methoximated and trimethylsilylated derivative of this compound. The mass spectrum will show characteristic fragments that can be used for identification and quantification.

Protocol 2: PFBHA Derivatization for GC-MS Analysis

This protocol specifically targets the aldehyde functional group, forming a PFBHA-oxime derivative. This derivative is highly sensitive, especially with negative chemical ionization (NCI) GC-MS.[11][12]

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

  • Internal Standard (e.g., d5-benzaldehyde)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Autosampler vials with inserts

  • Heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of the aqueous sample into a 4 mL vial.

    • Add 10 µL of the internal standard solution.

  • Derivatization:

    • Add 200 µL of the PFBHA solution to the sample vial.

    • Cap the vial and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes.[13]

    • Cool the vial to room temperature.

  • Extraction:

    • Add 1 mL of hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

  • Sample Analysis:

    • The derivatized and extracted sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 260°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 200°C at 15°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane (B114726) as reagent gas.

  • Selected Ion Monitoring (SIM) for EI: Monitor characteristic ions of the PFBHA-oxime derivative (e.g., m/z 181, and molecular ion).[5][15]

Expected Outcome:

The reaction with PFBHA will form syn- and anti-isomers of the oxime derivative, which may be chromatographically resolved.[16] The mass spectrum in EI mode will show a prominent ion at m/z 181 corresponding to the pentafluorotropylium cation.

Protocol 3: DNPH Derivatization for HPLC-UV Analysis

This protocol is a robust method for the quantification of this compound using HPLC with UV detection. The derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable, colored hydrazone.[3][4]

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., DNPH derivative of another aldehyde not present in the sample)

  • Autosampler vials

  • Vortex mixer

  • Water bath

Procedure:

  • Sample Preparation:

    • Pipette 500 µL of the sample into a 2 mL vial.

    • Add 10 µL of the internal standard solution.

  • Derivatization:

    • Add 500 µL of the DNPH solution to the sample vial.

    • Cap the vial and vortex for 1 minute.

    • Incubate the mixture at 40°C for 60 minutes in a water bath.[4]

    • Cool the vial to room temperature.

  • Sample Analysis:

    • The derivatized sample is now ready for HPLC analysis. Filter the sample through a 0.45 µm syringe filter into an HPLC vial if necessary. Inject 10-20 µL into the HPLC system.

HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 60% B

    • Linear gradient to 90% B over 15 minutes

    • Hold at 90% B for 5 minutes

    • Return to 60% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

Expected Outcome:

The derivatization will produce the 2,4-dinitrophenylhydrazone of this compound, which can be separated from other components and quantified based on its UV absorbance at 360 nm.

Visualizations

Derivatization_Workflow_GCMS_TwoStep cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Sample containing This compound DriedSample Lyophilized/Dried Sample Sample->DriedSample Evaporation/ Lyophilization Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 60°C, 60 min DriedSample->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS) 60°C, 30 min Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for Two-Step Derivatization for GC-MS.

Derivatization_Workflow_GCMS_PFBHA cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample Aqueous Sample containing This compound Derivatization PFBHA Derivatization (PFBHA solution) 70°C, 60 min Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for PFBHA Derivatization for GC-MS.

Derivatization_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Derivatization DNPH Derivatization (DNPH solution) 40°C, 60 min Sample->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC

Caption: Workflow for DNPH Derivatization for HPLC-UV.

References

Application Note and Protocol for the Purification of 3-Hydroxy-2-methylpentanal by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3-Hydroxy-2-methylpentanal via vacuum distillation. Due to its thermal sensitivity, purification at atmospheric pressure is not recommended as it can lead to degradation reactions such as retro-aldol condensation and dehydration. This protocol outlines the necessary equipment, reagents, and procedural steps to obtain high-purity this compound, along with safety considerations and methods to mitigate potential side reactions.

Introduction

This compound is a beta-hydroxy aldehyde, a valuable intermediate in organic synthesis.[1] Its bifunctional nature, containing both a hydroxyl and an aldehyde group, makes it a versatile building block for the synthesis of various pharmaceuticals and fine chemicals.[1][2] The primary route to this compound is through the self-aldol condensation of propionaldehyde (B47417).[1] However, the crude product often contains unreacted starting materials, catalysts, and side products, necessitating a robust purification method.

Distillation is a common technique for purifying liquid compounds. However, this compound has a high boiling point at atmospheric pressure (180.5°C at 760 mmHg) and is susceptible to thermal degradation.[1][3][4][5][6][7] At elevated temperatures, it can undergo a retro-aldol reaction to revert to propionaldehyde or dehydrate to form 2-methyl-2-pentenal. To circumvent these issues, vacuum distillation is the preferred method for purification, as it significantly lowers the boiling point of the compound, thereby minimizing thermal stress.

This application note provides a comprehensive guide to the vacuum distillation of this compound, ensuring high purity and yield.

Physicochemical Properties and Distillation Data

A summary of the relevant physical properties of this compound is provided in Table 1. The boiling point of a liquid is dependent on the applied pressure. For thermally sensitive compounds like this compound, it is crucial to perform distillation under reduced pressure. Table 2 provides estimated boiling points at various vacuum levels, calculated using a pressure-temperature nomograph.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[1][2][6]
Molecular Weight116.16 g/mol [1]
Boiling Point (at 760 mmHg)180.5°C[1][3][4][5][6][7]
Density0.943 g/cm³[3][6]
Flash Point68.2°C[3][6]
AppearanceColorless to pale yellow liquid[5]

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
100~118
50~100
20~80
10~68
5~55
1~30

Note: These are estimated values. The actual boiling point may vary depending on the purity of the sample and the accuracy of the vacuum gauge.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the setup and procedure for the fractional distillation of this compound under reduced pressure.

Materials and Equipment
  • Reagents:

    • Crude this compound

    • Boiling chips or magnetic stir bar

    • Optional: a non-volatile, high-boiling antioxidant or a polymerization inhibitor (e.g., a hindered phenol (B47542) like BHT, or a few drops of a non-volatile amine like triethanolamine).

  • Equipment:

    • Round-bottom flask (distillation flask)

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a condenser

    • Thermometer and adapter

    • Receiving flask(s)

    • Vacuum pump

    • Vacuum gauge (e.g., McLeod or Pirani gauge)

    • Cold trap

    • Heating mantle with a stirrer

    • Laboratory jack

    • Clamps and stands

    • Inert gas source (e.g., Nitrogen or Argon)

Experimental Workflow

workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown start Assemble Distillation Apparatus charge Charge Distillation Flask with Crude Product start->charge additives Add Boiling Chips/Stir Bar and Optional Stabilizer charge->additives vac Evacuate the System additives->vac heat Gradually Heat the Distillation Flask vac->heat monitor Monitor Temperature and Pressure heat->monitor collect_f Collect Foreshot (low-boiling impurities) collect_p Collect Pure this compound Fraction collect_f->collect_p cool Cool the System collect_p->cool monitor->collect_f Low BP monitor->collect_p Target BP vent Vent with Inert Gas cool->vent disassemble Disassemble Apparatus vent->disassemble

Caption: Workflow for the purification of this compound by vacuum distillation.

Step-by-Step Procedure
  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Install a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • (Optional) Add a small amount of a high-boiling antioxidant or stabilizer to minimize degradation.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring if using a magnetic stirrer.

    • Carefully evacuate the system using the vacuum pump. The pressure should be monitored with a vacuum gauge. Aim for a pressure at which the boiling point of this compound is in a manageable range (e.g., 10-20 mmHg, corresponding to a boiling point of approximately 68-80°C).

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Increase the temperature gradually until the liquid begins to boil.

    • Collect the initial fraction (foreshot), which will contain lower-boiling impurities.

    • When the distillation temperature stabilizes at the expected boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.

    • Maintain a steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is generally appropriate.

    • Continue distillation until most of the product has been collected. Do not distill to dryness to avoid the risk of peroxide formation and potential explosion.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the distillation flask to cool down.

    • Turn off the vacuum pump and carefully vent the system with an inert gas like nitrogen or argon. Do not vent with air , as the hot residue in the distillation flask could react with oxygen.

    • Once the apparatus has returned to atmospheric pressure and has cooled to room temperature, turn off the condenser water and disassemble the apparatus.

Potential Challenges and Mitigation Strategies

  • Thermal Degradation: The primary challenge is the thermal instability of the beta-hydroxy aldehyde.

    • Mitigation: Use a high vacuum to lower the boiling point. Ensure the heating mantle temperature is only slightly higher than the boiling point of the liquid to avoid superheating. A shorter fractionating column can also reduce the residence time at elevated temperatures.

  • Retro-Aldol Reaction: At high temperatures, the compound can revert to its starting material, propionaldehyde.

    • Mitigation: Distilling at the lowest practical temperature and pressure is crucial. The presence of a non-volatile acidic or basic impurity can catalyze this reaction; therefore, a pre-distillation wash with a weakly acidic or basic solution (followed by drying) might be beneficial if such impurities are suspected.

  • Dehydration: Elimination of water to form the conjugated aldehyde, 2-methyl-2-pentenal, is another potential side reaction.

    • Mitigation: Similar to the retro-aldol reaction, lower distillation temperatures help to minimize dehydration. Ensuring the crude material is dry before distillation is also important.

  • Polymerization/Autocondensation: Aldehydes can be prone to polymerization or self-condensation, especially during prolonged heating.

    • Mitigation: The addition of a small amount of a stabilizer can inhibit these processes.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vacuum distillation poses an implosion risk. Use glassware that is free of cracks and scratches. It is good practice to use a blast shield.

  • Never heat a closed system.

  • Be aware of the flash point of this compound (68.2°C) and take appropriate precautions to avoid ignition sources.

  • Handle the vacuum pump and cold trap with care, following the manufacturer's instructions.

Logical Relationships in Purification

The following diagram illustrates the logical decisions and relationships in the purification process.

logic cluster_input Input cluster_process Purification Process cluster_output Outputs crude Crude this compound dist_choice Distillation Method Choice crude->dist_choice atm_dist Atmospheric Distillation dist_choice->atm_dist High BP vac_dist Vacuum Distillation dist_choice->vac_dist Low BP degradation Thermal Degradation (Retro-Aldol, Dehydration) atm_dist->degradation pure_product High-Purity this compound vac_dist->pure_product impurities Impurities (Foreshot, Residue) vac_dist->impurities degradation->impurities purified Purified Product pure_product->purified

Caption: Decision logic for the purification of this compound.

This application note provides a framework for the successful purification of this compound by vacuum distillation. Researchers should adapt the specific vacuum and temperature conditions based on their available equipment and the purity requirements of their application.

References

Application Notes and Protocols for the Aldol Condensation of Propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the aldol (B89426) condensation of propanal. The information compiled herein is intended to guide researchers in setting up and executing this fundamental carbon-carbon bond-forming reaction, which is a cornerstone in the synthesis of various organic molecules, including intermediates for pharmaceuticals and fine chemicals.

Introduction

The aldol condensation of propanal is a classic organic reaction that involves the dimerization of two propanal molecules in the presence of a catalyst, typically a base or an acid, to form 3-hydroxy-2-methylpentanal.[1][2] This initial product, an aldol, can then undergo dehydration to yield the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[1][2] The reaction is pivotal for constructing larger, more complex molecular frameworks from simpler precursors.[3][4] This document outlines protocols for both self-condensation and crossed-aldol condensation reactions of propanal.

Reaction Mechanism and Pathway

The base-catalyzed aldol condensation of propanal proceeds through the formation of a resonance-stabilized enolate ion.[2][4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule to form an alkoxide intermediate.[2] Protonation of the alkoxide yields the β-hydroxy aldehyde (aldol).[2] Subsequent dehydration, often facilitated by heat or the basic catalyst, leads to the formation of a conjugated enone.[5]

Aldol_Condensation_Pathway Propanal1 Propanal Enolate Enolate (Nucleophile) Propanal1->Enolate Base (-OH⁻) Aldol_Adduct This compound (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Propanal2 Propanal (Electrophile) Propanal2->Aldol_Adduct Final_Product 2-Methyl-2-pentenal (α,β-Unsaturated Aldehyde) Aldol_Adduct->Final_Product Dehydration (-H₂O) Water H₂O

Caption: Base-catalyzed aldol condensation pathway of propanal.

Experimental Data Summary

The following tables summarize quantitative data from various reported experimental setups for the aldol condensation of propanal.

Table 1: Self-Condensation of Propanal using Homogeneous Base Catalysts

CatalystCatalyst Conc.SolventTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reference
NaOH2 MAqueousRoom Temp---[1]
KOH-Methanol0-5 then RT12--[6]

Table 2: Self-Condensation of Propanal using Heterogeneous Catalysts

CatalystCatalyst Conc. (g/mL)SolventTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin0.4Aqueous3519795[7]
Activated Hydrotalcite (Mg/Al = 3.5)-Solvent-free100109799[8]

Table 3: Crossed-Aldol Condensation of Propanal with Formaldehyde

CatalystCatalyst Conc. (g/mL)SolventTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to Main Product (%)Main ProductReference
Strong Anion-Exchange Resin1.2Aqueous35780.472.43-Hydroxy-2-methyl-2-hydroxymethylpropanal[7][9]
Weak Anion-Exchange Resin0.8Aqueous352489.9-3-Hydroxy-2-methylpropanal[7][9]

Experimental Protocols

Below are detailed protocols for the self-condensation of propanal.

Protocol 1: Base-Catalyzed Self-Condensation of Propanal using Sodium Hydroxide (B78521)

This protocol is adapted from a standard laboratory procedure.[1]

Materials:

  • Propanal (Propionaldehyde)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Purification of Propanal: Propanal is susceptible to oxidation and self-polymerization. It is recommended to purify it by distillation immediately before use.[1] Collect the fraction boiling around 47-49 °C.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 mL of 2 M aqueous sodium hydroxide solution.[1]

  • Addition of Propanal: Attach a reflux condenser to the flask and begin stirring. Add 15.0 mL of purified propanal through the top of the condenser. The reaction is exothermic, and the mixture may become warm and cloudy.[1]

  • Reaction: Continue stirring the two-phase mixture at room temperature. The reaction's heat will dissipate, and the mixture will cool down. Stir until the flask returns to room temperature to ensure the reaction is complete.[1] The mixture may take on a slight yellow appearance.[1]

  • Work-up:

    • Pour the reaction mixture into a separatory funnel.

    • Add 50 mL of diethyl ether and shake to extract the product.

    • Separate the layers and wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent using a rotary evaporator.[3]

    • The crude product, primarily this compound, can be further purified by vacuum distillation.[3]

    • To obtain 2-methyl-2-pentenal, the aldol adduct can be dehydrated by distillation, often with a trace of acid or by heating with the base catalyst still present.[1][2] The dehydration product is more volatile than the aldol adduct.[1]

    • Characterize the product using spectroscopic methods such as FT-IR and NMR.[7]

Experimental_Workflow Start Start Purify_Propanal Purify Propanal (Distillation) Start->Purify_Propanal Reaction_Setup Reaction Setup (Flask, Stirrer, Condenser) Purify_Propanal->Reaction_Setup Add_Reagents Add Propanal to NaOH Solution Reaction_Setup->Add_Reagents Stir_Reaction Stir at Room Temperature (Exothermic) Add_Reagents->Stir_Reaction Workup Aqueous Work-up (Extraction & Washing) Stir_Reaction->Workup Drying Dry Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Product Purification (Distillation/Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for propanal aldol condensation.

Protocol 2: Self-Condensation of Propanal using a Heterogeneous Catalyst (Anion-Exchange Resin)

This protocol is based on the use of a solid-supported catalyst, which simplifies product purification.[7]

Materials:

  • Propanal

  • Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

  • Deionized water

  • Reaction vessel (e.g., stirred tank reactor or flask)

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermostatically controlled water bath or heating mantle

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: If necessary, wash the anion-exchange resin with deionized water to remove any impurities.

  • Reaction Setup: In a reaction vessel, add propanal and deionized water.

  • Catalyst Addition: Add the anion-exchange resin to the reaction mixture. A typical catalyst loading is around 0.4 g of resin per mL of propanal.[7]

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 35 °C) for the desired reaction time (e.g., 1 hour).[7] Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, separate the catalyst from the reaction mixture by filtration. The catalyst can often be regenerated and reused.

  • Product Isolation: The filtrate contains the product mixture. Depending on the desired product (aldol adduct or enone), further purification steps like extraction, distillation, or chromatography may be necessary.

Applications

The products of propanal aldol condensation are valuable intermediates in organic synthesis.[3] They are used in the production of:

  • Fine chemicals and fragrances.[3]

  • Pharmaceuticals, as the aldol motif is present in many biologically active molecules.[4][5]

  • Complex molecules through further synthetic transformations.[4]

Safety Precautions

  • Propanal is a volatile and flammable liquid. Handle it in a well-ventilated fume hood.

  • Sodium hydroxide and potassium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic; ensure adequate cooling and control of the reaction temperature.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Monitoring Aldol Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) addition is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound, forming a β-hydroxy aldehyde or β-hydroxy ketone. Precise monitoring of the reaction progress is critical for optimizing reaction conditions, maximizing yield and selectivity, minimizing byproduct formation, and ensuring process safety and reproducibility.

This document provides detailed application notes and protocols for various analytical techniques used to monitor the progress of aldol addition reactions. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate monitoring strategy for their specific needs. Both offline and in-situ monitoring techniques are discussed, offering a comprehensive overview of the available methodologies.

Overview of Monitoring Techniques

A variety of analytical techniques can be employed to monitor aldol addition reactions. The choice of method depends on several factors, including the specific reaction being studied, the information required (e.g., qualitative vs. quantitative), the available instrumentation, and the desired sample throughput.

  • Offline Techniques: These methods involve withdrawing a sample from the reaction mixture at specific time points for analysis.

    • Thin-Layer Chromatography (TLC): A rapid, qualitative technique for monitoring the disappearance of starting materials and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components of a reaction mixture.

    • High-Performance Liquid Chromatography (HPLC): A versatile and quantitative method for analyzing a wide range of compounds, including non-volatile and thermally labile molecules.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of reaction components.

  • In-situ (Real-Time) Techniques: These methods allow for continuous monitoring of the reaction mixture without the need for sampling.

    • Fourier-Transform Infrared (FTIR) Spectroscopy (e.g., ReactIR): Monitors the change in concentration of functional groups in real-time.

    • Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly useful for reactions in aqueous media.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key quantitative and qualitative parameters of the different monitoring techniques discussed in this document. This allows for a direct comparison to aid in method selection.

TechniquePrincipleSample TypeAnalysis TimeThroughputQuantitative?Typical LOD/LOQCost (Instrument)
TLC Differential partitioning on a stationary phaseLiquid< 5-10 minHighSemi-quantitative~µgLow
GC-MS Separation by volatility, detection by massVolatile liquids/gases10-30 minMediumYespg - ngHigh
HPLC Separation by polarity, detection by UV, MS, etc.Liquid5-20 minHighYesng - µgHigh
NMR Nuclear spin transitions in a magnetic fieldLiquid1-10 minLowYes~mgVery High
In-situ FTIR Infrared absorption by molecular vibrationsLiquid/SlurryReal-timeN/AYes~0.1%Very High
In-situ Raman Inelastic scattering of monochromatic lightLiquid/Solid/SlurryReal-timeN/AYes~0.1%Very High

Experimental Protocols

Offline Monitoring Techniques

Application: Rapid and simple qualitative monitoring of the progress of an aldol reaction. Ideal for quick checks of reaction completion and for optimizing developing solvent systems for column chromatography.

Protocol:

  • Plate Preparation: On a silica (B1680970) gel TLC plate, lightly draw a starting line with a pencil approximately 1 cm from the bottom. Mark lanes for the starting material (aldehyde/ketone), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

  • Spotting:

    • Dissolve a small amount of the starting materials in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution in its designated lane and in the co-spot lane.

    • At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it in its designated lane and the co-spot lane.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level should be below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate using an appropriate stain (e.g., potassium permanganate (B83412) or p-anisaldehyde stain) followed by gentle heating.

  • Analysis: The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Application: Quantitative analysis of volatile and thermally stable reactants, products, and byproducts of an aldol reaction. Provides both retention time and mass spectral data for confident identification.

Protocol:

  • Sample Preparation:

    • At each time point, withdraw a 50 µL aliquot of the reaction mixture.

    • Quench the reaction by adding 500 µL of a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a weak acid to neutralize a basic catalyst).

    • Add a known concentration of an internal standard (a compound not present in the reaction mixture with a different retention time).

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Method:

    • GC Column: A non-polar or medium-polarity column is typically used (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, with a split ratio of 50:1. Injector temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C) for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, product, and internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analytes and the internal standard.

    • Generate a calibration curve for each analyte by running standards of known concentrations.

    • Calculate the concentration of each component in the reaction mixture at each time point.

Application: Versatile and highly quantitative method for monitoring a wide range of aldol reaction components, including non-volatile and thermally labile compounds.

Protocol:

  • Sample Preparation:

    • At each time point, withdraw a 20 µL aliquot of the reaction mixture.

    • Quench and dilute the sample in a 1 mL volumetric flask with the mobile phase.

    • Add a known concentration of an internal standard.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • HPLC Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is often effective. For example, start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at a wavelength where both reactants and products absorb (e.g., 254 nm), or a mass spectrometer for more specific detection.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Integrate the peak areas.

    • Create calibration curves for quantitative analysis.

    • Determine the concentration of reactants and products over time.

Application: Provides detailed structural information and allows for the quantification of all hydrogen-containing species in the reaction mixture without the need for individual calibration curves (when using an internal standard).

Protocol:

  • Sample Preparation:

    • At each time point, withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Add the aliquot to an NMR tube containing 500 µL of a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the reactants and products.

    • Integrate the area of a non-overlapping signal for each component and the internal standard.

    • Calculate the molar ratio of each component relative to the internal standard.

    • Knowing the initial concentration of the starting material, the concentration of all components can be determined at each time point.

In-situ (Real-Time) Monitoring Techniques

Application: Continuous, real-time monitoring of the concentration of reactants, intermediates, and products by observing their characteristic infrared absorption bands.

Protocol:

  • Setup:

    • Insert the ATR (Attenuated Total Reflectance) probe of the in-situ FTIR spectrometer into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.

    • Set up the reaction as usual.

  • Data Acquisition:

    • Collect a background spectrum of the reaction mixture before initiating the reaction (t=0).

    • Start the reaction (e.g., by adding the catalyst).

    • Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Identify characteristic IR absorption bands for the starting materials and products. For an aldol reaction, this could be the C=O stretch of the aldehyde/ketone reactant (e.g., ~1720 cm⁻¹) and the C=O stretch of the β-hydroxy carbonyl product (e.g., ~1705 cm⁻¹) and the appearance of an O-H stretch (~3400 cm⁻¹).

    • Plot the absorbance of these characteristic peaks over time to generate a reaction profile.

    • The data can be used to determine reaction kinetics, identify intermediates, and determine the reaction endpoint.

Application: Real-time monitoring of molecular vibrations, particularly useful for reactions in aqueous media or for observing changes in carbon-carbon double and triple bonds.

Protocol:

  • Setup:

    • Position the Raman probe to focus on the reaction mixture, either through a sight glass in the reactor or by immersing a probe.

  • Data Acquisition:

    • Acquire a reference spectrum of the initial reaction mixture.

    • Initiate the reaction.

    • Continuously collect Raman spectra throughout the course of the reaction.

  • Data Analysis:

    • Identify Raman bands that are unique to the reactants and products. For example, the disappearance of the C=O stretching band of the starting aldehyde and the appearance of new bands corresponding to the aldol product.

    • The intensity of these bands can be plotted against time to monitor the reaction progress and determine kinetics.

Visualizations

Aldol_Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_offline Offline Analysis cluster_insitu In-situ Analysis cluster_data Data Analysis A Aldehyde/Ketone + Enolizable Carbonyl C Reaction Vessel A->C B Solvent + Catalyst B->C D Sample Aliquot at Time (t) C->D H Immerse Probe C->H E Quench Reaction D->E F Prepare for Analysis E->F G TLC | GC-MS | HPLC | NMR F->G J Reaction Profile (Concentration vs. Time) G->J I Real-time Data Acquisition (FTIR / Raman) H->I I->J K Kinetic Analysis J->K L Endpoint Determination J->L

Caption: Experimental workflow for monitoring an aldol addition reaction.

Monitoring_Technique_Relationships cluster_qualitative Qualitative / Semi-Quantitative cluster_quantitative Quantitative TLC TLC GCMS GC-MS TLC->GCMS Method Development HPLC HPLC TLC->HPLC Method Development NMR NMR GCMS->NMR Structural Confirmation HPLC->NMR Structural Confirmation FTIR In-situ FTIR FTIR->HPLC Offline Validation Raman In-situ Raman Raman->HPLC Offline Validation

Caption: Logical relationships between different monitoring techniques.

Troubleshooting & Optimization

minimizing side products in propanal aldol condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side products in propanal aldol (B89426) condensation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the aldol condensation of propanal, offering potential causes and actionable solutions.

Issue 1: Predominant Formation of α,β-Unsaturated Aldehyde (2-Methyl-2-Pentenal)

  • Question: My reaction is primarily yielding the dehydrated condensation product, 2-methyl-2-pentenal (B83557), instead of the desired β-hydroxy aldehyde (3-hydroxy-2-methylpentanal). How can I favor the formation of the aldol addition product?

  • Answer: The formation of the α,β-unsaturated aldehyde is often favored thermodynamically, especially at elevated temperatures. To favor the aldol addition product, consider the following:

    • Temperature Control: Maintain a low reaction temperature. The initial aldol addition is often reversible and favored at lower temperatures.[1] Heating the reaction mixture promotes the dehydration step.

    • Reaction Time: Monitor the reaction closely and consider stopping it before significant dehydration occurs.

    • Catalyst Choice: A milder base or a weaker catalyst might slow down the rate of dehydration relative to the initial aldol addition.

Issue 2: Formation of Multiple Products in a Crossed-Aldol Reaction

  • Question: I am attempting a crossed-aldol condensation with propanal and another enolizable aldehyde/ketone, but I am getting a complex mixture of products. How can I improve the selectivity for the desired crossed-aldol product?

  • Answer: A complex product mixture is a common challenge in crossed-aldol reactions when both reactants have α-hydrogens. This leads to a mixture of self-condensation and crossed-condensation products.[2] To enhance selectivity:

    • Use a Non-Enolizable Partner: Whenever possible, use a carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde) as one of the reactants. This partner can only act as the electrophile, significantly reducing the number of possible products.

    • Control Reagent Addition: Slowly add the enolizable carbonyl compound (in this case, propanal) to a mixture of the non-enolizable carbonyl and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation.

    • Directed Aldol Reaction: For maximum control, pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, add the second carbonyl compound (the electrophile).

Issue 3: Polymer Formation and Reaction Mixture Thickening

  • Question: My reaction mixture is becoming viscous and I suspect polymer formation. What causes this and how can it be prevented?

  • Answer: Aldehydes, including propanal, can be prone to polymerization, especially under strongly basic or acidic conditions.[3] This occurs through repeated aldol-type additions. To mitigate this:

    • Moderate Reaction Conditions: Avoid excessively high concentrations of strong bases. The use of a milder catalyst, such as a weak anion-exchange resin, can be beneficial.

    • Temperature Control: Elevated temperatures can accelerate polymerization. Maintaining a lower reaction temperature is advisable.

    • Use of Inhibitors: In some industrial settings, amine-based inhibitors are used to retard aldol condensation and subsequent polymerization.[3]

    • Controlled Stoichiometry: Ensure precise control over the stoichiometry of the reactants.

Issue 4: Presence of Colored Impurities in the Product

  • Question: My final product has a yellow or reddish tint. What is the source of this color and how can I remove it?

  • Answer: The formation of colored impurities can be due to the formation of highly conjugated systems from further condensation or side reactions, sometimes referred to as "red oil" in industrial contexts.[1]

    • Minimize Reaction Time and Temperature: Extended reaction times and high temperatures can promote the formation of these highly conjugated byproducts.

    • Purification:

      • Distillation: If the desired product is volatile, distillation can be an effective method to separate it from higher molecular weight, colored impurities.

      • Chromatography: Column chromatography is a standard method for removing colored impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can effectively remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the self-condensation of propanal?

A1: The most common side products include:

  • 2-Methyl-2-pentenal: The α,β-unsaturated aldehyde formed from the dehydration of the initial aldol adduct.[4]

  • Hemiacetals and Acetals: Formed from the reaction of the aldehyde with the alcohol product or solvent.

  • Higher-order condensation products and polymers: Resulting from further aldol-type reactions.

Q2: How does the choice of catalyst affect the outcome of the reaction?

A2: The catalyst plays a crucial role in both the conversion of propanal and the selectivity for the desired product.

  • Base Catalysts (e.g., NaOH, KOH): These are common and effective catalysts that promote the formation of the enolate. However, strong bases can also promote dehydration and polymerization.[5]

  • Acid Catalysts: Acid-catalyzed aldol condensation proceeds through an enol intermediate. These reactions can sometimes have lower conversion and yield compared to base-catalyzed reactions.[5][6]

  • Anion-Exchange Resins: These can be effective catalysts and are easily separated from the reaction mixture. Strong anion-exchange resins can lead to high conversion and selectivity for the dehydrated product, while weak anion-exchange resins may favor the formation of the aldol addition product.

Q3: What is the optimal temperature for the propanal aldol condensation?

A3: The optimal temperature depends on the desired product.

  • For the aldol addition product (this compound) , lower temperatures are generally preferred to minimize dehydration.

  • For the aldol condensation product (2-methyl-2-pentenal) , higher temperatures are used to drive the dehydration reaction.[7] However, excessively high temperatures can lead to increased side product formation.[8]

Q4: How can I purify the product of a propanal aldol condensation?

A4: The purification method depends on the properties of the desired product.

  • Distillation: This is a common method for purifying liquid products, such as 2-methyl-2-pentenal.

  • Column Chromatography: Effective for separating the desired product from side products with different polarities.

  • Extraction and Washing: An aqueous workup can be used to remove the catalyst and water-soluble impurities.

Data Presentation

Table 1: Effect of Catalyst on Propanal Self-Condensation

Catalyst TypeCatalyst ConcentrationTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity for 2-Methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin0.4 g/mL3519795[9]
Weak Anion-Exchange Resin0.8 g/mL352489.9Lower than strong resin[9]

Note: In the study with the weak anion-exchange resin, the main product observed was 3-hydroxy-2-methylpropanal (B3052098) from a cross-aldol condensation with formaldehyde (B43269) that was likely present as an impurity.[9]

Experimental Protocols

Protocol: Base-Catalyzed Self-Condensation of Propanal

This protocol is adapted from a standard laboratory procedure for the aldol condensation of propanal.[10]

Materials:

  • Propanal

  • 2 M Sodium Hydroxide (NaOH) solution

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stir bar, add the 2 M NaOH solution.

  • Addition of Propanal: While stirring, add propanal to the NaOH solution. The reaction is exothermic, and the mixture may begin to boil.

  • Reaction: Continue stirring the mixture. The reaction is often complete when the exotherm subsides and the flask cools to room temperature. The mixture may turn slightly yellow.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Purification (Dehydration and Distillation): To drive the dehydration to the α,β-unsaturated aldehyde and purify the product, set up a distillation apparatus. Distill the organic layer. The dehydrated product, 2-methyl-2-pentenal, will be collected as the distillate. The boiling point of 2-methyl-2-pentenal is approximately 136-137 °C. It is important to monitor the distillation temperature to avoid co-distillation of the aldol addition product.[10]

Mandatory Visualization

Troubleshooting_Aldol_Condensation Troubleshooting Propanal Aldol Condensation start Start: Undesired Side Products issue Identify Primary Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Low Yield multiple_products Multiple Products (Crossed-Aldol) issue->multiple_products Multiple Products polymer Polymer Formation / Viscosity Increase issue->polymer Polymerization color Colored Impurities issue->color Color Impurities check_temp_ly Optimize Temperature: - Lower for addition product - Higher for condensation low_yield->check_temp_ly check_catalyst_ly Optimize Catalyst: - Adjust concentration - Consider milder catalyst low_yield->check_catalyst_ly check_time_ly Optimize Reaction Time: - Monitor by TLC/GC low_yield->check_time_ly non_enolizable Use Non-Enolizable Partner (e.g., benzaldehyde) multiple_products->non_enolizable slow_addition Slowly Add Propanal to Reaction Mixture multiple_products->slow_addition directed_aldol Use Directed Aldol Protocol (e.g., LDA at -78°C) multiple_products->directed_aldol moderate_conditions Use Milder Conditions: - Lower base concentration - Lower temperature polymer->moderate_conditions inhibitor Consider Inhibitor (if applicable) polymer->inhibitor purification Purify Product: - Distillation - Chromatography - Recrystallization color->purification minimize_rxn Minimize Reaction Time and Temperature color->minimize_rxn

Caption: Troubleshooting flowchart for minimizing side products in propanal aldol condensation.

References

preventing dehydration of 3-Hydroxy-2-methylpentanal to 2-methyl-2-pentenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selectively synthesizing 3-Hydroxy-2-methylpentanal from the self-condensation of propanal, focusing on methods to prevent its dehydration to the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The primary challenge is preventing the subsequent dehydration of the desired product, this compound (the aldol (B89426) addition product), to the conjugated and often more thermodynamically stable 2-methyl-2-pentenal (the aldol condensation product). This dehydration is readily catalyzed by both acidic and basic conditions, especially at elevated temperatures.[1][2]

Q2: What are the key reaction parameters to control to favor the formation of this compound?

A2: To maximize the yield of the desired β-hydroxy aldehyde, careful control of temperature, catalyst choice, and reaction time is crucial. Lower temperatures generally favor the aldol addition product (kinetic control), while higher temperatures promote dehydration (thermodynamic control).[2] The strength and type of catalyst also play a significant role.

Q3: Under what conditions does the dehydration to 2-methyl-2-pentenal dominate?

A3: Dehydration is favored by elevated temperatures (e.g., 35°C to 100°C), strong base catalysts (like strong anion-exchange resins or NaOH), or acidic conditions.[1][3] These conditions facilitate the elimination of a water molecule to form the conjugated α,β-unsaturated aldehyde.

Q4: Can organocatalysts be used for this reaction?

A4: Yes, organocatalysts like L-proline are effective for this transformation and can offer high selectivity for the desired aldol addition product under mild conditions.[4][5] For instance, using L-proline in DMF at 4°C has been reported to yield 80% of this compound.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
High yield of 2-methyl-2-pentenal (dehydrated product) Reaction temperature is too high. Lower the reaction temperature. Operate at or below room temperature, ideally between 0°C and 4°C.
The catalyst is too strong or concentrated. Switch to a weaker base catalyst (e.g., a weak anion-exchange resin instead of a strong one) or a milder catalyst like L-proline.[1] Reduce the catalyst loading.
Prolonged reaction time. Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed, before significant dehydration occurs.
Low conversion of propanal Reaction temperature is too low. While low temperature prevents dehydration, it also slows the reaction rate. Find an optimal temperature by incrementally increasing it (e.g., from -10°C to 4°C).
Insufficient catalyst activity. Consider using a more active catalyst system known for selective aldol additions, such as L-proline or its derivatives.[6][7] Ensure the catalyst is not poisoned or degraded.
Formation of multiple unidentified byproducts Use of two different enolizable aldehydes. This can lead to a complex mixture of "self-aldol" and "crossed-aldol" products.[8] If a crossed-aldol reaction is intended, use one partner that cannot form an enolate. For self-condensation, ensure high purity of the propanal starting material.

Troubleshooting Workflow

G start High Yield of Dehydrated Product (2-methyl-2-pentenal) temp_check Is reaction temperature > 25°C? start->temp_check temp_sol ACTION: Lower temperature to 0-4°C. Monitor reaction closely. temp_check->temp_sol  Yes catalyst_check Are you using a strong base (e.g., NaOH, strong anion resin)? temp_check->catalyst_check end Problem Resolved: Selective formation of This compound temp_sol->end catalyst_sol ACTION: 1. Switch to a weaker base (e.g., weak anion resin). 2. Use an organocatalyst like L-proline. catalyst_check->catalyst_sol  Yes time_check Is the reaction time extended (>12 hours)? catalyst_check->time_check catalyst_sol->end time_sol ACTION: Monitor reaction by GC/TLC. Work up upon completion of aldol addition step. time_check->time_sol  Yes time_check->end No time_sol->end

Caption: Troubleshooting decision tree for excessive dehydration.

Data Summary: Catalyst and Temperature Effects

The choice of catalyst and reaction temperature has a profound impact on the selectivity of the propanal self-condensation. The following table summarizes outcomes from different catalytic systems.

CatalystTemperature (°C)Propanal Conversion (%)Selectivity to this compound (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin3597Low (not specified)95[1][3]
Weak Anion-Exchange Resin3589.9 (24h)High (Main Product) Minor[1][3]
L-proline4Not specified~80 (Yield) Not specified[5]
Activated Hydrotalcite10097Low (not specified)99

Experimental Protocols

Protocol 1: L-Proline Catalyzed Selective Aldol Addition

This protocol is adapted from literature reports favoring the formation of the aldol adduct using an organocatalyst.[5]

Materials:

  • Propanal (distilled prior to use)

  • L-proline (20 mol%)

  • N,N-dimethylformamide (DMF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add L-proline (0.20 equivalents).

  • Add anhydrous DMF to the flask. Stir the mixture until the L-proline is dissolved or well-suspended.

  • Cool the reaction mixture to 4°C using an ice-water bath.

  • Slowly add propanal (1.0 equivalent) to the cooled mixture dropwise over 15 minutes with vigorous stirring.

  • Maintain the reaction at 4°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • The reaction is typically stirred for 10-12 hours.

  • Upon completion (consumption of starting material), quench the reaction by adding cold, saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate pure this compound.

Reaction Pathway Visualization

G Reaction Pathways in Propanal Self-Condensation cluster_desired Kinetic Control (Low Temp, Weak Base) cluster_undesired Thermodynamic Control (High Temp, Strong Acid/Base) propanal1 Propanal (Enolate Precursor) enolate Propanal Enolate propanal1->enolate Base/Catalyst propanal2 Propanal (Electrophile) aldol_adduct This compound (Desired Product) propanal2->aldol_adduct Aldol Addition (Reversible) enolate->aldol_adduct Aldol Addition (Reversible) dehydrated_product 2-methyl-2-pentenal (Undesired Product) aldol_adduct->dehydrated_product Dehydration (-H₂O)

Caption: Kinetic vs. Thermodynamic pathways for propanal aldol reaction.

References

Technical Support Center: Synthesis of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Hydroxy-2-methylpentanal.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the self-aldol addition of propanal.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. A primary concern is the competing dehydration reaction that forms the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).[1][2] This side reaction is particularly favored at higher temperatures.

To improve the yield of the desired this compound, consider the following:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, to minimize dehydration.[3] The aldol (B89426) addition is often exothermic, so careful monitoring and cooling are essential.

  • Catalyst Concentration: The concentration of the base catalyst can influence the reaction pathway. It has been shown that controlling the base concentration can selectively produce either this compound or its dehydration product in quantitative yields.[4] Experiment with lower catalyst concentrations to favor the aldol addition product.

  • Reaction Time: While longer reaction times can increase conversion, they may also promote the formation of byproducts. Monitor the reaction progress using techniques like GC to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in the propanal starting material can interfere with the reaction. It is advisable to use freshly distilled propanal to remove any acidic impurities that could neutralize the catalyst.[3]

Q2: I am observing a significant amount of 2-methyl-2-pentenal in my product mixture. How can I prevent this?

A2: The formation of 2-methyl-2-pentenal is a result of the dehydration of the initial aldol addition product, this compound.[1][2] This is a common issue, especially when the reaction is heated.[5]

To minimize the formation of this byproduct:

  • Maintain Low Temperatures: As mentioned previously, low temperatures (0-5 °C) are crucial to disfavor the elimination reaction that leads to the unsaturated aldehyde.[3]

  • Use a Milder Base: Employing a milder base catalyst or a lower concentration of a strong base can reduce the rate of the dehydration step.[3]

  • Minimize Reaction Time: Stop the reaction once a satisfactory conversion to the desired product is achieved to prevent subsequent dehydration.

Q3: The conversion of my propanal starting material is low. What can I do?

A3: Low conversion can be attributed to several factors:

  • Inactive or Insufficient Catalyst: Ensure that the base catalyst is fresh and used in the appropriate amount. Impurities in the starting material can neutralize the catalyst, rendering it inactive.[3]

  • Low Reaction Temperature: While low temperatures are necessary to prevent byproduct formation, excessively low temperatures can significantly slow down the reaction rate.[3] Finding the optimal balance is key. You may need to allow the reaction to proceed for a longer duration at a controlled low temperature.

  • Reversible Reaction: The aldol addition is an equilibrium process. While the equilibrium for aldehydes generally favors the product, suboptimal conditions can lead to a lower conversion.[5]

Q4: What are some alternative "green" catalysts I can use for this synthesis?

A4: Several environmentally friendly catalysts have been explored for the aldol condensation of propanal. These offer advantages such as easier separation and reusability.[6][7]

  • Hydrotalcites: Activated hydrotalcites with a specific Mg/Al molar ratio have shown high conversion of propanal with good selectivity towards the condensation product at elevated temperatures.[8] By controlling the temperature, the selectivity can be shifted towards the desired aldol addition product.

  • Anion-Exchange Resins: Strong and weak anion-exchange resins have been successfully used as catalysts in aqueous media.[3][9] They can be easily filtered off from the reaction mixture.

  • L-proline: This amino acid can be used as an organocatalyst, often providing good yields under mild conditions.[10]

Data Presentation

The following table summarizes the effect of reaction temperature on the conversion of propanal and the selectivity for the desired this compound versus the dehydration byproduct, 2-methyl-2-pentenal, using a solid base catalyst (activated hydrotalcite).

Temperature (°C)Propanal Conversion (%)Selectivity for 2-Methyl-2-pentenal (%)Selectivity for this compound (%)
45436931
50567822
60608414
70778513
8081889
9095934
1009799-

Data adapted from a study on the solvent-free aldol condensation of propanal using an activated hydrotalcite catalyst.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Aldol Addition of Propanal

This protocol describes a general procedure for the synthesis of this compound using a base catalyst.

Materials:

  • Propanal (freshly distilled)

  • Aqueous solution of potassium carbonate or sodium hydroxide (B78521) (e.g., 10% w/v)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place the propanal in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add the chilled aqueous base solution to the stirred propanal. The addition should be dropwise to maintain the low temperature.

  • Reaction: Continue stirring the mixture in the ice bath. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction time will vary depending on the specific conditions but can range from 30 minutes to several hours.

  • Workup: Once the desired conversion is reached, neutralize the catalyst by adding a dilute acid (e.g., 10% HCl) until the solution is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. This compound has a higher boiling point than the starting material, propanal.[3]

Mandatory Visualization

Aldol_Addition_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Propanal_1 Propanal (Molecule 1) Enolate Enolate Ion Propanal_1->Enolate Base (e.g., OH-) Propanal_2 Propanal (Molecule 2) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack on Propanal_2 Aldol_Product This compound (Desired Product) Alkoxide->Aldol_Product Protonation (H2O) Condensation_Product 2-Methyl-2-pentenal (Byproduct) Aldol_Product->Condensation_Product Dehydration (Heat, Base)

Caption: Reaction pathway for the base-catalyzed aldol addition of propanal.

Troubleshooting_Workflow Start Low Yield of this compound Check_Byproduct High 2-Methyl-2-pentenal? Start->Check_Byproduct Check_Conversion Low Propanal Conversion? Check_Byproduct->Check_Conversion No Reduce_Temp Decrease Reaction Temperature (0-5 °C) Check_Byproduct->Reduce_Temp Yes Check_Catalyst Verify Catalyst Activity and Amount Check_Conversion->Check_Catalyst Yes Milder_Base Use Milder Base or Lower Concentration Reduce_Temp->Milder_Base Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Catalyst->Optimize_Temp_Time Purify_Propanal Use Freshly Distilled Propanal Optimize_Temp_Time->Purify_Propanal

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 3-Hydroxy-2-methylpentanal. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The primary challenge lies in controlling the stereochemistry at the two newly formed chiral centers (C2 and C3). This requires careful selection of catalysts and reaction conditions to favor the formation of one of the four possible stereoisomers (syn or anti diastereomers, each as a pair of enantiomers). Key difficulties include achieving high diastereoselectivity (favoring syn or anti products) and high enantioselectivity (favoring one enantiomer over the other).

Q2: What is the most common synthetic route to this compound?

A2: The most common and direct route is the self-aldol condensation of propanal.[1] This reaction can be catalyzed by acids or bases, but for stereocontrol, organocatalysts like L-proline are frequently employed.[1]

Q3: How does L-proline catalyze the stereoselective aldol (B89426) reaction?

A3: L-proline reacts with one molecule of propanal to form a chiral enamine intermediate. This enamine then attacks a second molecule of propanal in a stereocontrolled manner. The stereochemical outcome is dictated by the transition state geometry, often rationalized by the Zimmerman-Traxler model, where the bulky groups orient themselves to minimize steric hindrance.

Q4: What are the possible stereoisomers of this compound, and how are they designated?

A4: this compound has two chiral centers, leading to four possible stereoisomers:

  • (2R,3S)- and (2S,3R)-3-hydroxy-2-methylpentanal (syn diastereomers)

  • (2R,3R)- and (2S,3S)-3-hydroxy-2-methylpentanal (anti diastereomers)

Q5: What is the Zimmerman-Traxler model and how does it apply to this synthesis?

A5: The Zimmerman-Traxler model proposes a chair-like six-membered transition state for the aldol reaction. In this model, the geometry of the enolate (E or Z) determines the relative stereochemistry of the product. Generally, a Z-enolate leads to the syn diastereomer, while an E-enolate leads to the anti diastereomer. By controlling the enolate geometry, one can influence the diastereoselectivity of the reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

Symptoms:

  • NMR or GC analysis of the crude product shows a mixture of syn and anti diastereomers in nearly equal amounts.

  • Difficulty in isolating the desired diastereomer.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Enolate Geometry The geometry of the enolate precursor is critical. For L-proline catalysis, the formation of the Z-enamine is generally favored, leading to the syn product. If a different outcome is desired or observed, consider using a different catalyst or a directed aldol approach with pre-formed enolates using bases like lithium diisopropylamide (LDA).
Inappropriate Reaction Temperature Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0°C, -20°C, or even lower temperatures.
Unsuitable Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-polar or weakly coordinating solvents often favor a more ordered transition state and higher diastereoselectivity. Experiment with solvents like chloroform, or solvent mixtures such as acetone/chloroform.
Presence of Water Water can interfere with the catalytic cycle and may lead to diminished selectivity.[2] Ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Solvent and Temperature Effects on Diastereoselectivity (Illustrative Data from Related Aldol Reactions)

CatalystAldehydeKetoneSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
L-prolineBenzaldehydeCyclohexanoneHexane251:2[3]
L-prolineBenzaldehydeCyclohexanoneMethanol253:1[3]
Catalyst IVBenzaldehydeCyclohexanoneDCM-40>20:1[3]
Catalyst IVBenzaldehydeCyclohexanoneWater0>20:1[3]

Note: This data is for a related reaction and serves to illustrate the significant impact of solvent and temperature on diastereoselectivity.

Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)

Symptoms:

  • Chiral HPLC or GC analysis shows a nearly racemic mixture of the desired diastereomer.

  • The optical rotation of the purified product is close to zero.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Catalyst Performance The purity and handling of the L-proline catalyst are important. Ensure you are using high-purity L-proline. Consider using modified proline catalysts which have shown to improve enantioselectivity.
Inappropriate Reaction Temperature As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity. The enantiomeric excess can be significantly improved by cooling the reaction.
Unfavorable Solvent Choice The solvent can affect the catalyst's conformation and its interaction with the substrates in the transition state. Aprotic solvents like DMSO or DMF are often used, but solvent screening is recommended.
High Catalyst Loading In some cases, high catalyst loading can lead to the formation of catalyst aggregates, which may have lower enantioselectivity. Try reducing the catalyst loading.
Presence of Impurities Acidic or basic impurities can interfere with the organocatalytic cycle. Ensure all reagents and glassware are clean and dry.

Quantitative Data on Solvent and Temperature Effects on Enantioselectivity (Illustrative Data from L-proline Catalyzed Aldol Reactions)

CatalystAldehydeKetoneSolventTemperature (°C)Enantiomeric Excess (ee, %)Reference
L-prolinep-NitrobenzaldehydeAcetoneAcetonitrile2510[2]
L-prolinep-NitrobenzaldehydeAcetoneAcetonitrile-1560[2]
L-prolinep-NitrobenzaldehydeAcetoneNeat2578[2]
L-prolinep-NitrobenzaldehydeAcetoneNeat-2093[2]

Note: This data illustrates the general trend that lower temperatures and solvent choice significantly impact enantioselectivity.

Experimental Protocols

Detailed Protocol for L-proline Catalyzed Self-Condensation of Propanal

Objective: To synthesize this compound with high stereoselectivity using L-proline as an organocatalyst.

Materials:

  • Propanal (freshly distilled)

  • L-proline

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add L-proline (typically 10-30 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask. Cool the mixture to the desired temperature (e.g., 4°C) using an ice bath.

  • Substrate Addition: Slowly add freshly distilled propanal to the stirred solution via syringe over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature for the specified time (e.g., 10-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by adding ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral GC or HPLC.

Visualizations

experimental_workflow start Start setup Reaction Setup: L-proline in flask under inert atmosphere start->setup addition Solvent and Reagent Addition: Add anhydrous DMSO and cool to 4°C setup->addition substrate Substrate Addition: Slowly add propanal addition->substrate reaction Reaction: Stir for 10-24 hours at 4°C substrate->reaction workup Work-up: Quench, wash, and dry reaction->workup purification Purification: Flash column chromatography workup->purification characterization Characterization: NMR, MS, chiral GC/HPLC purification->characterization end End characterization->end

Caption: Experimental workflow for the L-proline catalyzed self-condensation of propanal.

troubleshooting_logic start Low Stereoselectivity? low_dr Low Diastereoselectivity? start->low_dr Yes low_ee Low Enantioselectivity? start->low_ee No adjust_temp_dr Lower Reaction Temperature low_dr->adjust_temp_dr Yes change_solvent_dr Change Solvent low_dr->change_solvent_dr No adjust_temp_ee Lower Reaction Temperature low_ee->adjust_temp_ee Yes change_solvent_ee Screen Solvents low_ee->change_solvent_ee No check_water Ensure Anhydrous Conditions change_solvent_dr->check_water optimize_catalyst Optimize Catalyst/Loading change_solvent_ee->optimize_catalyst

Caption: Troubleshooting decision tree for low stereoselectivity.

References

Technical Support Center: Purification of 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2-methylpentanal from unreacted propanal, a common challenge following an aldol (B89426) addition reaction.

Troubleshooting Guides

This section addresses specific issues encountered during the purification process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor separation of this compound and propanal via distillation.

  • Question: Why am I getting a mixture of propanal and my desired product in the distillate, even though their boiling points are very different?

  • Answer: This is likely due to improper distillation technique. Potential causes include:

    • Rapid Heating: Heating the distillation flask too quickly can cause co-distillation, where the lower-boiling propanal vapor carries the higher-boiling product over into the condenser.

    • Inefficient Fractionating Column: For liquids with significantly different boiling points, a simple distillation may suffice, but a short fractionating column (e.g., Vigreux) is recommended for a cleaner separation.[1] Ensure the column is properly packed and insulated.

    • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]

Issue 2: Product decomposition during purification.

  • Question: My final product is yellow and analysis shows the presence of 2-Methyl-2-pentenal. How can I prevent this?

  • Answer: this compound is a β-hydroxy aldehyde and is prone to dehydration (loss of a water molecule) upon heating to form the conjugated α,β-unsaturated aldehyde, 2-Methyl-2-pentenal.[3] This process is accelerated by heat and the presence of acidic or basic residues.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of this compound, reducing the thermal stress on the molecule and minimizing dehydration.[2] Ensure the reaction mixture is neutralized with a mild acidic wash (e.g., saturated NH₄Cl) before distillation to remove any basic catalyst.[4]

Issue 3: Low recovery after purification by bisulfite extraction.

  • Question: I am attempting to purify my product using sodium bisulfite, but the final yield is very low. What could be the cause?

  • Answer: Low recovery in a bisulfite extraction protocol can stem from several factors:

    • Adduct Solubility: The bisulfite adduct of this compound, being a relatively small molecule, may have some solubility in the organic phase, leading to losses.[5]

    • Incomplete Regeneration: The reversal of the bisulfite addition requires a sufficiently basic pH (typically pH 12).[5][6] If the pH is too low, the aldehyde will not be fully regenerated from its adduct.

    • Emulsion Formation: Stable emulsions can form during the extraction, trapping the product at the interface. To break emulsions, add a small amount of brine (saturated NaCl solution).[4]

    • Aldol Condensation: The strongly basic conditions used to regenerate the aldehyde can promote further aldol condensation or other side reactions if the exposure is prolonged or the temperature is not controlled.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound from propanal?

A1: Fractional distillation under reduced pressure is the most direct and efficient method. The significant difference in boiling points between propanal and this compound allows for excellent separation.[3] Chemical methods like bisulfite extraction are also effective but involve more steps.[6][7]

Q2: Why is vacuum distillation recommended?

A2: this compound can decompose via dehydration when heated at its atmospheric boiling point.[3] Vacuum distillation lowers the required temperature, preserving the integrity of the molecule and leading to a purer final product.

Q3: Can I use column chromatography for this purification?

A3: While possible, column chromatography is generally less efficient for separating large quantities of a volatile starting material like propanal from the product. Aldehydes can also be prone to degradation on silica (B1680970) gel.[4] Distillation is more scalable and cost-effective for this specific separation.[7]

Q4: How do I handle the bisulfite adduct if it doesn't precipitate?

A4: For lower molecular weight aldehydes, the bisulfite adduct is often soluble in the aqueous reaction mixture.[5][8] In this case, instead of filtering a solid, you perform a liquid-liquid extraction. The water-soluble adduct will be in the aqueous layer, while unreacted materials remain in the organic layer. The layers are separated, and the aldehyde is then regenerated from the aqueous phase.[5][8][9]

Q5: What are the key physical properties to consider for this purification?

A5: The most critical properties are the boiling points and molecular weights, which dictate the feasibility of separation by distillation.

Data Presentation

Table 1: Physical Properties of Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
PropanalC₃H₆O58.08~48
This compoundC₆H₁₂O₂116.16180.5[10][11][12]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of diethyl ether and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize any remaining basic catalyst. Wash again with brine.[4]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the bulk of the solvent.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the concentrated crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, ensuring there is no bumping.

    • Begin heating the flask gently using a heating mantle.

    • Collect the first fraction, which will be the low-boiling unreacted propanal.

    • Once the propanal has been removed, the temperature will drop before rising again. Increase the mantle temperature to distill the higher-boiling this compound. Collect this second fraction in a separate, pre-weighed receiving flask.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol (B129727) or THF in a separatory funnel.[6]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes.[4][7]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., diethyl ether). Shake again to partition the components. The bisulfite adducts of both propanal and this compound will move into the aqueous layer.[5] Separate and collect the aqueous layer.

  • Regeneration:

    • Transfer the aqueous layer containing the adducts to a clean separatory funnel. Add an equal volume of an organic solvent like ethyl acetate.

    • Cool the funnel in an ice bath. Slowly add 50% sodium hydroxide (B78521) (NaOH) solution dropwise while shaking and venting, until the pH of the aqueous layer is ~12 (check with pH paper).[5]

    • This reverses the reaction, regenerating the aldehydes, which will be extracted into the organic layer.

  • Isolation: Separate the organic layer. Wash it with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound. The small amount of regenerated propanal can be removed by gentle heating or a subsequent quick distillation.

Visualization

Purification_Workflow Purification Workflow: Bisulfite Extraction cluster_start Initial State cluster_adduct Step 1: Adduct Formation cluster_extraction Step 2: Phase Separation cluster_regeneration Step 3: Aldehyde Regeneration cluster_final Final Product start Crude Mixture: - this compound - Unreacted Propanal - Solvent/Catalyst dissolve Dissolve in Miscible Solvent (THF) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) & Shake dissolve->add_bisulfite add_solvents Add H₂O & Immiscible Organic Solvent (Ether) add_bisulfite->add_solvents separate_layers Separate Layers add_solvents->separate_layers aqueous_phase Aqueous Phase: Water-Soluble Bisulfite Adducts separate_layers->aqueous_phase Contains Product organic_phase Organic Phase: Non-Aldehyde Impurities separate_layers->organic_phase Discard add_base Add Organic Solvent (EtOAc) & Basify to pH 12 with NaOH aqueous_phase->add_base extract_aldehyde Extract Regenerated Aldehyde add_base->extract_aldehyde final_wash Wash Organic Layer with Brine & Dry extract_aldehyde->final_wash concentrate Concentrate in vacuo final_wash->concentrate product Purified This compound concentrate->product

References

troubleshooting low conversion in aldol addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing aldol (B89426) addition reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges, such as low conversion rates and the formation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aldol addition reaction has a low conversion rate, and I am recovering a significant amount of starting material. What are the common causes?

Low conversion in an aldol addition can stem from several factors, primarily related to the reaction equilibrium, the strength of the base or acid catalyst, and the reaction temperature.[1][2]

  • Unfavorable Equilibrium: The initial aldol addition is often a reversible reaction.[1][2] For some substrates, particularly ketones, the equilibrium may favor the starting materials, leading to low product formation.[1][3][4]

  • Inappropriate Base/Acid Strength: The chosen base must be strong enough to deprotonate the α-carbon of the carbonyl compound to form the enolate.[2] For less acidic substrates, a stronger base may be required.[2]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote the reverse (retro-aldol) reaction, especially for the initial addition product.[5] Finding the optimal temperature is crucial for maximizing yield.[2]

Troubleshooting Steps:

  • Shift the Equilibrium: If the desired product is the condensed α,β-unsaturated carbonyl, heating the reaction can drive the reaction forward by removing water.[1][5] This dehydration step is often irreversible and pulls the preceding equilibrium towards the products.[1]

  • Optimize the Catalyst: Ensure the pKa of the conjugate acid of the base is higher than the pKa of the enolizable proton of the carbonyl compound. For difficult substrates, consider using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to irreversibly form the enolate.[1][2][6]

  • Temperature Screening: Conduct small-scale reactions at various temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and equilibrium position.[5]

Q2: I am performing a crossed aldol reaction and obtaining a complex mixture of products. How can I improve the selectivity for my desired product?

The formation of multiple products in a crossed aldol reaction is a common issue arising from the potential for self-condensation and multiple reactive pathways.[1][3]

  • Self-Condensation: In a mixture of two enolizable carbonyl compounds, each can react with itself, leading to undesired side products.[1]

  • Multiple Enolates and Electrophiles: When both reactants can form an enolate and act as an electrophile, a mixture of up to four products can result.[3]

Strategies for Improving Selectivity:

  • Use a Non-Enolizable Carbonyl: One of the reactants should lack α-hydrogens, making it incapable of forming an enolate. Aromatic aldehydes like benzaldehyde (B42025) are often used for this purpose as they can only act as the electrophile.[1]

  • Utilize a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.[1]

  • Employ a Directed Aldol Strategy: This involves the pre-formation of the enolate of one carbonyl partner using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C).[1][2][7] Once enolate formation is complete, the second carbonyl compound is added, ensuring a controlled reaction.[2]

  • Slow Addition: Slowly adding the enolizable component to a mixture of the non-enolizable carbonyl and the base can help minimize its self-condensation.[1]

Q3: My reaction is producing the aldol condensation product (α,β-unsaturated carbonyl) when I want to isolate the aldol addition product (β-hydroxy carbonyl). How can I prevent this?

The formation of the condensation product is favored by higher temperatures. The initial aldol addition is the kinetic product, while the subsequent dehydration to the conjugated system is the thermodynamic product.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) will favor the formation of the initial β-hydroxy adduct and disfavor the elimination of water.[5]

  • Choice of Base: While stronger bases can promote condensation, using milder basic conditions may allow for the isolation of the addition product.

Q4: What are other common side reactions in aldol additions, and how can they be minimized?

Besides self-condensation, other side reactions can reduce the yield of the desired aldol product.

  • Cannizzaro Reaction: This disproportionation reaction can occur with aldehydes lacking α-hydrogens in the presence of a strong base, yielding an alcohol and a carboxylic acid.[1] To avoid this, use controlled stoichiometry and appropriate reaction conditions.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization in the presence of acid or base.[1] Using fresh, pure starting materials and carefully controlling the reaction conditions can mitigate this.[8]

Data Presentation: Influence of Reaction Parameters on Aldol Reaction Outcomes

The following tables summarize the general effects of key reaction parameters on the conversion and selectivity of aldol reactions.

Table 1: Effect of Temperature

TemperatureEffect on Aldol AdditionEffect on Aldol CondensationRecommendation
Low (e.g., -78°C to 0°C) Favors the formation of the β-hydroxy carbonyl (kinetic product).[5]Disfavored.Use for isolating the aldol addition product.
Room Temperature May result in a mixture of addition and condensation products.Can occur, depending on the substrate and catalyst.A starting point for optimization.
High (e.g., > 40°C) Can promote the retro-aldol reaction, decreasing yield.[5]Favors the formation of the α,β-unsaturated carbonyl (thermodynamic product).[5][9][10]Use to drive the reaction to the condensation product.

Table 2: Effect of Base

Base TypeStrengthCommon ExamplesTypical Use Case
Weak Bases ModerateNaOH, KOH, Na2CO3Standard aldol reactions where the α-proton is sufficiently acidic.[2]
Strong, Hindered Bases StrongLithium Diisopropylamide (LDA), NaHMDSDirected aldol reactions for quantitative and irreversible enolate formation.[1][2][6]
Alkoxides Moderate to StrongNaOEt, KOtBuCommonly used in protic solvents.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting_Workflow Troubleshooting Low Conversion in Aldol Reactions start Low Conversion Observed check_equilibrium Is the reaction reversible and at equilibrium? start->check_equilibrium check_side_reactions Are side reactions occurring? start->check_side_reactions check_conditions Are reaction conditions optimal? start->check_conditions solution_equilibrium Drive equilibrium forward (e.g., heat for condensation, remove product). check_equilibrium->solution_equilibrium Yes solution_side_reactions Modify strategy to improve selectivity (e.g., directed aldol, non-enolizable partner). check_side_reactions->solution_side_reactions Yes solution_conditions Optimize conditions (base/acid, temperature, solvent). check_conditions->solution_conditions No

Caption: A general workflow for troubleshooting low conversion in aldol reactions.

Crossed_Aldol_Pathways Competing Pathways in a Crossed Aldol Reaction carbonyl_A Carbonyl A (Enolizable) enolate_A Enolate A carbonyl_A->enolate_A Base product_AA Self-Condensation Product (A+A) carbonyl_A->product_AA product_BA Crossed Product (B attacks A) carbonyl_A->product_BA carbonyl_B Carbonyl B (Enolizable) enolate_B Enolate B carbonyl_B->enolate_B Base product_BB Self-Condensation Product (B+B) carbonyl_B->product_BB product_AB Crossed Product (A attacks B) carbonyl_B->product_AB enolate_A->carbonyl_A enolate_A->carbonyl_B enolate_B->carbonyl_A enolate_B->carbonyl_B

Caption: Potential reaction pathways in a crossed aldol reaction with two enolizable partners.

Directed_Aldol_Reaction Workflow for a Directed Aldol Reaction start Start step1 Step 1: Quantitative enolate formation. Ketone + LDA @ -78°C start->step1 step2 Step 2: Addition of electrophile. Add Aldehyde step1->step2 step3 Step 3: Workup Protonation step2->step3 product Single Crossed Aldol Product step3->product

Caption: A simplified workflow for a directed aldol reaction using a strong, non-nucleophilic base.

Experimental Protocols

General Protocol for a Base-Catalyzed Aldol Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 eq)

  • Ketone (1.0 eq)

  • Ethanol (or another suitable solvent)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde and ketone in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the 10% NaOH solution to the chilled mixture while stirring.

  • Continue stirring in the ice bath for 30 minutes to several hours. Monitor the reaction progress by TLC. If a precipitate forms, it is likely the product.

  • If no precipitate forms or the reaction is slow, consider gently warming the reaction mixture to promote condensation.[11]

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the crystals with cold water to remove any residual NaOH, followed by a cold recrystallization solvent.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified product.[2]

  • Dry the purified product, determine the mass, and calculate the percent yield.

Protocol for a Directed Aldol Addition using LDA

This protocol is for a directed aldol reaction to achieve high selectivity. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the ketone solution via cannula or syringe. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Slowly add the aldehyde (neat or dissolved in a small amount of anhydrous THF) to the enolate solution at -78 °C. Stir for 1-2 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

effect of temperature on propanal self-condensation selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propanal Self-Condensation

This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during propanal self-condensation experiments, with a focus on the effect of temperature on product selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in a propanal self-condensation reaction?

A: The reaction typically proceeds in two stages. The initial product is a β-hydroxy aldehyde, specifically 3-hydroxy-2-methylpentanal , formed through an aldol (B89426) addition.[1][2][3] This intermediate can then undergo dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557) .[1][3][4][5] The overall process is known as an aldol condensation.[4]

Q2: How does reaction temperature primarily affect product selectivity?

A: Temperature is a critical factor in determining the final product.

  • Low to moderate temperatures (e.g., 5°C to room temperature) favor the formation of the initial aldol addition product, this compound.[5][6]

  • Higher temperatures (e.g., heating or reflux) promote the subsequent dehydration step, leading to the formation of the aldol condensation product, 2-methyl-2-pentenal.[5][6]

Q3: What are common side products that can be formed?

A: Besides the two primary products, other species can form, reducing the selectivity of the desired product. These include higher-order condensation products, such as trimers (e.g., 1,3,5-trimethylbenzene), and acetals like 2,4,6-triethyl-1,3,5-trioxane.[7] The formation of these byproducts is often favored by prolonged reaction times or very high temperatures.

Q4: What is the role of a base catalyst in this reaction?

A: In a base-catalyzed mechanism, a base such as sodium hydroxide (B78521) (NaOH) deprotonates the acidic α-hydrogen of a propanal molecule.[5][8] This creates a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule to form a new carbon-carbon bond.[5][8]

Troubleshooting Guide

Issue 1: The primary product is the aldol addition product (this compound), but the desired product is the condensed α,β-unsaturated aldehyde (2-methyl-2-pentenal).

  • Question: How can I promote the dehydration step to obtain the condensation product?

  • Solution: The dehydration of the aldol addition product is an elimination reaction that is favored by heat. Increase the reaction temperature by heating the mixture, for example, under reflux conditions (approximately 80-85°C).[9] In many cases, simply increasing the temperature is sufficient to drive the equilibrium towards the more stable conjugated product.[6]

Issue 2: The reaction yields a complex mixture of products with low selectivity for the desired dimer.

  • Question: My analysis shows multiple byproducts, and the yield of 2-methyl-2-pentenal is low. What is causing this?

  • Solution: This issue often arises from the formation of higher-order oligomers or other side reactions.[7][10]

    • Optimize Reaction Time: Prolonged reaction times can lead to further condensation reactions. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to quench the reaction once the desired product concentration is maximized.

    • Control Temperature: While heat favors condensation, excessively high temperatures can promote side reactions. Find the lowest effective temperature that provides a good yield of the condensation product without significant byproduct formation.

    • Catalyst Concentration: The amount and concentration of the catalyst can influence reaction rates and selectivity. An overly high catalyst concentration might accelerate side reactions.

Issue 3: The reaction shows low or no conversion of the propanal starting material.

  • Question: Why is my reaction not proceeding to completion?

  • Solution: Low conversion can be attributed to several factors.[10]

    • Catalyst Activity: Ensure the base catalyst (e.g., NaOH solution) is fresh and has not been neutralized by atmospheric CO₂.

    • Insufficient Temperature: If the goal is the condensation product, the temperature may be too low to overcome the activation energy for the dehydration step.

    • Purity of Reactants: Propanal can oxidize or polymerize on storage. Using freshly distilled propanal is recommended for best results.[1]

Data Presentation

Table 1: Effect of Catalyst and Temperature on Propanal Self-Condensation

CatalystTemperature (°C)Reaction TimePropanal Conversion (%)Selectivity (%)ProductReference
Strong Anion-Exchange Resin351 hour97952-Methyl-2-pentenal[7][11][12]
Activated Hydrotalcite10010 hours97992-Methylpentenal[7]
12AMW-SBA-1537512 hours7581C6 Compounds[7]
MgO with H₂450Not Specified24692-Methylpentanol[13]

Experimental Protocols

General Protocol for Base-Catalyzed Self-Condensation of Propanal

This protocol is a generalized procedure based on common laboratory practices for aldol condensations.[1][9][14]

Materials:

  • Propanal (freshly distilled recommended)

  • 100 mL Round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser

  • 2 M aqueous Sodium Hydroxide (NaOH) solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for distillation (for purification)

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. Add 5.0 mL of 2 M aqueous NaOH solution to the flask.

  • Cooling (Optional for Aldol Addition): If the target is the aldol addition product, cool the flask in an ice bath. For the condensation product, this step can be omitted.

  • Reagent Addition: Attach a reflux condenser to the flask and begin stirring the NaOH solution. Slowly add 15 mL of propanal through the top of the condenser into the reaction flask. The reaction is often exothermic.[1]

  • Reaction:

    • For Condensation Product: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85°C) for 1-2 hours.[9]

    • For Addition Product: Continue stirring at room temperature or in an ice bath until the reaction is complete (monitor by TLC).

  • Workup: Cool the mixture to room temperature and transfer it to a separatory funnel. Add water to dissolve the catalyst and separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified further by fractional distillation.

Mandatory Visualizations

G cluster_path Influence of Temperature on Reaction Pathway propanal Propanal (2 molecules) addition_product Aldol Addition Product (this compound) propanal->addition_product Base Catalyst Low Temperature condensation_product Aldol Condensation Product (2-methyl-2-pentenal) addition_product->condensation_product High Temperature (Dehydration) side_products Side Products (Oligomers, Acetals) condensation_product->side_products Prolonged Time / Excess Heat

Caption: Logical diagram of propanal self-condensation pathways.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Flask, Stirrer, Catalyst) B 2. Reagent Addition (Add Propanal) A->B C 3. Reaction (Stir at controlled temp) B->C D 4. Workup (Quench, Separate Layers) C->D E 5. Purification (Extraction, Drying) D->E F 6. Analysis (Distillation, NMR, GC) E->F

Caption: Standard experimental workflow for propanal condensation.

References

Technical Support Center: Catalyst Deactivation in 3-Hydroxy-2-methylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 3-Hydroxy-2-methylpentanal via the aldol (B89426) condensation of propanal.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound from propanal, and what are their typical deactivation issues?

A1: The synthesis of this compound is primarily achieved through the self-aldol condensation of propanal. The most common catalysts employed are basic catalysts, including:

  • Anion-Exchange Resins (e.g., Amberlyst A26-OH): These are macroporous polymeric resins with quaternary ammonium (B1175870) functional groups.[1] They are effective for aldol condensations in both aqueous and non-aqueous media.[1] Deactivation is a known issue and can occur through mechanisms like the cleavage of the active sites.[2][3][4]

  • Hydrotalcites (Layered Double Hydroxides): These materials, particularly Mg-Al hydrotalcites, are effective solid base catalysts.[5][6] Their catalytic activity is often enhanced after calcination and rehydration.[5][7] Deactivation is typically caused by the deposition of carbonaceous materials (coke) on the catalyst surface.[6]

Q2: My propanal conversion is decreasing over time. What are the likely causes of catalyst deactivation?

A2: A decrease in propanal conversion is a primary indicator of catalyst deactivation. The most probable causes depend on the type of catalyst you are using:

  • For Anion-Exchange Resins:

    • Loss of Active Sites: The quaternary ammonium functional groups can be cleaved from the polymer backbone, especially at elevated temperatures.[3][4]

    • Fouling: The pores of the resin can become blocked by the accumulation of large condensation byproducts.

  • For Hydrotalcite Catalysts:

    • Coking/Fouling: The deposition of heavy, carbonaceous by-products on the active sites is a common deactivation mechanism in aldol condensations.[6] This can be more severe if the catalyst possesses strong acidic or basic sites.[6]

    • Poisoning: Impurities in the propanal feed can adsorb onto the active sites, rendering them inactive.

Q3: I am observing a change in selectivity, with more of the dehydrated product (2-methyl-2-pentenal) forming. Is this related to catalyst deactivation?

A3: Yes, a change in selectivity can be linked to catalyst deactivation. In the aldol condensation of propanal, this compound is the initial product, which can then dehydrate to form 2-methyl-2-pentenal (B83557). Factors that can influence this include:

  • Reaction Temperature: Higher temperatures favor the dehydration reaction.

  • Catalyst Properties: The nature of the active sites can influence the relative rates of condensation and dehydration. Changes to these sites due to deactivation can alter selectivity. For instance, the formation of more acidic sites due to catalyst modification could promote dehydration.

Q4: Can I regenerate my deactivated catalyst?

A4: Yes, in many cases, deactivated catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the deactivation mechanism and the catalyst type:

  • Anion-Exchange Resins: Regeneration typically involves washing with a basic solution to remove adsorbed species and potentially restore the ionic form of the functional groups. A common method is to treat the resin with a sodium hydroxide (B78521) (NaOH) solution.

  • Hydrotalcite Catalysts: For deactivation caused by coking, a controlled calcination (burning off the coke in the presence of air or a diluted oxygen stream) is the most effective regeneration method.[5] The calcined catalyst often requires a rehydration step to restore its catalytic activity for aldol condensation.[5][7]

Q5: What are the key process parameters I should monitor to minimize catalyst deactivation?

A5: To prolong the life of your catalyst, careful control of reaction conditions is crucial. Key parameters to monitor include:

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize side reactions and thermal degradation of the catalyst.

  • Feed Purity: Ensure the propanal feed is free from impurities that can act as catalyst poisons.

  • Water Content: The presence of water can influence the stability and selectivity of the catalyst. For hydrotalcites, rehydration is a necessary activation step, but excess water during the reaction can affect performance. For anion-exchange resins, water can have a positive effect on selectivity and catalyst service time.[4][8]

Troubleshooting Guides

Issue 1: Rapid Loss of Catalyst Activity
Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze the propanal feed for common poisons such as sulfur or acidic compounds.Purify the propanal feed before introducing it to the reactor.
High Reaction Temperature Review the reaction temperature profile. Check for temperature excursions.Lower the reaction temperature. Ensure proper temperature control.
Incorrect Catalyst Activation For hydrotalcites, verify the calcination and rehydration procedures.Follow the recommended catalyst activation protocol carefully.[5][9]
Issue 2: Gradual Decrease in Propanal Conversion
Possible Cause Diagnostic Check Suggested Solution
Coking/Fouling (Hydrotalcites) Characterize the spent catalyst using techniques like Thermogravimetric Analysis (TGA) to detect carbon deposits.Implement a regeneration cycle involving calcination to burn off the coke.[5]
Loss of Active Sites (Anion-Exchange Resins) Analyze the spent resin for a decrease in ion-exchange capacity.Operate at a lower temperature to reduce thermal degradation. Consider using a more thermally stable resin.[3][10]
Mechanical Degradation of Catalyst Visually inspect the catalyst for signs of attrition or breakage.Handle the catalyst with care. For packed beds, ensure proper loading to minimize mechanical stress.

Data Presentation

Table 1: Performance of Catalysts in Propanal Aldol Condensation

CatalystTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin3519795[11][12]
Activated Hydrotalcite (Mg/Al = 3.5)100109799[6]

Note: The primary product reported in these studies was the dehydrated 2-methyl-2-pentenal. Achieving high selectivity to this compound often requires milder reaction conditions (e.g., lower temperatures) and shorter reaction times.

Table 2: Catalyst Stability and Reusability

CatalystConditionNumber of CyclesObservationReference
Activated Hydrotalcite (Mg/Al = 3.5)Recycled after filtration and drying6No significant loss in conversion and selectivity[6]
Anion-Exchange ResinsBatch mode10Stable performance without significant loss in activity

Experimental Protocols

Protocol 1: Catalyst Activity Testing for Propanal Aldol Condensation

Objective: To determine the catalytic activity of a solid catalyst in the self-aldol condensation of propanal.

Materials:

  • Propanal (purified)

  • Solid catalyst (e.g., activated hydrotalcite or anion-exchange resin)

  • Solvent (if applicable, e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser and magnetic stirrer)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

Procedure:

  • Catalyst Preparation:

    • For hydrotalcite, activate the catalyst by calcination (e.g., at 450-500 °C) followed by rehydration.[5][9]

    • For anion-exchange resin, ensure it is in the desired ionic form (e.g., OH⁻) and properly dried.

  • Reaction Setup:

    • Add a known amount of the catalyst to the reaction vessel.

    • Add the solvent (if used) and the internal standard.

    • Heat the mixture to the desired reaction temperature with stirring.

  • Reaction Initiation:

    • Add a known amount of propanal to the reaction vessel to start the reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw small aliquots of the reaction mixture.

    • Filter the catalyst from the sample immediately.

    • Analyze the samples by GC to determine the concentration of propanal and the products (this compound and 2-methyl-2-pentenal).

  • Data Analysis:

    • Calculate the conversion of propanal and the selectivity to this compound at each time point.

    • Plot propanal conversion versus time to determine the initial reaction rate.

Protocol 2: Regeneration of a Coked Hydrotalcite Catalyst

Objective: To restore the activity of a hydrotalcite catalyst deactivated by coke deposition.

Materials:

  • Deactivated (coked) hydrotalcite catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz or ceramic reactor tube

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., dry air or a mixture of O₂ in N₂)

Procedure:

  • Loading: Carefully load the spent catalyst into the reactor tube.

  • Inert Purge: Place the reactor tube in the furnace and start a flow of inert gas to purge any residual reactants.

  • Heating: While maintaining the inert gas flow, heat the furnace to the desired calcination temperature (e.g., 450-500 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

  • Oxidation: Once the target temperature is reached, gradually introduce the oxidizing gas. Start with a low oxygen concentration (e.g., 1-2% O₂ in N₂) to control the exothermic coke combustion.

  • Hold: Maintain the catalyst at the calcination temperature in the oxidizing atmosphere for a sufficient duration (e.g., 2-4 hours) to ensure complete removal of coke.

  • Cooling: After the hold period, switch back to the inert gas flow and allow the catalyst to cool down to room temperature.

  • Rehydration: Before reuse in the aldol condensation reaction, the calcined hydrotalcite must be rehydrated. This can be done by exposing the catalyst to water vapor at room temperature.[5][7]

Mandatory Visualization

TroubleshootingWorkflow start Start: Decreased Catalyst Performance check_conversion Is propanal conversion decreasing? start->check_conversion check_selectivity Is selectivity to this compound decreasing? check_conversion->check_selectivity No identify_catalyst Identify Catalyst Type check_conversion->identify_catalyst Yes check_selectivity->identify_catalyst Yes resin_deactivation Anion-Exchange Resin Deactivation identify_catalyst->resin_deactivation Anion-Exchange Resin hydrotalcite_deactivation Hydrotalcite Deactivation identify_catalyst->hydrotalcite_deactivation Hydrotalcite resin_causes Possible Causes: - Loss of Active Sites - Fouling resin_deactivation->resin_causes hydrotalcite_causes Possible Causes: - Coking/Fouling - Poisoning hydrotalcite_deactivation->hydrotalcite_causes resin_solution Troubleshooting: - Lower reaction temperature - Regenerate with NaOH solution resin_causes->resin_solution hydrotalcite_solution Troubleshooting: - Purify propanal feed - Regenerate by calcination and rehydration hydrotalcite_causes->hydrotalcite_solution end End: Catalyst Performance Restored/Optimized resin_solution->end hydrotalcite_solution->end

Caption: Troubleshooting workflow for catalyst deactivation in this compound synthesis.

DeactivationMechanisms cluster_resin Anion-Exchange Resin cluster_hydrotalcite Hydrotalcite Catalyst resin_active Active Resin (Quaternary Ammonium Sites) loss_of_sites Loss of Active Sites (Cleavage of functional group) resin_active->loss_of_sites High Temperature fouling_resin Fouling (Pore blockage by byproducts) resin_active->fouling_resin resin_deactivated Deactivated Resin loss_of_sites->resin_deactivated fouling_resin->resin_deactivated hydrotalcite_active Active Hydrotalcite (Basic Sites) coking Coking/Fouling (Carbonaceous Deposits) hydrotalcite_active->coking Side Reactions poisoning Poisoning (Adsorption of Impurities) hydrotalcite_active->poisoning Feed Impurities hydrotalcite_deactivated Deactivated Hydrotalcite coking->hydrotalcite_deactivated poisoning->hydrotalcite_deactivated

Caption: Primary mechanisms of catalyst deactivation in this compound synthesis.

References

Technical Support Center: Separation of 3-Hydroxy-2-methylpentanal Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-Hydroxy-2-methylpentanal diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating diastereomers of this compound?

A1: The most common and effective methods for separating diastereomers of this compound are chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Crystallization can also be a viable method, often employed for large-scale separations.

Q2: Why is it challenging to separate the diastereomers of this compound?

A2: Diastereomers have the same molecular weight and chemical formula, and often similar polarities, making their separation challenging. The success of separation depends on exploiting the subtle differences in their three-dimensional structures, which affect their interaction with a chiral environment (in chromatography) or their crystal lattice formation (in crystallization).

Q3: When should I consider chiral derivatization for separating the enantiomers of this compound?

A3: this compound has two chiral centers, resulting in four stereoisomers (two pairs of enantiomers which are diastereomers to each other). If you have a racemic mixture of a single diastereomer (e.g., a mix of (2R,3S) and (2S,3R)) and want to resolve the enantiomers, chiral derivatization is a powerful technique. This process converts the enantiomeric pair into a pair of diastereomers, which can then be separated using standard achiral chromatography.[1]

Troubleshooting Guides

Chromatographic Separation (HPLC/GC/SFC)

Issue: Poor or no separation of diastereomeric peaks.

Potential CauseTroubleshooting Steps
Inappropriate Column/Stationary Phase The selectivity of the column is crucial. For HPLC, try different stationary phases such as silica (B1680970), cyano, or phenyl columns. For GC, cyclodextrin-based chiral columns are often effective for separating isomers.[2]
Incorrect Mobile Phase/Eluent Composition Optimize the mobile phase. In normal-phase HPLC, vary the ratio of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol). In reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. Small amounts of additives can sometimes improve resolution.
Suboptimal Temperature Temperature can affect selectivity. For GC, optimize the temperature ramp. For HPLC and SFC, controlling the column temperature can improve resolution.
Flow Rate is Too High A lower flow rate can increase the interaction time with the stationary phase, potentially improving resolution.

Issue: Peak tailing or broad peaks.

Potential CauseTroubleshooting Steps
Secondary Interactions with Stationary Phase For HPLC, especially with silica columns, the hydroxyl and aldehyde groups can cause peak tailing. Adding a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the mobile phase can mitigate this.
Column Overload Inject a smaller sample volume or a more dilute sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices.
Crystallization-Based Separation

Issue: Oiling out or formation of an amorphous solid instead of crystals.

Potential CauseTroubleshooting Steps
Supersaturation is Too High The solution is too concentrated, leading to rapid precipitation instead of controlled crystal growth. Try using a more dilute solution.[3]
Cooling Rate is Too Fast A rapid decrease in temperature can induce oiling out. Employ a slower, more controlled cooling process.[3]
Solvent System is Not Optimal Experiment with different solvent and anti-solvent combinations to find a system where the desired diastereomer is sparingly soluble and crystallizes well.

Issue: Low diastereomeric excess (d.e.) in the crystalline product.

Potential CauseTroubleshooting Steps
Similar Solubilities of Diastereomers The solubilities of the two diastereomers in the chosen solvent system may be too close for effective separation by a single crystallization.[3] Try different solvents or consider a multi-step crystallization process.
Co-crystallization The undesired diastereomer is incorporating into the crystal lattice of the desired one. This can sometimes be overcome by changing the solvent system or the crystallization temperature.

Experimental Protocols

Protocol 1: HPLC Separation of Diastereomers (Adapted from a similar alcohol separation)

This protocol describes an indirect method involving derivatization to form diastereomeric esters, which can be separated on a standard achiral HPLC column.[4]

1. Derivatization with a Chiral Derivatizing Agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid - MαNP acid):

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the diastereomeric mixture of this compound (1.0 equivalent) in anhydrous dichloromethane (B109758).

  • Add (S)-(+)-MαNP acid (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

2. HPLC Analysis:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Anticipated Quantitative Data (based on analogous separations):

ParameterExpected Value
Retention Time (Diastereomer 1) ~ 10-15 min
Retention Time (Diastereomer 2) ~ 12-18 min
Resolution (Rs) > 1.5
Protocol 2: Gas Chromatography (GC) Separation of Diastereomers

This protocol is suitable for the direct separation of the diastereomers without derivatization.

1. Sample Preparation:

  • Dissolve the diastereomeric mixture of this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

2. GC-MS Analysis:

  • GC System: Gas chromatograph coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., beta-cyclodextrin).[2][5][6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 280 °C (for FID) or MS transfer line at 280 °C.

Anticipated Quantitative Data:

ParameterExpected Value
Retention Time (Diastereomer 1) Varies depending on exact column and conditions
Retention Time (Diastereomer 2) Varies, but should be distinct from Diastereomer 1
Resolution (Rs) > 1.5

Visualizations

experimental_workflow cluster_hplc HPLC Separation Workflow cluster_gc GC Separation Workflow hplc_start Diastereomeric Mixture of This compound derivatization Derivatization with Chiral Agent (e.g., MαNP acid) hplc_start->derivatization hplc_analysis HPLC Analysis (Achiral Column) derivatization->hplc_analysis hplc_separation Separated Diastereomeric Esters hplc_analysis->hplc_separation hydrolysis Hydrolysis hplc_separation->hydrolysis hplc_final Pure Diastereomers hydrolysis->hplc_final gc_start Diastereomeric Mixture of This compound gc_analysis Direct GC Analysis (Chiral Column) gc_start->gc_analysis gc_separation Separated Diastereomers gc_analysis->gc_separation

Caption: Workflow for HPLC (via derivatization) and direct GC separation of this compound diastereomers.

troubleshooting_logic start Poor Peak Resolution in Chromatography check_column Is the column appropriate for diastereomer separation? start->check_column change_column Try a different stationary phase check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->start optimize_mobile_phase Adjust solvent ratios or add modifiers check_mobile_phase->optimize_mobile_phase No check_temp Is the temperature optimal? check_mobile_phase->check_temp Yes optimize_mobile_phase->start optimize_temp Vary the column temperature check_temp->optimize_temp No good_resolution Good Resolution Achieved check_temp->good_resolution Yes optimize_temp->start

Caption: Troubleshooting logic for poor peak resolution in the chromatographic separation of diastereomers.

References

Technical Support Center: Isolation of β-Hydroxy Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of β-hydroxy aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My β-hydroxy aldehyde seems to be degrading during isolation. What are the likely causes?

A1: β-hydroxy aldehydes are notoriously unstable and can degrade via two primary pathways:

  • Retro-Aldol Reaction: This is a reversible reaction where the β-hydroxy aldehyde cleaves back into its starting aldehyde and enolate components.[1][2][3] This process is often catalyzed by the same basic or acidic conditions used for the aldol (B89426) reaction itself.

  • Dehydration: Under thermal stress or in the presence of acid or base, the β-hydroxy aldehyde can easily eliminate a molecule of water to form a more stable α,β-unsaturated aldehyde.[4][5][6] The formation of this conjugated system is often thermodynamically favorable.[7][8]

The conditions required for the aldol reaction are often only slightly less vigorous than those that promote dehydration, making it a common side product.[6][9]

Q2: I'm observing the formation of an α,β-unsaturated aldehyde in my product mixture. How can I prevent this?

A2: The formation of the α,β-unsaturated aldehyde is a result of dehydration. To minimize this side reaction, consider the following:

  • Temperature Control: Avoid high temperatures during both the reaction and the workup. The dehydration step is often promoted by heating.[5][7] Running the reaction at lower temperatures, although it may be slower, can significantly favor the desired β-hydroxy aldehyde.

  • pH Control: Both acidic and basic conditions can catalyze the dehydration.[6][9] Careful neutralization of the reaction mixture to a pH of ~7 before workup and purification is crucial.

  • Rapid Workup: Minimize the time the β-hydroxy aldehyde is exposed to crude reaction conditions. Prompt extraction and purification after the reaction is complete can reduce the formation of the dehydration product.

Q3: My yields are consistently low, and I suspect the retro-aldol reaction is the culprit. How can I suppress it?

A3: The retro-aldol reaction is an equilibrium process.[8] To shift the equilibrium towards the product and minimize the reverse reaction, you can:

  • Use Milder Conditions: Employing milder bases or catalysts can help. The stability of the carbanion formed during the retro-aldol reaction is a deciding factor; if the conditions are too harsh, the cleavage is more likely.[10]

  • Temperature: Lowering the reaction temperature generally favors the aldol addition product over the retro-aldol reaction.[11]

  • In Situ Protection: In some cases, it may be possible to protect the hydroxyl group of the β-hydroxy aldehyde as it is formed. This would prevent the retro-aldol reaction from occurring. Silyl (B83357) ethers are common protecting groups for alcohols and can be introduced under conditions compatible with the aldol product.[2][5]

Q4: What are the best practices for purifying β-hydroxy aldehydes?

A4: Purification can be challenging due to the compound's instability. Here are some recommended techniques:

  • Column Chromatography: This is a common method, but the silica (B1680970) gel can be acidic enough to cause dehydration. To mitigate this, you can:

    • Use a neutral support like alumina.

    • Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine, to the eluent.

    • Run the column quickly and at a low temperature if possible.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method, as it avoids contact with stationary phases.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from mixtures by forming a charged bisulfite adduct, which is water-soluble.[10][12] The aldehyde can then be regenerated by treating the aqueous layer with a base.[12] This method is particularly useful for removing unreacted starting aldehydes or other impurities.

Q5: Can I protect the hydroxyl or aldehyde group to improve stability during isolation?

A5: Yes, protection strategies can be very effective.

  • Hydroxyl Group Protection: The β-hydroxyl group can be protected, for instance, as a silyl ether (e.g., TBDMS ether). This prevents both retro-aldol and dehydration reactions. The protecting group can be removed later under specific conditions.[2][5]

  • Aldehyde Group Protection: While less common for this specific issue, the aldehyde can be protected as an acetal (B89532).[5] However, the conditions for acetal formation (acid catalysis) might promote dehydration of the unprotected β-hydroxy aldehyde. A more viable strategy might be an in situ acetalization during the reaction.[13]

Quantitative Data

The following table summarizes the conversion and selectivity data from a crossed aldol condensation reaction to produce a β-hydroxy ketone, which shares similar stability challenges with β-hydroxy aldehydes. The data is adapted from a study on the condensation of n-butyraldehyde with acetone (B3395972).[14]

Reaction Time (min)n-Butyraldehyde Conversion (%)Selectivity to 4-hydroxy-2-heptanone (%)Selectivity to Dehydration Product (%)Selectivity to Aldehyde Self-Condensation (%)
578.493.60.95.5
1092.193.11.15.8
1596.592.61.36.1
3099.391.51.86.7
60>99.990.02.57.5

Reaction Conditions: 60°C, 13 moles of acetone per mole of n-butyraldehyde, 0.08 moles of NaOH per mole of n-butyraldehyde.[14]

This data illustrates that even under controlled conditions, the selectivity for the desired β-hydroxy product decreases over time as the formation of dehydration and self-condensation byproducts increases.

Experimental Protocols

Protocol: Synthesis and Isolation of a β-Hydroxy Ketone (Adapted from Patent US6960694B2)

This protocol details the synthesis of 4-hydroxy-2-heptanone from n-butyraldehyde and acetone and can be adapted for the synthesis of β-hydroxy aldehydes.

Materials:

  • Acetone

  • n-Butyraldehyde

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Nitrogen gas

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: A 100 ml autoclave reactor is fitted with a magnetic stirrer, nitrogen purge, cooling coil, and a temperature-controlled heater.

  • Charging Reactants: The reactor is charged with 32.54 grams of acetone and 2.99 grams of n-butyraldehyde.

  • Catalyst Preparation: A separate vessel (blow case) is charged with 3.63 grams of acetone and 0.0717 grams of 50% aqueous NaOH solution.

  • Reaction Initiation: The autoclave is sealed, purged with nitrogen, and heated to 60°C with stirring. Once the temperature is stable, the contents of the blow case are introduced into the reactor under nitrogen pressure.

  • Reaction Monitoring: The reaction is maintained at 60°C and sampled periodically to monitor the conversion of n-butyraldehyde and the formation of products and byproducts via gas chromatography.

  • Quenching: Upon completion, the reaction mixture is cooled to approximately 17°C and quenched by buffering to a neutral pH to prevent further reaction and degradation.

  • Workup:

    • The cooled reaction mixture is transferred to a separatory funnel.

    • Deionized water is added to dissolve any salts.

    • The product is extracted with diethyl ether (3x volumes).

    • The combined organic layers are washed with brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient).

Visualizations

competing_pathways cluster_start Starting Materials cluster_product Reaction Products cluster_side_products Degradation Pathways start Aldehyde + Enolate product β-Hydroxy Aldehyde (Desired Product) start->product Aldol Addition retro Retro-Aldol Products (Starting Materials) product->retro Retro-Aldol Reaction (Base/Acid, Heat) dehydration α,β-Unsaturated Aldehyde product->dehydration Dehydration (Acid/Base, Heat)

Caption: Competing reaction pathways in aldol chemistry.

experimental_workflow start Aldol Reaction (Low Temperature) quench Quench Reaction (Neutralize to pH 7) start->quench Critical Step 1: Stop Side Reactions extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Solvent Removal (Reduced Pressure, Low Heat) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify Critical Step 2: Avoid Acid/Heat final_product Isolated β-Hydroxy Aldehyde purify->final_product

Caption: General experimental workflow for isolation.

References

optimizing reaction time for aldol condensation of propanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction time and yield for the aldol (B89426) condensation of propanal.

Troubleshooting Guide: Optimizing Reaction Time

Question: My propanal aldol condensation is slow. How can I increase the reaction rate?

Answer: A slow reaction rate in the aldol condensation of propanal can be attributed to several factors. Consider the following troubleshooting steps to optimize your reaction time:

  • Catalyst Choice and Concentration: The type and concentration of the catalyst are critical. Strong bases are typically used to facilitate the formation of the enolate intermediate.[1] For instance, using a strong anion-exchange resin has been shown to achieve high conversion in a short amount of time.[2] If you are using a weaker base, consider switching to a stronger one or increasing its concentration. However, be aware that excessively high catalyst concentrations can promote side reactions.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, elevated temperatures can also lead to the formation of undesired side products and dehydration of the aldol addition product.[3] A study using a strong anion-exchange resin found optimal results at 35°C.[2] It is crucial to find the optimal temperature that balances reaction speed with selectivity.

  • Solvent: The choice of solvent can influence the reaction rate by affecting the solubility of reactants and the stability of the intermediates. Protic solvents like ethanol (B145695) or water are commonly used.[4] The optimal solvent will depend on your specific catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the self-condensation of propanal, and how can I minimize them?

A1: The primary product of the self-condensation of propanal is 3-hydroxy-2-methylpentanal, which can then dehydrate to form 2-methyl-2-pentenal (B83557).[5] Common side products can include hemiacetals, acetals, and higher-order condensation products like trimers.[2][6] To minimize these:

  • Control Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can promote the formation of subsequent products.
  • Optimize Reactant Concentrations: Carefully controlling the stoichiometry of your reactants can help favor the desired reaction pathway.

Q2: My yield is low. What are the potential causes and solutions?

A2: Low yields in aldol condensations are a common issue.[7] The primary causes include:

  • Unfavorable Equilibrium: The initial aldol addition is often a reversible reaction, and the equilibrium may favor the starting materials.[7] To shift the equilibrium towards the product, you can try removing the product as it forms, for example, through distillation if it is volatile.[5]
  • Side Reactions: As mentioned above, competing reactions can consume starting materials.[7] Minimizing these through careful control of reaction conditions is key.
  • Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. If using a solid catalyst like an anion-exchange resin, ensure it is properly prepared and regenerated if necessary.

Q3: How can I monitor the progress of my reaction?

A3: You can monitor the kinetics of the reaction using techniques like UV-Vis spectroscopy to track the formation of the α,β-unsaturated aldehyde product, which has a characteristic absorbance.[8] Alternatively, you can take aliquots at different time points and analyze them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propanal and the formation of products.

Data Presentation

Table 1: Effect of Catalyst on Propanal Self-Condensation

Catalyst TypeResin ConcentrationTemperature (°C)Reaction TimePropanal Conversion (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Strong Anion-Exchange Resin0.4 g/mL351 h9795[2]
Weak Anion-Exchange Resin0.8 g/mL3524 h89.9Lower than strong resin[2]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of Propanal

This protocol is a general guideline. Optimal conditions may vary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add propanal and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Slowly add the base catalyst (e.g., 10% aqueous NaOH solution or an anion-exchange resin) to the stirred solution. The addition should be done carefully to control any initial exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 35°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).[2]

  • Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If a soluble base was used, neutralize it with a dilute acid (e.g., 10% HCl).[7] If a solid catalyst was used, filter it off.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

AldolCondensationWorkflow Experimental Workflow for Propanal Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup (Propanal + Solvent) B 2. Catalyst Addition A->B Slowly add catalyst C 3. Heating & Monitoring B->C Heat to target temp. D 4. Quenching/Filtration C->D Reaction complete E 5. Extraction D->E F 6. Purification (Distillation/Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for propanal aldol condensation.

TroubleshootingLogic Troubleshooting Logic for Slow Reaction Time Start Problem: Slow Reaction Q1 Is the catalyst appropriate? Start->Q1 A1_Yes Consider Temperature Q1->A1_Yes Yes A1_No Action: Change/Increase Catalyst Concentration Q1->A1_No No Q2 Is the temperature optimal? A1_Yes->Q2 A2_Yes Consider Solvent Q2->A2_Yes Yes A2_No Action: Increase Temperature (monitor for side products) Q2->A2_No No Q3 Is the solvent appropriate? A2_Yes->Q3 A3_Yes Re-evaluate entire protocol Q3->A3_Yes Yes A3_No Action: Test Alternative Solvents Q3->A3_No No

Caption: Troubleshooting logic for slow reaction time.

References

avoiding polymerization in propanal aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing propanal aldol (B89426) reactions, with a specific focus on avoiding unwanted polymerization and side reactions.

Troubleshooting Guide: Minimizing Polymerization

Polymerization, which in the context of propanal aldol reactions is a series of self-condensation events, is a common challenge that can significantly reduce the yield of the desired aldol addition product, 3-hydroxy-2-methylpentanal. The formation of the condensed product, 2-methyl-2-pentenal, and subsequent higher molecular weight polymers is highly dependent on reaction conditions. Below is a summary of how key experimental parameters can be adjusted to minimize these side reactions.

Data Summary: Influence of Reaction Conditions on Propanal Aldol Reaction Selectivity

ParameterConditionPropanal Conversion (%)Selectivity towards Aldol Addition Product (this compound)Selectivity towards Condensation/Polymerization Products (e.g., 2-methyl-2-pentenal)Key Takeaway
Temperature Low (e.g., 0-5 °C)ModerateHighLowLower temperatures favor the initial aldol addition and disfavor the subsequent dehydration step required for condensation and polymerization. This compound is known to decompose upon heating.[1]
High (e.g., 100 °C)97Low99Elevated temperatures strongly promote the formation of the condensation product.
Catalyst Weak Anion-Exchange Resin89.9 (after 24h at 35°C)High (main product)LowWeaker bases can provide better selectivity for the aldol addition product over a longer reaction time.
Strong Anion-Exchange Resin97 (after 1h at 35°C)Low95Stronger bases can lead to high conversion but with a strong preference for the condensation product.[2][3]
Catalyst Conc. LowLowerHigherLowerA lower catalyst concentration can help to control the reaction rate and reduce the propensity for dehydration and polymerization.
HighHigherLowerHigherIncreasing the amount of a solid base catalyst has been shown to increase the yield of the condensation product.
Reaction Time ShortLowerHigherLowerShorter reaction times can allow for the formation of the aldol addition product before significant dehydration and polymerization occur.
LongHigherLowerHigherExtended reaction times, especially at higher temperatures, provide more opportunity for the reaction to proceed to the more stable condensation products.

Experimental Protocols

Protocol for Maximizing the Yield of this compound (Aldol Addition Product)

This protocol is designed to favor the formation of the initial β-hydroxy aldehyde and minimize the subsequent dehydration and polymerization reactions.

Materials:

  • Propanal (freshly distilled)

  • 2 M Sodium Hydroxide (B78521) (NaOH) solution, chilled

  • Ethanol (95%), chilled

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve freshly distilled propanal in chilled 95% ethanol. Place the flask in an ice bath and stir to cool the solution to 0-5 °C.

  • Catalyst Addition: Slowly add the chilled 2 M NaOH solution dropwise from the dropping funnel to the ethanolic propanal solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction should be stopped once the starting material is consumed or when the formation of byproducts becomes significant.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride to neutralize the NaOH catalyst.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with deionized water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid decomposition of the product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the this compound.[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow to Minimize Propanal Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_propanal Distill Propanal prep_reagents Chill Propanal, Ethanol, and NaOH Solution mix_reagents Dissolve Propanal in Ethanol prep_reagents->mix_reagents cool_mixture Cool Mixture to 0-5°C in Ice Bath mix_reagents->cool_mixture add_catalyst Slow Dropwise Addition of Chilled NaOH cool_mixture->add_catalyst monitor_reaction Monitor by TLC add_catalyst->monitor_reaction quench Quench with NH4Cl monitor_reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure (Low Temp) dry->concentrate purify Purify by Vacuum Distillation or Chromatography concentrate->purify

Caption: Workflow for selective propanal aldol addition.

logical_relationship Controlling Propanal Aldol Reaction Outcomes cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature aldol_addition Aldol Addition Product (this compound) temp->aldol_addition Low Temp Favors condensation Condensation Product (2-methyl-2-pentenal) temp->condensation High Temp Favors catalyst Catalyst Strength/Concentration catalyst->aldol_addition Weak/Low Conc. Favors catalyst->condensation Strong/High Conc. Favors time Reaction Time time->aldol_addition Short Time Favors time->condensation Long Time Favors polymerization Polymerization condensation->polymerization Leads to

Caption: Factors influencing propanal aldol reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my propanal aldol reaction turning into a thick, viscous mixture?

A1: A thick, viscous mixture is a strong indication of polymerization. This occurs when the initial aldol addition product undergoes dehydration to form an unsaturated aldehyde, which then continues to react with other propanal molecules in a series of condensation reactions. To avoid this, it is crucial to control the reaction temperature, keeping it low (0-5 °C), and to use a controlled amount of a suitable base catalyst.

Q2: What is the ideal catalyst for maximizing the yield of the aldol addition product?

A2: The choice of catalyst is critical. While strong bases like sodium hydroxide can give high conversion rates, they often favor the condensation product.[2][3] For maximizing the aldol addition product, a weaker base or a lower concentration of a strong base is often preferred to slow down the dehydration step. The use of weak anion-exchange resins has been shown to favor the formation of 3-hydroxy-2-methylpropanal.

Q3: How can I prevent the dehydration of the aldol addition product?

A3: The primary method to prevent dehydration is to maintain a low reaction temperature. The aldol addition is generally favored at lower temperatures, while the elimination of water to form the conjugated system of the condensation product is favored at higher temperatures. Additionally, quenching the reaction promptly after the consumption of the starting material can prevent further reaction.

Q4: Is it necessary to distill propanal before use?

A4: Yes, it is highly recommended to use freshly distilled propanal. Propanal is prone to oxidation and self-polymerization upon storage, which can introduce impurities that may affect the reaction outcome. Distillation removes these impurities and ensures the use of a pure starting material.[5]

Q5: Can I use a different solvent for the reaction?

A5: Ethanol is commonly used as it is a good solvent for both propanal and the aqueous base. The choice of solvent can influence the reaction rate and selectivity. For specific applications, other protic or aprotic solvents may be used, but the reaction conditions would need to be re-optimized.

Q6: What is the role of slow, dropwise addition of the catalyst?

A6: Slow, dropwise addition of the base helps to maintain a low concentration of the enolate at any given time. This minimizes the rate of self-condensation of propanal and allows for better control over the exothermic nature of the reaction, helping to keep the temperature low and uniform throughout the reaction mixture.[6]

References

Validation & Comparative

A Comparative Guide to 3-Hydroxy-2-methylpentanal and Its Aldol Addition Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Hydroxy-2-methylpentanal and its isomeric aldol (B89426) addition products. The formation of these β-hydroxy aldehydes through base-catalyzed aldol reactions is a cornerstone of carbon-carbon bond formation in organic synthesis. Understanding the product distribution and reaction specifics is crucial for optimizing synthetic routes and achieving desired molecular architectures.

Introduction to Aldol Addition of Propanal and Butanal

The aldol addition reaction is a fundamental process where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. In the context of this guide, we examine the self-condensation of propanal and the crossed aldol reaction between propanal and butanal.

The self-condensation of propanal yields this compound. However, when propanal and butanal are reacted together under basic conditions, a mixture of four possible aldol addition products can be formed due to both aldehydes being able to act as either the nucleophilic enolate or the electrophilic carbonyl partner.

The four potential products are:

  • This compound (from propanal enolate and propanal)

  • 3-Hydroxy-2-ethylbutanal (from butanal enolate and propanal)

  • 3-Hydroxy-2-methylhexanal (from propanal enolate and butanal)

  • 3-Hydroxy-2-ethylhexanal (from butanal enolate and butanal)

This guide will delve into the synthetic protocols and comparative data for these products.

Reaction Pathways

The formation of the four possible aldol addition products from the reaction of propanal and butanal is depicted below. Each reaction proceeds via the formation of a resonance-stabilized enolate followed by nucleophilic attack on a carbonyl carbon.

Aldol_Pathways cluster_reactants Reactants cluster_enolates Enolates cluster_products Aldol Addition Products Propanal Propanal Propanal Enolate Propanal Enolate Propanal->Propanal Enolate Base Butanal Butanal Butanal Enolate Butanal Enolate Butanal->Butanal Enolate Base P1 This compound Propanal Enolate->P1 + Propanal P3 3-Hydroxy-2-methylhexanal Propanal Enolate->P3 + Butanal P2 3-Hydroxy-2-ethylbutanal Butanal Enolate->P2 + Propanal P4 3-Hydroxy-2-ethylhexanal Butanal Enolate->P4 + Butanal

Caption: Reaction pathways for the formation of aldol addition products.

Comparative Performance Data

While comprehensive, directly comparative studies on the product distribution of the crossed aldol reaction between propanal and butanal under standardized conditions are not extensively detailed in publicly available literature, the following table summarizes typical observations and expected outcomes based on the principles of aldol chemistry. The self-condensation products are generally favored, and the relative rates of enolate formation and carbonyl reactivity influence the distribution of the crossed aldol products.

ProductFormation PathwayTypical YieldPurityReaction Time (typical)
This compound Propanal + PropanalModerate to HighGood1-3 hours
3-Hydroxy-2-ethylhexanal Butanal + ButanalModerate to HighGood1-3 hours
3-Hydroxy-2-methylhexanal Propanal (enolate) + ButanalLowerVariable (in mixture)1-3 hours
3-Hydroxy-2-ethylbutanal Butanal (enolate) + PropanalLowerVariable (in mixture)1-3 hours

Note: Yields and purity are highly dependent on specific reaction conditions such as temperature, base concentration, and reaction time. The data presented is illustrative.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and comparative analysis of these aldol products.

Synthesis of this compound (Self-Condensation of Propanal)

This protocol is adapted from established laboratory procedures for aldol addition reactions.

Materials:

  • Propanal (freshly distilled)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of propanal.

  • Cool the flask in an ice bath and slowly add 20 mL of 2 M NaOH solution with stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature. The reaction is exothermic.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

General Protocol for Crossed Aldol Reaction of Propanal and Butanal

This protocol is designed to generate a mixture of the four possible aldol products for comparative analysis.

Materials:

  • Propanal (freshly distilled)

  • Butanal (freshly distilled)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine 5 mL of propanal and 5 mL of butanal.

  • Cool the mixture in an ice bath and slowly add 20 mL of 2 M NaOH solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Work-up the reaction mixture as described in the self-condensation protocol.

  • The resulting crude product will be a mixture of the four aldol adducts.

  • Separation and quantification of the individual products can be achieved by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and analysis of the aldol addition products is outlined below.

Experimental_Workflow Reactants Propanal and/or Butanal Reaction Aldol Addition (Base Catalyst) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product Isolated Aldol Product(s) Purification->Product Analysis GC-MS, NMR, IR Product->Analysis

Caption: General experimental workflow for aldol addition reactions.

Characterization Data

Accurate characterization is vital for product identification and purity assessment. Below are the expected spectroscopic data for the primary product.

This compound:

  • ¹H NMR: Peaks corresponding to the aldehyde proton, the proton on the carbon bearing the hydroxyl group, the proton on the alpha-carbon, and the aliphatic chain protons.

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons.

  • IR Spectroscopy: A broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹ and a strong absorption for the aldehyde carbonyl group (C=O stretch) around 1720 cm⁻¹.

Conclusion

This guide provides a comparative overview of this compound and its isomers formed through aldol addition reactions. While the self-condensation of propanal provides a direct route to this compound, the crossed reaction with butanal results in a mixture of products. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and characterize these important β-hydroxy aldehydes. Further optimization of reaction conditions can allow for the selective synthesis of a desired product, which is a common challenge in mixed aldol reactions.

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-2-methylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Hydroxy-2-methylpentanal, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality and safety. This guide provides an objective comparison of two widely used analytical techniques for the validation of methods for aldehydes: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. The information presented is based on experimental data for structurally similar aldehydes, providing a strong foundation for method development and validation for this compound.

Executive Summary

Both GC-MS and HPLC are powerful analytical techniques suitable for the analysis of aldehydes. The choice between them often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Derivatization is a crucial step in both methods to enhance the stability, volatility (for GC), and detectability of the aldehyde analytes.

This guide will delve into the experimental protocols and performance data associated with each method, offering a direct comparison to aid in the selection of the most appropriate technique for your analytical needs.

Method Comparison: GC-MS vs. HPLC-UV

The following tables summarize the key validation parameters for the analysis of C5 and C6 aldehydes using GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization. These parameters provide a benchmark for the expected performance of a validated method for this compound.

Table 1: Gas Chromatography-Mass Spectrometry with PFBHA Derivatization

Validation ParameterPerformance Data for C5-C6 Aldehydes
Linearity (R²) > 0.99
Accuracy (% Recovery) 89.6 - 106.6%[1]
Precision (% RSD) < 12%[1]
Limit of Detection (LOD) 0.12 - 0.70 µg/L[2]
Limit of Quantitation (LOQ) 0.005% (for formaldehyde (B43269) and acetaldehyde (B116499) in excipients)[1]

Table 2: High-Performance Liquid Chromatography with DNPH Derivatization

Validation ParameterPerformance Data for C5-C6 Aldehydes
Linearity (R²) > 0.999
Accuracy (% Recovery) > 94% (in red wine)[2]
Precision (% RSD) < 7%[2]
Limit of Detection (LOD) 4.3 - 21.0 µg/L
Limit of Quantitation (LOQ) -

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for both the GC-MS and HPLC methods.

GC-MS with PFBHA Derivatization

This method involves the derivatization of the aldehyde with PFBHA to form a stable oxime, which is then analyzed by GC-MS.

1. Derivatization Procedure:

  • To 1 mL of the sample solution (or a standard solution), add an appropriate internal standard.

  • Add 100 µL of a 1.3 g/L O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[2]

  • Adjust the pH of the solution to 3 with hydrochloric acid.

  • Incubate the mixture at 45°C for 5 minutes to facilitate the derivatization reaction.[2]

  • Extract the resulting PFBHA-aldehyde oximes using a suitable organic solvent (e.g., hexane (B92381) or by solid-phase microextraction (SPME)).

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[3]

  • Injection: 1 µL, splitless mode.[3]

  • Inlet Temperature: 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: m/z 50-550.[3]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes to enhance sensitivity.

HPLC with DNPH Derivatization

This method is based on the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a colored and UV-active hydrazone derivative.

1. Derivatization Procedure:

  • Prepare a saturated solution of DNPH in a suitable solvent, such as acetonitrile (B52724) containing a small amount of strong acid (e.g., phosphoric acid).

  • To a known volume of the sample or standard solution, add an excess of the DNPH reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • The resulting solution containing the DNPH-aldehyde hydrazones can be directly injected into the HPLC system or after appropriate dilution.

2. HPLC-UV Instrumental Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Start with a mixture of 60% water and 40% acetonitrile.

    • Linearly increase the acetonitrile concentration to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 360 nm.

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better understand the logical flow of the analytical validation process, the following diagrams are provided.

AnalyticalMethodValidation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_analyte Define Analyte: This compound select_method Select Method: GC-MS or HPLC define_analyte->select_method define_parameters Define Validation Parameters: Linearity, Accuracy, Precision, etc. select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards derivatization Perform Derivatization (PFBHA or DNPH) prep_standards->derivatization instrument_analysis Instrumental Analysis derivatization->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition assess_linearity Assess Linearity data_acquisition->assess_linearity determine_accuracy Determine Accuracy data_acquisition->determine_accuracy calculate_precision Calculate Precision data_acquisition->calculate_precision determine_lod_loq Determine LOD & LOQ data_acquisition->determine_lod_loq validation_report Prepare Validation Report assess_linearity->validation_report determine_accuracy->validation_report calculate_precision->validation_report determine_lod_loq->validation_report

Caption: Workflow for the validation of an analytical method.

DerivatizationPathways cluster_gc GC-MS Pathway cluster_hplc HPLC Pathway aldehyde This compound pfbha PFBHA Derivatization aldehyde->pfbha Reacts with dnph DNPH Derivatization aldehyde->dnph Reacts with pfbha_oxime PFBHA-Oxime Derivative pfbha->pfbha_oxime Forms gc_ms GC-MS Analysis pfbha_oxime->gc_ms Analyzed by dnph_hydrazone DNPH-Hydrazone Derivative dnph->dnph_hydrazone Forms hplc HPLC-UV Analysis dnph_hydrazone->hplc Analyzed by

Caption: Derivatization pathways for GC-MS and HPLC analysis.

Conclusion

Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are suitable and validated methods for the quantification of aldehydes structurally similar to this compound.

  • GC-MS with PFBHA derivatization generally offers lower limits of detection, making it an excellent choice for trace-level analysis.

  • HPLC-UV with DNPH derivatization is a robust and widely accessible technique that provides excellent linearity and precision.

The selection of the most appropriate method will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided experimental protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing a validated analytical method for this compound.

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Hydroxy-2-methylpentanal Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the diastereomeric pairs of 3-Hydroxy-2-methylpentanal, the syn and anti isomers, reveals distinct differences in their nuclear magnetic resonance (NMR) spectra, providing a powerful tool for their differentiation. While infrared (IR) spectroscopy and mass spectrometry (MS) offer valuable functional group information, NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, allows for the definitive assignment of the relative stereochemistry of the C2 and C3 chiral centers.

This compound, an aldol (B89426) adduct formed from the self-condensation of propanal, possesses two stereogenic centers, giving rise to two pairs of enantiomers: (2R, 3S) and (2S, 3R) which constitute the syn diastereomer, and (2R, 3R) and (2S, 3S) which form the anti diastereomer. The spatial arrangement of the methyl group at C2 and the hydroxyl group at C3 dictates the magnetic environment of nearby nuclei, leading to characteristic shifts and coupling constants in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

The key to distinguishing between the syn and anti diastereomers lies in the analysis of the coupling constants between the protons on C2 and C3 (JH2-H3) and the chemical shifts of the protons and carbons in close proximity to the stereocenters.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the coupling constant between the vicinal protons H2 and H3 is diagnostic. Based on the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. For the anti isomer, a larger coupling constant is typically observed due to the anti-periplanar relationship of H2 and H3 in the most stable staggered conformation. Conversely, the syn isomer exhibits a smaller coupling constant, reflecting the gauche relationship of these protons.

¹³C NMR Spectroscopy:

Similarly, the chemical shifts in the ¹³C NMR spectrum are influenced by the stereochemistry. The carbons of the methyl group at C2 and the ethyl group at C3 often show discernible differences in their chemical shifts between the syn and anti isomers due to varying steric interactions.

Below is a summary of typical ¹H and ¹³C NMR data for the syn and anti diastereomers of this compound, compiled from analogous beta-hydroxy aldehyde systems.

Diastereomer Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
synH1 (CHO)~9.7d~2.0
H2~2.5m-
H3~3.8m-
H4 (CH₂)~1.5m-
H5 (CH₃)~0.9t~7.5
C2-CH₃~1.1d~7.0
OHvariablebr s-
antiH1 (CHO)~9.6d~1.5
H2~2.6m-
H3~3.6m-
H4 (CH₂)~1.6m-
H5 (CH₃)~1.0t~7.5
C2-CH₃~1.2d~7.0
OHvariablebr s-
Diastereomer Carbon (¹³C) Chemical Shift (δ, ppm)
synC1 (CHO)~205
C2~50
C3~75
C4~25
C5~10
C2-CH₃~12
antiC1 (CHO)~204
C2~51
C3~73
C4~26
C5~11
C2-CH₃~14

Infrared (IR) Spectroscopy

The IR spectra of both diastereomers are expected to be very similar, as they possess the same functional groups. Key characteristic absorption bands include:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3600 - 3200Strong, Broad
C-H (Aldehyde)Stretching2830 - 2695Medium
C-H (Alkane)Stretching2960 - 2850Strong
C=O (Aldehyde)Stretching1740 - 1720Strong, Sharp

Subtle differences in the position and shape of the O-H stretching band may arise due to variations in intramolecular hydrogen bonding between the hydroxyl group and the aldehyde carbonyl, which is influenced by their relative stereochemistry.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the this compound stereoisomers would likely produce similar fragmentation patterns, making it challenging to distinguish them based solely on their mass spectra. The molecular ion peak (M⁺) at m/z 116 would be expected. Common fragmentation pathways for beta-hydroxy aldehydes include:

  • α-cleavage: Fission of the bond between C2 and C3.

  • Dehydration: Loss of a water molecule (M-18).

  • Loss of the ethyl group: (M-29).

  • Loss of the formyl group: (M-29).

While the primary fragmentation pathways are the same, subtle differences in the relative abundances of certain fragment ions might be observable between the diastereomers, although these are often not pronounced enough for unambiguous identification without careful comparison and potentially derivatization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound stereoisomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 1-5 s

    • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC equipped with a suitable column (e.g., non-polar capillary column). The separated components are then introduced into the mass spectrometer.

  • Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30 - 200.

  • Scan Speed: 1 scan/second.

Visualizing the Stereochemical Relationship and Analysis Workflow

Spectroscopic_Comparison Spectroscopic Comparison of this compound Stereoisomers cluster_stereoisomers Stereoisomers cluster_spectroscopy Spectroscopic Methods cluster_data Experimental Data cluster_analysis Analysis & Comparison syn syn-Diastereomer ((2R,3S) & (2S,3R)) NMR NMR Spectroscopy (¹H & ¹³C) syn->NMR IR IR Spectroscopy syn->IR MS Mass Spectrometry syn->MS anti anti-Diastereomer ((2R,3R) & (2S,3S)) anti->NMR anti->IR anti->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) IR->IR_data MS_data Mass-to-Charge Ratios (m/z) MS->MS_data Stereochem Stereochemical Assignment NMR_data->Stereochem IR_data->Stereochem Functional Group Confirmation MS_data->Stereochem Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic comparison and stereochemical assignment of this compound diastereomers.

A Comparative Analysis of Propanal Aldol Condensation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

The aldol (B89426) condensation of propanal is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy aldehydes or their dehydrated α,β-unsaturated counterparts.[1] The reaction's outcome, including product yield and selectivity, is highly dependent on the chosen experimental conditions. This guide provides a comparative overview of various catalytic systems and conditions for the self-condensation of propanal, supported by experimental data to inform researchers in catalyst selection and process optimization.

The reaction can be catalyzed by either acids or bases.[1][2] In base-catalyzed reactions, a hydroxide (B78521) ion typically deprotonates the α-carbon of propanal, creating a nucleophilic enolate ion.[3][4] This enolate then attacks the carbonyl carbon of a second propanal molecule.[3][4] Subsequent protonation yields the aldol addition product, 3-hydroxy-2-methylpentanal.[5] Under heating or stronger basic conditions, this aldol product readily dehydrates to form the more stable, conjugated product, 2-methyl-2-pentenal (B83557).[3][6][7] Acid-catalyzed condensation proceeds through an enol intermediate.[1][8]

Performance Comparison of Catalytic Systems

The efficiency of propanal aldol condensation is significantly influenced by the catalyst, solvent, and temperature. Below is a summary of performance data from studies utilizing different catalytic approaches.

Catalyst SystemSolventTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to 2-methyl-2-pentenal (%)Reference
Activated Hydrotalcite (Mg/Al = 3.5)Solvent-free100109799[9]
Strong Anion-Exchange ResinAqueous Media3519795[10]
Weak Anion-Exchange ResinAqueous Media352489.9Lower than strong resin[10][11]

The data indicates that heterogeneous catalysts, such as activated hydrotalcite and anion-exchange resins, can achieve high conversion and selectivity. Notably, the strong anion-exchange resin operates effectively at a much lower temperature (35°C) and shorter reaction time (1 h) compared to the hydrotalcite catalyst, which requires 100°C and 10 hours under solvent-free conditions.[9][10] The choice between these systems may depend on factors such as energy costs, desired reaction speed, and catalyst reusability.

Experimental Workflow and Key Pathways

The logical flow of a typical aldol condensation experiment, from setup to product analysis, is crucial for reproducibility. The following diagram illustrates a generalized workflow.

G start Start setup Reaction Setup: Propanal, Catalyst, Solvent start->setup reaction Controlled Heating & Stirring setup->reaction monitor Monitor Progress (e.g., TLC, GC) reaction->monitor monitor->reaction Continue Reaction workup Reaction Quench & Workup (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Distillation / Chromatography) workup->purify analyze Product Characterization (NMR, GC-MS, IR) purify->analyze end_node End analyze->end_node

Caption: Generalized workflow for a propanal aldol condensation experiment.

The reaction mechanism itself can be visualized to understand the key chemical transformations.

G propanal1 Propanal enolate Enolate Ion (Nucleophile) propanal1->enolate + Base (-H+) alkoxide Alkoxide Intermediate enolate->alkoxide propanal2 Propanal (Electrophile) propanal2->alkoxide Nucleophilic Attack aldol_add Aldol Addition Product (this compound) alkoxide->aldol_add + H2O aldol_cond Aldol Condensation Product (2-methyl-2-pentenal) aldol_add->aldol_cond - H2O (Dehydration)

Caption: Key intermediates in the base-catalyzed propanal aldol condensation pathway.

Experimental Protocols

Below are representative protocols for base-catalyzed and acid-catalyzed aldol condensations of propanal. These are generalized methodologies and may require optimization for specific catalysts and scales.

Protocol 1: Base-Catalyzed Self-Condensation of Propanal

This protocol is based on the general principles of base-catalyzed aldol reactions, which utilize a base to generate a reactive enolate.[4][7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen solvent (e.g., water, ethanol) or proceed solvent-free. If using a solid catalyst like an anion-exchange resin, add it to the flask.[10]

  • Reagent Addition: Add propanal to the flask. While stirring, slowly add the base catalyst (e.g., a dilute aqueous solution of NaOH or a solid resin) to the reaction mixture.[6] The formation of the enolate is often the initial step.[3]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 35°C for resin catalysts, or higher for other systems) with continuous stirring.[10] The reaction temperature can be a critical factor in determining whether the aldol addition or the condensation product is favored.[12]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or the desired conversion is reached.

  • Workup: Cool the reaction mixture to room temperature. If a liquid base was used, neutralize it with a dilute acid. If a solid catalyst was used, remove it by filtration. Transfer the mixture to a separatory funnel and perform an aqueous workup, typically by extracting the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.

  • Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation or column chromatography to isolate the this compound or 2-methyl-2-pentenal.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Protocol 2: Acid-Catalyzed Self-Condensation of Propanal

This protocol follows the mechanism of acid-catalyzed aldol reactions, which proceed via an enol intermediate.[1][8]

  • Reaction Setup: In a similar setup to the base-catalyzed reaction, add propanal and the chosen solvent (if any) to a round-bottom flask.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to the stirring solution. The first step involves the protonation of the carbonyl oxygen.[8]

  • Reaction Conditions: Stir the mixture at the desired temperature. The acid catalyzes the tautomerization of the protonated aldehyde to its enol form, which then acts as the nucleophile.[1]

  • Monitoring, Workup, and Purification: Follow steps 4-7 from the base-catalyzed protocol. The workup will involve neutralizing the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution) before extraction.

References

A Comparative Guide to the Cross-Aldol Condensation of Propanal with Various Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-aldol condensation is a powerful C-C bond-forming reaction in organic synthesis, enabling the construction of complex molecules from simpler carbonyl precursors. This guide provides a comparative analysis of the cross-aldol condensation of propanal with a selection of other aldehydes, offering insights into reaction outcomes and strategic considerations for achieving desired product selectivity. The information presented is supported by experimental data from the scientific literature.

Performance Comparison

The success of a cross-aldol condensation involving propanal is highly dependent on the structure of the aldehyde reaction partner and the chosen reaction conditions. A key challenge is controlling the product distribution, as both propanal and many of its potential partners possess α-hydrogens, leading to the possibility of self-condensation and the formation of multiple cross-aldol products.[1][2]

Strategies to achieve selectivity include using a non-enolizable aldehyde as the reaction partner or employing a directed aldol (B89426) reaction approach where one enolate is pre-formed.[1] The following table summarizes the outcomes of the cross-aldol condensation of propanal with formaldehyde, acetaldehyde, isobutyraldehyde, and benzaldehyde, highlighting the varying degrees of success in achieving the desired cross-aldol product.

Aldehyde PartnerReaction ConditionsPropanal Conversion (%)Selectivity for Cross-Aldol Product (%)Key Observations & Challenges
Formaldehyde Strong anion-exchange resin, 35 °C, 7 h80.472.4Formaldehyde is non-enolizable, which simplifies the product mixture. The main product is 3-hydroxy-2-methyl-2-hydroxymethylpropanal.[3]
Acetaldehyde Dilute NaOHMixture of 4 productsLowBoth aldehydes are enolizable, leading to two self-condensation and two cross-condensation products, making this a low-selectivity reaction under standard basic conditions.[1][2]
Isobutyraldehyde L-proline (20 mol%), DMF, 4 °C, 20 hHigh (product yield of 82%)High (24:1 anti:syn)The use of an organocatalyst like L-proline allows for high yield and diastereoselectivity of the cross-aldol product.[4]
Benzaldehyde NaOH, ethanolModerate to High (estimated)GoodBenzaldehyde is non-enolizable, favoring the formation of the cross-aldol product. Yields for similar reactions are reported to be in the range of 50-55% due to some self-condensation of propanal.[5]

Experimental Protocols

A general procedure for a base-catalyzed cross-aldol condensation can be adapted for different aldehyde partners. For reactions involving an enolizable aldehyde partner, careful control of reaction conditions, such as the slow addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base, is crucial to minimize self-condensation.[1]

General Experimental Protocol: Base-Catalyzed Cross-Aldol Condensation of Propanal

This protocol is a generalized procedure and may require optimization for specific aldehyde partners.

Materials:

  • Propanal

  • Partner Aldehyde (e.g., Benzaldehyde)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (dilute, for neutralization)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the non-enolizable aldehyde (1.0 equivalent) in 95% ethanol.

  • Prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it to the aldehyde solution.

  • Cool the mixture in an ice bath.

  • Slowly add propanal (1.0 equivalent) dropwise to the stirred mixture over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

The base-catalyzed cross-aldol condensation proceeds through the formation of a propanal enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the partner aldehyde. This is followed by protonation to yield the β-hydroxy aldehyde, which may then dehydrate to form an α,β-unsaturated aldehyde.[6]

G Base-Catalyzed Cross-Aldol Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Propanal Propanal Propanal_Enolate Propanal Enolate (Nucleophile) Propanal->Propanal_Enolate + Base (-H₂O) Base Base Alkoxide_Intermediate Alkoxide Intermediate Propanal_Enolate->Alkoxide_Intermediate + Partner Aldehyde Partner_Aldehyde Partner Aldehyde (Electrophile) Beta_Hydroxy_Aldehyde β-Hydroxy Aldehyde Alkoxide_Intermediate->Beta_Hydroxy_Aldehyde + H₂O (-Base) Final_Product α,β-Unsaturated Aldehyde Beta_Hydroxy_Aldehyde->Final_Product - H₂O (Heat/Base) G Workflow for Selective Cross-Aldol Condensation start Start: Select Aldehyde Partner for Propanal decision Is the partner aldehyde enolizable? start->decision non_enolizable Use standard base-catalyzed protocol with slow addition of propanal decision->non_enolizable No enolizable Consider a Directed Aldol Reaction decision->enolizable Yes product Desired Cross-Aldol Product non_enolizable->product lda_protocol Pre-form propanal enolate with LDA at low temperature, then add the partner aldehyde enolizable->lda_protocol lda_protocol->product

References

A Comparative Analysis of Propanal and Butanal Reactivity in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The choice of the starting aldehyde significantly influences the reaction's kinetics, yield, and product distribution. This guide provides an objective comparison of the reactivity of two common aliphatic aldehydes, propanal and butanal, in aldol condensation reactions, supported by available experimental data and theoretical principles.

Theoretical Reactivity Profile

From a theoretical standpoint, propanal is expected to be more reactive than butanal in aldol condensation reactions. This difference in reactivity can be attributed to two primary factors:

  • Steric Hindrance: The carbonyl carbon is the electrophilic center in the aldol reaction. Propanal possesses an ethyl group attached to the carbonyl, while butanal has a larger propyl group. The bulkier propyl group in butanal creates greater steric hindrance around the carbonyl carbon, making it more difficult for the enolate nucleophile to attack. This increased steric hindrance leads to a slower reaction rate for butanal compared to propanal.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The propyl group in butanal has a slightly stronger positive inductive effect (+I) than the ethyl group in propanal. This increased electron-donating character reduces the partial positive charge on the carbonyl carbon of butanal, making it a less potent electrophile compared to propanal. A more electrophilic carbonyl carbon enhances the rate of nucleophilic attack by the enolate.

A kinetic study on acid-catalyzed aldol condensation of aliphatic aldehydes supports this theoretical assessment, demonstrating that reaction rate constants generally decrease with increasing alkyl chain length.[1]

Experimental Data Summary

AldehydeCatalyst SystemTemperature (°C)Reaction TimeConversion (%)Product Yield (%)Selectivity (%)ProductReference
Propanal Strong anion-exchange resin351 h97-952-Methyl-2-pentenalN/A
Butanal Dimethylammonium acetate11595 min-93.94-2-Ethyl-2-hexenalN/A

Experimental Protocol for a Comparative Reactivity Study

To facilitate a direct and objective comparison of propanal and butanal reactivity, the following standardized experimental protocol is proposed. This protocol is designed to monitor reaction progress and determine key performance indicators such as conversion, yield, and selectivity under identical conditions.

Objective: To compare the reaction rate and product yield of the base-catalyzed self-condensation of propanal and butanal.

Materials:

  • Propanal (freshly distilled)

  • Butanal (freshly distilled)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In two identical, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures.

    • Flask A (Propanal): Add 10 mmol of freshly distilled propanal and 1 mmol of an internal standard (e.g., dodecane) to 20 mL of anhydrous ethanol.

    • Flask B (Butanal): Add 10 mmol of freshly distilled butanal and 1 mmol of the same internal standard to 20 mL of anhydrous ethanol.

  • Initiation: To each flask, add 1 mL of a 1 M ethanolic solution of sodium hydroxide while stirring vigorously at room temperature (25 °C). Start a timer immediately after the addition of the base.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing 0.5 mL of 1 M HCl.

  • Work-up of Aliquots: To each quenched aliquot, add 1 mL of diethyl ether and 1 mL of water. Shake well and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer of each aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting aldehyde and the aldol condensation product.

  • Data Analysis:

    • Calculate the conversion of the starting aldehyde at each time point.

    • Calculate the yield of the aldol condensation product at each time point.

    • Plot conversion versus time and yield versus time for both propanal and butanal to compare their reaction rates.

    • After a predetermined reaction time (e.g., 24 hours), perform a final work-up of the entire reaction mixture to isolate the product and determine the final isolated yield and selectivity.

Visualizing the Aldol Condensation Pathway

The following diagrams illustrate the general mechanism of a base-catalyzed aldol condensation and the logical workflow for the proposed comparative experiment.

Aldol_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration (Condensation) Aldehyde R-CH2-CHO Enolate [R-CH-CHO]- (Enolate) Aldehyde->Enolate Deprotonation Base Base (OH-) Water H2O Enolate2 Enolate Another_Aldehyde R-CH2-CHO Alkoxide β-Alkoxy Aldehyde Another_Aldehyde->Alkoxide Alkoxide2 β-Alkoxy Aldehyde Enolate2->Another_Aldehyde C-C Bond Formation Water2 H2O Aldol_Product β-Hydroxy Aldehyde (Aldol Addition Product) Aldol_Product2 β-Hydroxy Aldehyde Alkoxide2->Aldol_Product Protonation Final_Product α,β-Unsaturated Aldehyde (Aldol Condensation Product) Aldol_Product2->Final_Product Elimination Heat_Base Heat, Base Water3 H2O

Caption: General mechanism of a base-catalyzed aldol condensation.

Experimental_Workflow start Start prep Prepare Reaction Mixtures (Propanal & Butanal) start->prep initiate Initiate Reactions with Base prep->initiate monitor Monitor Reactions via Aliquots initiate->monitor quench Quench Aliquots monitor->quench workup Work-up Aliquots quench->workup analyze Analyze by GC/HPLC workup->analyze data Calculate Conversion & Yield analyze->data compare Compare Reactivity Profiles data->compare end End compare->end

Caption: Experimental workflow for comparing propanal and butanal reactivity.

Conclusion

Based on fundamental chemical principles of sterics and electronics, propanal is anticipated to exhibit greater reactivity in aldol condensation reactions compared to butanal. While direct comparative quantitative data is scarce, the provided experimental protocol offers a robust framework for researchers to conduct a definitive side-by-side analysis. Such a study would provide valuable empirical data to complement the theoretical understanding and aid in the strategic selection of aldehydes for the synthesis of target molecules in pharmaceutical and chemical research.

References

A Comparative Guide to Green Chemistry Approaches for 3-Hydroxy-2-methylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-hydroxy-2-methylpentanal, a key intermediate in the production of various fine chemicals and pharmaceuticals, has traditionally relied on methods that are effective but pose environmental concerns. The increasing emphasis on sustainable chemical manufacturing has spurred the development of greener alternatives. This guide provides an objective comparison of traditional and green chemistry approaches to the synthesis of this compound, focusing on quantitative performance data, detailed experimental protocols, and the underlying principles of each method.

The primary route to this compound is the aldol (B89426) self-condensation of propanal. The key difference between the traditional and greener approaches lies in the choice of catalyst and reaction conditions.

Performance Comparison

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound from propanal. It is important to note that in many cases, the reaction is followed by a dehydration step to yield 2-methyl-2-pentenal (B83557). The data presented here focuses on the initial aldol addition product where available, but selectivity for the dehydrated product is also included as it is a common outcome.

Catalyst SystemMethodCatalyst LoadingSolventTemperature (°C)Time (h)Propanal Conversion (%)Selectivity to this compound / 2-methyl-2-pentenal (%)Key Green Metrics
Sodium Hydroxide (B78521) (NaOH) Traditional Homogeneous CatalysisStoichiometricAqueous/OrganicNot specifiedNot specified~9986 (to 2-methyl-2-pentenal)[1]High conversion but uses a corrosive catalyst in large amounts, leading to significant salt waste generation.
Activated Hydrotalcite Green Heterogeneous Catalysis0.1 g per 10 ml propanalSolvent-free100109799 (to 2-methyl-2-pentenal)Avoids the use of solvents, the catalyst is reusable (up to six times without significant loss of activity), and it minimizes waste.[1]
L-proline Green OrganocatalysisCatalytic amountNot specifiedNot specifiedNot specified~80Not specifiedUtilizes a biodegradable and non-toxic organocatalyst.
Anion-Exchange Resin Green Heterogeneous Catalysis0.4 g/mLAqueous3519795 (to 2-methyl-2-pentenal)[2]The catalyst is easily separable and can be recycled. The reaction is conducted in water at a low temperature.

Logical Workflow for Synthesis Approach Evaluation

The following diagram illustrates the decision-making process and workflow for comparing different synthesis routes for this compound, emphasizing the integration of green chemistry principles.

Workflow for Comparing Synthesis Routes of this compound start Start: Define Synthesis Target (this compound) traditional Traditional Approach: Homogeneous Base Catalysis (NaOH/KOH) start->traditional Conventional Method green Green Chemistry Approaches start->green Sustainable Alternatives data_collection Data Collection: - Yield - Selectivity - Reaction Conditions - Catalyst Reusability - Waste Generation traditional->data_collection heterogeneous Heterogeneous Catalysis (e.g., Hydrotalcite) green->heterogeneous organo Organocatalysis (e.g., L-proline) green->organo solvent_free Solvent-Free Conditions heterogeneous->solvent_free heterogeneous->data_collection aqueous Aqueous Media organo->aqueous organo->data_collection solvent_free->data_collection aqueous->data_collection comparison Comparative Analysis: - Atom Economy - E-Factor - Process Safety - Cost-Effectiveness data_collection->comparison selection Optimal Synthesis Route Selection comparison->selection

Caption: Workflow for evaluating synthesis routes.

Experimental Protocols

Traditional Synthesis using Sodium Hydroxide (NaOH)

This protocol is a general representation of the conventional industrial process.

Materials:

  • Propanal

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., ethanol)

  • Hydrochloric acid (for neutralization)

  • Distillation apparatus

Procedure:

  • Propanal is dissolved in an appropriate organic solvent in a reaction vessel.

  • A stoichiometric amount of aqueous sodium hydroxide solution is added dropwise to the propanal solution with vigorous stirring.

  • The reaction temperature is typically maintained at a specific level, often with cooling, to control the exothermic reaction.

  • After the reaction is complete (monitored by techniques like GC), the mixture is neutralized with hydrochloric acid.

  • The resulting salt is removed by washing with water.

  • The organic layer is separated, and the product, this compound, is purified by distillation. A subsequent dehydration step to 2-methyl-2-pentenal can be induced by heating.

Green Synthesis using Activated Hydrotalcite (Solvent-Free)

This protocol is based on the findings for a solvent-free aldol condensation.

Materials:

  • Propanal

  • Activated hydrotalcite (Mg-Al) catalyst

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • The hydrotalcite catalyst is activated by calcination at high temperatures (e.g., 450-500°C) prior to use.

  • Propanal (e.g., 10 mL) and the activated hydrotalcite catalyst (e.g., 0.1 g) are added to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The reaction mixture is heated to 100°C with vigorous stirring.

  • The reaction is allowed to proceed for 10 hours.

  • After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.

  • The liquid product, primarily 2-methyl-2-pentenal due to in-situ dehydration at this temperature, can be purified by distillation. The catalyst can be washed, dried, and reused.

Green Synthesis using L-proline

This protocol outlines a general procedure for an L-proline-catalyzed aldol reaction.

Materials:

  • Propanal

  • L-proline

  • Solvent (e.g., DMSO, or in some cases, water or solvent-free)

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Propanal and a catalytic amount of L-proline (e.g., 10-30 mol%) are mixed in a reaction vessel.

  • If a solvent is used, it is added to the mixture. For a solvent-free approach, the reactants are mixed directly.

  • The reaction is stirred at a specific temperature (often ambient temperature) for a designated period.

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the product is typically isolated by direct purification (e.g., column chromatography) to separate the product from the catalyst and any unreacted starting material.

Conclusion

The evaluation of different synthetic approaches for this compound highlights a clear trend towards greener and more sustainable methods. While the traditional NaOH-catalyzed process is effective in terms of conversion, it suffers from significant environmental drawbacks, primarily the use of a corrosive reagent and the production of salt waste.

In contrast, green alternatives offer substantial improvements. The use of a heterogeneous catalyst like activated hydrotalcite in a solvent-free system demonstrates high conversion and selectivity, with the added benefit of catalyst reusability. Similarly, organocatalysis with L-proline provides a biodegradable and non-toxic option. The use of anion-exchange resins in aqueous media also presents a promising green route with high efficiency at mild conditions.

For researchers, scientists, and drug development professionals, the choice of synthetic route will depend on a balance of factors including yield, selectivity, cost, and environmental impact. The data and protocols presented in this guide provide a foundation for making informed decisions that align with the principles of green chemistry.

References

literature review of 3-Hydroxy-2-methylpentanal synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Synthesis Methods for 3-Hydroxy-2-methylpentanal

This compound (C₆H₁₂O₂), a beta-hydroxy aldehyde, is a valuable intermediate in organic synthesis.[1][2] Its structure contains two stereogenic centers, meaning it can exist as four distinct stereoisomers.[1] The development of stereoselective synthesis methods is therefore crucial for applications where specific enantiomers or diastereomers are required, particularly in the fields of pharmaceuticals and fragrance development.[1][2]

This guide compares the primary methods for synthesizing this compound, focusing on the classical aldol (B89426) condensation and modern asymmetric approaches that provide stereochemical control.

Comparison of Key Synthesis Methods

The most direct route to this compound is the aldol condensation of propanal. While effective for producing the molecular backbone, the classical approach lacks stereocontrol, yielding a mixture of isomers. Modern organocatalytic methods have emerged as powerful tools for achieving high stereoselectivity.

Method/CatalystStarting MaterialProduct Stereoisomer(s)SolventTemperature (°C)Yield (%)Stereoselectivity (ee/dr)
Base-Catalyzed Aldol PropanalMixture of 4 stereoisomersVariesVariesQuantitative (can be)Not selective
L-Proline PropanalPredominantly (2S,3S)DMSO4up to 80%Moderate ee
Imidazolidinone PropanalSpecific β-hydroxy aldehydesVariesLowHighHigh ee/dr

Logical Workflow of Synthesis Strategies

The following diagram illustrates the strategic choices in synthesizing this compound, branching from the target molecule to the general methods and their stereochemical outcomes.

G cluster_approaches Synthetic Approaches cluster_classical_methods cluster_asymmetric_methods Target This compound Classical Classical Synthesis Target->Classical Asymmetric Asymmetric Synthesis Target->Asymmetric Aldol Aldol Self-Condensation (Propanal) Classical->Aldol Organo Organocatalysis Asymmetric->Organo Mixture Mixture of Stereoisomers Aldol->Mixture Proline L-Proline Catalysis Organo->Proline Imid Imidazolidinone Catalysis Organo->Imid Stereo Specific Stereoisomers (High ee / dr) Proline->Stereo Imid->Stereo

Caption: Comparison of synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the organocatalytic and a general highly selective boron-mediated aldol reaction.

L-Proline Catalyzed Asymmetric Aldol Condensation

This protocol describes the organocatalyzed self-condensation of propanal to selectively form the (2S,3S)-isomer of this compound.[1][3]

Materials:

  • Propanal

  • L-Proline (catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., ice-water bath)

  • Standard workup reagents (e.g., water, ethyl acetate, brine)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried round-bottom flask is charged with L-proline (typically 10-30 mol%).

  • The flask is placed under an inert atmosphere and anhydrous DMSO is added to dissolve the catalyst.

  • The resulting solution is cooled to the desired temperature (e.g., 4 °C) using a cooling bath.

  • Propanal is added dropwise to the stirred catalyst solution over a period of 15-30 minutes.

  • The reaction is stirred at 4 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous mixture is extracted several times with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired this compound.

Representative Boron-Mediated Asymmetric Aldol Reaction

While not specifically documented for this compound self-condensation in the initial search, the boron-mediated aldol reaction is a benchmark for achieving high diastereoselectivity and enantioselectivity in the synthesis of β-hydroxy carbonyl compounds. The following is a general protocol adapted from established procedures for similar transformations.[4]

Materials:

  • Chiral boron reagent (e.g., (Ipc)₂BCl or (Ipc)₂BOTf)

  • A suitable ketone or N-acyl oxazolidinone as the enolate precursor

  • An aldehyde (e.g., propanal)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous ethereal solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Oxidative workup reagents (e.g., methanol, buffered hydrogen peroxide)

Procedure:

  • A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, thermometer, and an inert atmosphere line.

  • The enolate precursor (e.g., a propionyl-substituted oxazolidinone) is dissolved in the anhydrous solvent and the solution is cooled to 0 °C or -78 °C.

  • The boron reagent (e.g., (+)-B-chlorodiisopinocampheylborane) is added, followed by the dropwise addition of the tertiary amine base to generate the chiral boron enolate in situ. The mixture is stirred for 1-2 hours.

  • The reaction is cooled to -78 °C. The aldehyde (propanal) is then added dropwise, ensuring the internal temperature remains below -75 °C.

  • The mixture is stirred at -78 °C for several hours. Reaction progress is monitored by TLC.

  • For the workup, the reaction is quenched at low temperature by adding methanol, followed by a pH 7 buffer and hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred until the oxidation is complete.

  • The layers are separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash chromatography to isolate the highly stereochemically enriched aldol adduct.

References

A Comparative Guide to Catalyst Performance in Propanal Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol (B89426) condensation of propanal is a critical C-C bond-forming reaction in organic synthesis, leading to the formation of valuable intermediates such as 2-methyl-2-pentenal (B83557), a precursor for various fine chemicals and pharmaceuticals. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of several key heterogeneous catalysts for propanal condensation, supported by experimental data, to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The following tables summarize the catalytic performance of anion-exchange resins, hydrotalcites, and zeolites in the self-condensation of propanal. The primary products are typically 2-methyl-2-pentenal, formed through dehydration of the initial aldol adduct, and other condensation products.

Table 1: Anion-Exchange Resin Catalyzed Propanal Condensation
CatalystPropanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reaction ConditionsReference
Strong Anion-Exchange Resin979535 °C, 1 h, 0.4 g/mL resin in aqueous media[1]
Weak Anion-Exchange ResinLower than strong resinLower than strong resin35 °C, aqueous media[1]
Anion-Exchange Resin-93.54 (Yield)30 °C, 2 h, Benzene as solvent
Table 2: Hydrotalcite Catalyzed Propanal Condensation
CatalystPropanal Conversion (%)Selectivity to 2-Methyl-2-pentenal (%)Reaction ConditionsReference
Activated Hydrotalcite (Mg/Al = 3.5)9799100 °C, 10 h, Solvent-free
Mg-Al Hydrotalcite57.7851.23 (to methacrolein (B123484) in cross-condensation with formaldehyde)-[2][3]
Ni-Al Hydrotalcite53.4635.46 (to methacrolein in cross-condensation with formaldehyde)-[2][3]
Cu-Fe Hydrotalcite-43.48 (Yield of 5-hydroxy-4-methylheptan-3-one in cross-condensation with pentan-3-one)40 °C, Reflux in DCM[4]
Table 3: Zeolite Catalyzed Propanal Condensation
CatalystPropanal Conversion (%)Selectivity to Aldol Dimer (%)Reaction ConditionsReference
Alkali metal-grafted USY Zeolites-Most selective towards aldol dimerGas-phase[5]
Cesium-exchanged X Zeolite (Cs-X)--Gas-phase[5]

Note: Direct comparison between catalysts is challenging due to varying reaction conditions across different studies. The data presented should be considered in the context of the specific experimental setup.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of typical experimental procedures for catalyst synthesis and propanal condensation reactions.

Synthesis of Mg-Al Hydrotalcite Catalyst

A common method for synthesizing Mg-Al hydrotalcites is co-precipitation.[2]

  • Preparation of Solutions:

    • Solution A: Dissolve magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in deionized water. The molar ratio of Mg to Al is typically between 2 and 4.

    • Solution B: Dissolve sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃) in deionized water.

  • Co-precipitation:

    • Slowly add Solution B to Solution A with vigorous stirring, maintaining a constant pH (typically between 8 and 10) and temperature (e.g., 60 °C).

    • Age the resulting precipitate in the mother liquor at an elevated temperature (e.g., 65 °C) for several hours to improve crystallinity.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with hot deionized water until the filtrate is neutral (pH 7).

    • Dry the solid in an oven at a specific temperature (e.g., 80 °C) for an extended period (e.g., 15 hours).

  • Activation:

    • Calcination: Heat the dried hydrotalcite in a furnace under a flow of air at a high temperature (e.g., 450-723 K) for several hours to obtain the mixed metal oxide.

    • Rehydration (optional): The calcined material can be rehydrated by exposure to water vapor to regenerate the layered structure with enhanced basic properties.

Propanal Condensation Reaction Procedure (General)

The following is a generalized procedure for a liquid-phase propanal condensation reaction.

  • Reactor Setup:

    • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a port for sampling is typically used. For reactions under pressure, a stirred batch autoclave reactor is employed.

  • Reaction Mixture:

    • Charge the reactor with propanal and the catalyst. The reaction can be run solvent-free or in a suitable solvent (e.g., water, toluene, benzene).

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature (e.g., 30-100 °C) with constant stirring.

    • Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them using gas chromatography (GC) or GC-mass spectrometry (GC-MS).

  • Product Analysis:

    • After the reaction, cool the mixture and separate the catalyst by filtration.

    • Analyze the liquid product mixture by GC to determine the conversion of propanal and the selectivity towards 2-methyl-2-pentenal and other products. The identity of the products is typically confirmed by GC-MS and NMR.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental processes can provide a clearer understanding of the underlying chemistry and methodology.

Propanal_Condensation_Pathway Propanal_1 Propanal Enolate Enolate Intermediate Propanal_1->Enolate Deprotonation Propanal_2 Propanal Aldol_Adduct 3-Hydroxy-2-methylpentanal (Aldol Adduct) Propanal_2->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Product 2-Methyl-2-pentenal Aldol_Adduct->Product Dehydration Catalyst Base Catalyst Catalyst->Enolate

Propanal self-condensation reaction pathway.

The above diagram illustrates the base-catalyzed self-condensation of propanal. The reaction proceeds through the formation of an enolate intermediate, followed by a nucleophilic attack on a second propanal molecule to form the aldol adduct. Subsequent dehydration yields the final product, 2-methyl-2-pentenal.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Condensation Reaction cluster_analysis Product Analysis Synthesis Catalyst Synthesis (e.g., Co-precipitation) Drying Drying Synthesis->Drying Activation Activation (e.g., Calcination) Drying->Activation Reactants Charge Reactor with Propanal & Catalyst Activation->Reactants Reaction_Conditions Set Temperature & Stirring Reactants->Reaction_Conditions Monitoring Monitor Reaction (e.g., GC) Reaction_Conditions->Monitoring Separation Catalyst Separation (Filtration) Monitoring->Separation Analysis Product Analysis (GC, GC-MS, NMR) Separation->Analysis

References

analysis of byproducts in different 3-Hydroxy-2-methylpentanal synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Byproducts in Different Synthesis Routes of 3-Hydroxy-2-methylpentanal

For researchers and professionals in drug development and chemical synthesis, understanding and controlling byproduct formation is critical for ensuring product purity, optimizing reaction yields, and maintaining process safety. This guide provides a comparative analysis of byproducts generated during the synthesis of this compound, a versatile intermediate in organic synthesis, via various reported routes.[1][2]

Principal Synthesis Routes and Associated Byproducts

The primary method for synthesizing this compound is the aldol (B89426) addition of propanal.[1][3] Variations in catalysts and reaction conditions lead to different byproduct profiles.

Base-Catalyzed Aldol Addition

This is a classic and straightforward method for forming this compound. The reaction involves the self-condensation of propanal in the presence of a base.

Common Byproducts:

  • 2-Methyl-2-pentenal: This is the most significant byproduct, formed through the dehydration (elimination of a water molecule) of this compound.[1][4] This process is particularly favored by heat.[4]

  • Higher-Order Condensation Products: The reaction can continue beyond the initial aldol addition, leading to the formation of larger oligomeric structures.[1]

  • Cannizzaro Reaction Products: Although propanal has alpha-hydrogens, under strongly basic conditions, a competing Cannizzaro reaction can occur, leading to the disproportionation of propanal into propanol (B110389) and propionate.

  • Cyclic Acetals/Dimers: Intermolecular reactions between the hydroxyl group of one molecule and the aldehyde group of another can form hemiacetals, which can then lead to cyclic acetals and other dimeric structures.[1]

Tertiary Amine-Catalyzed Synthesis

This route is employed in industrial settings for aldol condensations. While it can offer increased selectivity compared to strongly alkaline catalysts, it introduces a unique set of byproducts.[5]

Common Byproducts:

  • Amine Salts: The tertiary amine catalyst can react with acidic impurities present in the starting materials (e.g., formic acid in formaldehyde, if used as a co-reactant) or with organic acids generated during the process via the Cannizzaro reaction.[5] These amine salts can be problematic as they are difficult to separate from the product by distillation and can poison catalysts in subsequent hydrogenation steps.[5]

  • 2-Methyl-2-pentenal: Similar to the base-catalyzed route, the aldol condensation product can form via dehydration.

Comparison of Byproducts

The following table summarizes the key byproducts associated with the two main synthesis routes for this compound.

ByproductBase-Catalyzed RouteTertiary Amine-Catalyzed RouteNotes
2-Methyl-2-pentenalMajorPresentThe primary condensation byproduct, formed via dehydration of the desired product.[4]
Amine SaltsAbsentMajorFormed from the reaction of the amine catalyst with acidic impurities; difficult to remove by distillation.[5]
Higher-Order ProductsPossiblePossibleFormation of oligomers and larger molecules can occur.[1]
Cannizzaro ProductsPossiblePossibleDisproportionation of the aldehyde starting material can lead to corresponding alcohols and carboxylates.[5]
Cyclic Acetals/DimersPossiblePossibleResult from intermolecular reactions between product molecules.[1]

Experimental Protocols

1. Historical Synthesis (Base-Catalyzed)

This method was first described by August Thalberg in 1898.[4]

  • Reaction: Propionaldehyde (propanal) is reacted with an aqueous solution of potassium carbonate.

  • Conditions: The reaction is carried out without explicit temperature control.

  • Purification: The primary product, this compound, is separated from the main byproduct, 2-Methyl-2-pentenal, via fractional distillation.[4]

2. Tertiary Amine-Catalyzed Synthesis and Purification

This protocol is based on methodologies described in patent literature for producing hydroxy aldehydes.[5]

  • Reaction: Formaldehyde and another aldehyde (in this case, propanal would be the self-condensing partner) are reacted in the presence of a tertiary amine catalyst (e.g., triethylamine).

  • Byproduct Removal: After the reaction, the resulting stream containing the hydroxy aldehyde and amine salts is treated with an alkaline additive. This step is designed to break down the amine salts, facilitating their removal.

  • Purification: The mixture is then purified, typically by distillation, to separate the desired this compound from the now-separable catalyst residues and other byproducts.[5]

Analytical Methods for Byproduct Identification

The identification and quantification of byproducts are typically achieved using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC/MS) is particularly effective for separating and identifying volatile components in the reaction mixture.[6] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structures of the main product and impurities.[1][7]

Visualizing the Synthesis and Byproduct Formation

Aldol_Addition_Byproduct cluster_start Starting Material cluster_reaction Base-Catalyzed Reaction cluster_products Products Propanal_1 Propanal Reaction_Step Aldol Addition (Base Catalyst, e.g., K2CO3) Propanal_1->Reaction_Step Propanal_2 Propanal Propanal_2->Reaction_Step Main_Product This compound Reaction_Step->Main_Product Main Pathway Byproduct 2-Methyl-2-pentenal Main_Product->Byproduct Dehydration (-H2O) (e.g., with heat)

Caption: Base-catalyzed synthesis of this compound and its primary dehydration byproduct.

Amine_Catalyzed_Byproducts Start Propanal + Tertiary Amine Catalyst Aldol_Reaction Aldol Reaction Start->Aldol_Reaction Side_Reaction Salt Formation Start->Side_Reaction Acid_Impurity Acidic Impurities (e.g., Formic Acid) Acid_Impurity->Side_Reaction Product_Stream Crude Product Stream: This compound + Amine Salts Aldol_Reaction->Product_Stream Side_Reaction->Product_Stream

Caption: Formation of amine salt byproducts in tertiary amine-catalyzed aldol reactions.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-methylpentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy-2-methylpentanal (CAS No. 615-30-5), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural, step-by-step guidelines.

I. Immediate Safety and Hazard Assessment

This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE). Before beginning any disposal procedure, ensure you are familiar with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Classification:

Hazard StatementGHS Classification
H227: Combustible liquidFlammable liquids (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]
Hand Protection Nitrile or other chemically resistant gloves.[2]
Skin and Body Protection Standard laboratory coat to protect skin and clothing.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[2]

  • Carefully collect the absorbed material into a sealable, compatible container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the immediate area.

  • Contact your institution's EHS department or emergency response team for guidance.

III. Disposal Procedures

Drain disposal of this compound is strictly prohibited.[4][5] All waste containing this chemical must be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Segregation: Do not mix this compound waste with other waste streams, particularly strong bases, acids, and oxidizing agents, to prevent hazardous reactions.[2]

  • Containerization:

    • Liquid Waste: Collect pure this compound, reaction mixtures, and aqueous solutions containing this chemical in a designated, compatible, and tightly sealed hazardous waste container.[2][6] The original container may be used if it is in good condition.[4] Ensure liquid waste containers are placed in secondary containment to prevent spills.[2][7]

    • Solid Waste: Dispose of contaminated materials such as pipette tips, gloves, and absorbent paper in a designated solid chemical waste container.[2] This may require double-bagging in clear plastic bags before placing them inside a labeled pail.[2]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2][6] Do not use abbreviations or chemical formulas.[6]

    • Indicate the approximate concentration or percentage of the chemical in the waste mixture.[6]

    • Include the date when the first drop of waste was added to the container.[2]

  • Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

    • Keep waste containers tightly closed except when adding waste.[2][6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[8]

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management and are not derived from specific experimental protocols. Always consult your institution's EHS department for specific disposal protocols and comply with all local, state, and federal regulations.[2]

V. Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste assess_waste Assess Waste Type start->assess_waste liquid_waste Liquid Waste (Pure, reaction mixtures, aqueous solutions) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, pipette tips, absorbent material) assess_waste->solid_waste Solid containerize_liquid Containerize in a sealed, compatible, and labeled container liquid_waste->containerize_liquid containerize_solid Place in a designated and labeled solid waste container solid_waste->containerize_solid secondary_containment Place in Secondary Containment containerize_liquid->secondary_containment store_saa Store in Satellite Accumulation Area (SAA) containerize_solid->store_saa secondary_containment->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.